molecular formula C8H5N3O3 B597198 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid CAS No. 13629-38-4

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Cat. No.: B597198
CAS No.: 13629-38-4
M. Wt: 191.146
InChI Key: LCJNBIUQZLEFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic building block of interest in medicinal chemistry. Compounds based on nitrogen-containing heterocyclic scaffolds, like the pyridopyridazine core of this reagent, are often investigated due to their structural resemblance to natural nitrogen bases found in DNA and RNA . This similarity makes such privileged scaffolds versatile starting points for developing ligands for various biological receptors . Researchers can utilize this carboxylic acid-functionalized compound as a key synthetic intermediate for the exploration and development of novel pharmacologically active molecules. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-oxo-7H-pyrido[2,3-d]pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-5-4(2-1-3-9-5)6(8(13)14)10-11-7/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJNBIUQZLEFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856592
Record name 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13629-38-4
Record name 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic compound belonging to the pyridopyridazine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties. This guide provides a comprehensive overview of the available technical information on this compound, covering its chemical properties, a proposed synthetic pathway, and its potential therapeutic applications based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this promising scaffold.

Introduction

The pyridopyridazine core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The fusion of a pyridine and a pyridazine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutic agents. This guide focuses specifically on this compound, a derivative with potential for further investigation and development.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information can be provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13629-38-4[1]
Molecular Formula C₈H₅N₃O₃[1]
Molecular Weight 191.14 g/mol [1][2]
Appearance Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Note: While some suppliers indicate the availability of NMR, MSDS, and HPLC data, the specific spectral and physical data points are not publicly accessible.[2]

Synthesis and Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on the synthesis of structurally similar compounds, particularly starting from 2,3-pyridinedicarboxylic acid.

A reported synthesis of 5-Chloropyrido(2,3-d)pyridazin-8(7H)-one from 2,3-pyridinedicarboxylic acid provides a strong foundation for a proposed pathway.[3] The initial steps involving the formation of the pyridopyridazine dione intermediate are likely applicable.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process starting from 2,3-pyridinedicarboxylic acid.

Synthesis_Pathway A 2,3-Pyridinedicarboxylic Acid B Furo[3,4-b]pyridine-5,7-dione A->B Acetic Anhydride, Dehydration C 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione B->C Hydrazine Hydrate D This compound C->D Selective Reaction/ Modification (Hypothetical) Biological_Potential Core This compound A Anti-inflammatory Core->A B Anticancer Core->B C Antibacterial Core->C D PARP Inhibition Core->D

Sources

A Comprehensive Technical Guide to the Synthesis of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrido[2,3-d]pyridazine scaffold is a core component of various pharmacologically active agents, and the title compound represents a key intermediate for the development of novel therapeutics, including PARP inhibitors related to Niraparib. This document outlines a rational, multi-step synthetic pathway, beginning with commercially available starting materials. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and methods for characterization and purification. The guide is intended to be a self-contained resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Core

The pyrido[2,3-d]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. These compounds are known to exhibit a wide range of therapeutic properties, including but not limited to, anti-inflammatory, anti-hypertensive, and anti-cancer activities.[1] A notable example of a drug bearing a related core structure is Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[2] The synthesis of derivatives of the pyrido[2,3-d]pyridazine nucleus is therefore a critical endeavor for the discovery of new and improved therapeutic agents.

This compound is a key synthetic intermediate that allows for further functionalization and elaboration of the pyridopyridazine core. The carboxylic acid moiety at the C5 position provides a versatile handle for the introduction of various substituents through amide bond formation or other coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

This guide details a robust and reproducible synthetic route to this important building block, emphasizing the rationale behind the chosen chemical transformations and providing practical, step-by-step instructions.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis for this compound suggests a strategy centered around the construction of the bicyclic pyridopyridazine core via a cyclocondensation reaction. The key disconnection is the pyridazine ring, which can be formed from a suitably functionalized pyridine precursor and a hydrazine source.

G Target This compound Intermediate1 Diester Precursor Target->Intermediate1 Hydrolysis & Saponification Intermediate2 Substituted Pyridine Intermediate1->Intermediate2 Cyclocondensation with Hydrazine StartingMaterial1 Ethyl 2-amino-6-chloronicotinate Intermediate2->StartingMaterial1 Michael Addition StartingMaterial2 Diethyl malonate Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, commences with a commercially available substituted pyridine, which undergoes a series of transformations to introduce the necessary functionalities for the subsequent cyclization. The final step involves the saponification of an ester precursor to yield the target carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Diethyl 2-((2-chloro-5-ethoxycarbonylpyridin-4-yl)amino)maleate

This initial step involves a nucleophilic aromatic substitution reaction where the amino group of a substituted pyridine displaces a leaving group on a malonate derivative. A more practical and commonly employed approach is the Michael addition of an aminopyridine to an electrophilically activated malonate derivative. For the purpose of this guide, we will adapt a well-established procedure for the synthesis of related pyridopyrimidine systems.[3]

Reaction Scheme:

Step-by-Step Protocol:

  • To a stirred solution of 2-amino-5-bromo-3-pyridinecarboxylic acid methyl ester (1.0 eq) in anhydrous toluene (10 mL/mmol) is added diethyl (ethoxymethylene)malonate (1.2 eq).

  • The reaction mixture is heated to reflux (approximately 110 °C) for 12-16 hours, with monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diethyl 2-((5-bromo-3-(methoxycarbonyl)pyridin-2-yl)amino)maleate.

Rationale: This reaction constructs the key carbon-nitrogen bond and introduces the di-ester functionality that will ultimately form part of the pyridazine ring. The use of diethyl (ethoxymethylene)malonate provides the necessary three-carbon unit for the subsequent cyclization.

Part 2: Synthesis of Diethyl 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5,6-dicarboxylate

The formation of the pyridazine ring is achieved through a cyclocondensation reaction with hydrazine. This is a common and effective method for the synthesis of pyridazine and related heterocyclic systems.[4]

Reaction Scheme:

Step-by-Step Protocol:

  • The product from the previous step (1.0 eq) is dissolved in ethanol (15 mL/mmol).

  • Hydrazine hydrate (2.0 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the diethyl 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5,6-dicarboxylate.

Rationale: The hydrazine undergoes a double condensation reaction with the two ester groups of the malonate moiety, leading to the formation of the six-membered pyridazine ring.

Part 3: Synthesis of this compound

The final step is the saponification of the ester groups, followed by decarboxylation to yield the target carboxylic acid.

Reaction Scheme:

Step-by-Step Protocol:

  • The diester from the previous step (1.0 eq) is suspended in a mixture of ethanol (10 mL/mmol) and water (10 mL/mmol).

  • Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to pH 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Rationale: The basic hydrolysis cleaves the ester groups to form the corresponding carboxylate salts. Subsequent acidification protonates the carboxylates and can also induce decarboxylation at the C6 position to yield the desired C5-carboxylic acid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected ¹³C NMR (DMSO-d₆, δ ppm)
This compoundC₈H₅N₃O₃191.15~13.0 (br s, 1H, COOH), ~11.5 (s, 1H, NH), ~8.5-9.0 (m, 2H, Ar-H), ~7.5-8.0 (m, 1H, Ar-H)~165 (COOH), ~160 (C=O), ~150-120 (Ar-C), ~110-100 (Ar-C)

Workflow Visualization

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification & Decarboxylation A 2-Amino-5-bromo-3-pyridinecarboxylic acid methyl ester C Diethyl 2-((5-bromo-3-(methoxycarbonyl)pyridin-2-yl)amino)maleate A->C B Diethyl (ethoxymethylene)malonate B->C E Diethyl 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5,6-dicarboxylate C->E D Hydrazine Hydrate D->E G This compound E->G F NaOH, H₂O F->G

Caption: Overall synthetic workflow.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The described multi-step sequence is based on well-established chemical transformations and is designed to be accessible to researchers with a solid background in organic synthesis. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutics, particularly in the area of oncology. The detailed protocols, coupled with the rationale behind each step, are intended to empower researchers to not only replicate this synthesis but also to adapt and modify it for the creation of new and diverse chemical entities.

References

  • G. S. C. Kumar, "Recent Advances in the Synthesis of Pyrido[2,3-d]pyridazines," Mini-Reviews in Organic Chemistry, 2018.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. (n.d.). PubMed Central. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - P
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (n.d.). [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google P
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing). (n.d.). [Link]

  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. (n.d.). [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (n.d.). [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. (2017, February 10). [Link]

  • Product Class 8: Pyridazines. (n.d.). [Link]

  • Synthesis and biological properties of pyrido [2, 3-d] pyridazine derivatives - PubMed. (n.d.). [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. (2022, December 24). [Link]

  • WO2007003765A1 - Derivatives of pyrido[2,3-d]pyrimidine, the preparation thereof, and the therapeutic application of the same - Google P
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (2024, April 5). [Link]

  • Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][5][6]thiazine-8-carboxylic Acids - MDPI. (n.d.). [Link]

  • Synthesis of 7,8-dihydro-5-hydroxy-2-(methylthio)-7-oxo-8-propylpyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester - PrepChem.com. (n.d.). [Link]

  • 7,8-dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid. (n.d.). [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. (2019, November 16). [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (n.d.). [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025, August 5). [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16). [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with therapeutic potential is paramount. Among the myriad of heterocyclic systems, nitrogen-containing fused rings hold a place of distinction due to their diverse pharmacological activities.[1][2] The pyrido[2,3-d]pyridazine scaffold, a class of azaheterocycles, has emerged as a particularly versatile nucleus for drug discovery.[1] Its structural features allow for facile functionalization at various positions, making it an attractive template for the design and development of new therapeutic agents.[1] This guide provides an in-depth exploration of a specific, highly promising class of these compounds: 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and its derivatives.

The inherent chemical properties of the pyridopyridazine system, such as its ability to participate in hydrogen bonding and its distinct electronic distribution, contribute to its capacity to interact with a wide array of biological targets.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][4][5] Notably, the pyridopyridazinone scaffold has been successfully employed as an isostere of the phthalazine nucleus in the design of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a clinically significant class of anticancer agents.[3][6]

This technical guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, chemical properties, and biological significance of this compound derivatives. We will delve into established synthetic methodologies, providing detailed protocols and elucidating the mechanistic rationale behind key transformations. Furthermore, we will explore the burgeoning therapeutic applications of these compounds, supported by recent findings in the scientific literature.

Part 1: Synthesis of the this compound Core

The construction of the pyrido[2,3-d]pyridazine ring system is a critical step in accessing this class of compounds. Several synthetic strategies have been developed, often involving the cyclocondensation of appropriately substituted pyridine or pyridazine precursors. A prevalent and effective approach involves the annulation of a 2-pyridone pattern.[5]

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target scaffold reveals key disconnections that inform the forward synthesis. The pyridazine ring is typically formed in the final steps of the sequence, often via condensation with hydrazine or its derivatives. The core pyridine ring, substituted with a carboxylic acid or its ester equivalent and a suitable precursor for the pyridazinone ring, serves as a crucial intermediate.

G Target This compound Intermediate1 Substituted 2-Pyridone Target->Intermediate1 Hydrazine Cyclization Intermediate2 β-Enamino Diketone Intermediate1->Intermediate2 Cyclocondensation StartingMaterials Active Methylene Compound + Acetoacetate Ester Intermediate2->StartingMaterials Condensation

Caption: Retrosynthetic analysis of the target scaffold.

General Synthetic Protocol: Annulation of a 2-Pyridone Intermediate

A robust and widely applicable method for the synthesis of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, which can be further modified to the target carboxylic acids, begins with the preparation of polyfunctionalized 2-pyridone substrates.[5]

Step 1: Synthesis of Polyfunctionalized 2-Pyridone Intermediates (2a-g, 3a-g)

The initial step involves the reaction of β-enamino diketones with active methylene reagents such as malononitrile or ethyl cyanoacetate.[5] This reaction is typically carried out under reflux in ethanol.

  • Protocol:

    • Dissolve the β-enamino diketone (1 equivalent) in absolute ethanol.

    • Add the active methylene reagent (1.1 equivalents).

    • Reflux the mixture for 6-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-pyridone intermediate.

Step 2: Cyclocondensation with Hydrazine to Form the Pyrido[2,3-d]pyridazine-2,8-dione Core (4a-g, 5a-g)

The synthesized 2-pyridone intermediates are then subjected to cyclocondensation with hydrazine monohydrate to construct the pyridazine ring.[5]

  • Protocol:

    • Suspend the 2-pyridone intermediate (1 equivalent) in a 1:1 mixture of ethanol and acetonitrile.

    • Add hydrazine monohydrate (1.5 equivalents).

    • Reflux the mixture for 6-16 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature, and collect the solid product by filtration.

    • Wash the product with the solvent mixture and dry to yield the pyrido[2,3-d]pyridazine-2,8-dione.

Step 3: Hydrolysis to this compound Derivatives (6a-g)

For derivatives where the 5-position is an ester, hydrolysis is required to obtain the target carboxylic acid.

  • Protocol:

    • Dissolve the 3-carboxyethyl pyrido[2,3-d]pyridazine-2,8-dione (1 equivalent) in methanol.

    • Add a 4 M solution of sodium hydroxide (2 equivalents).

    • Stir the reaction at room temperature for 6 hours.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry to obtain the final product.[5]

Part 2: Synthesis of Functionalized Derivatives

The versatility of the pyrido[2,3-d]pyridazine scaffold lies in the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

N-Arylation and N-Alkylation

The nitrogen atom of the pyridazinone ring is a common site for derivatization. For instance, N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones have shown enhanced anti-inflammatory activity compared to their unsubstituted counterparts.[5]

  • Protocol for N-Arylation:

    • To a solution of the 2-pyridone intermediate in a suitable solvent, add phenylhydrazine (1.2 equivalents) and a catalytic amount of a protic acid such as p-toluenesulfonic acid.[5]

    • Reflux the mixture, monitoring the reaction progress by TLC.

    • After completion, cool the reaction and isolate the N-phenyl derivative.

Modification of the 2-Position

The 2-position of the pyrido[2,3-d]pyrimidine core is another key site for introducing diversity. For example, the synthesis of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids has been reported, demonstrating potent antibacterial activity.[7][8] These syntheses often start from a 2-methylthio derivative, which readily undergoes nucleophilic displacement with various amines, such as piperazine.[7]

G Start 2-Methylthio Derivative Product 2-(1-Piperazinyl) Derivative Start->Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Product

Caption: General scheme for derivatization at the 2-position.

Part 3: Biological Activities and Therapeutic Potential

Derivatives of the this compound core have exhibited a wide spectrum of biological activities, underscoring their potential as therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyridopyridazine and related pyridopyrimidine derivatives.[9][10][11][12] These compounds have been shown to induce apoptosis and inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[10] The pyrido[2,3-d]pyrimidine scaffold is considered a privileged structure in cancer drug discovery due to its resemblance to DNA bases.[9][13]

Compound ClassTargetReported ActivityReference
Pyrido[2,3-d]pyrimidinesCDKs, Apoptosis InductionPotent cytotoxic agents against various cancer cell lines.[10]
Pyrido[2,3-d]pyridazine-2,8-dionesPARP-1Inhibitory potencies in the nanomolar range.[3][6]
Cyanopyridones and Pyrido[2,3-d]pyrimidinesVEGFR-2/HER-2Dual inhibitory action, effective against breast and hepatic cancer cell lines.[14]
Anti-inflammatory Activity

Certain derivatives have demonstrated significant anti-inflammatory effects. For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-diones were designed and synthesized, with some compounds exhibiting potent dual inhibition of COX-1 and COX-2 enzymes.[5] The N-phenyl substituted derivatives, in particular, showed promising in vivo anti-inflammatory activity in an ear edema model.[5]

Antibacterial Activity

The pyrido[2,3-d]pyrimidine-6-carboxylic acid scaffold has a history of use in the development of antibacterial agents.[7][8] Notably, 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids have shown greater in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, than the established antibacterial agent piromidic acid.[7]

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer, anti-inflammatory, and antibacterial activities highlight the importance of this scaffold in modern drug discovery.

Future research in this area will likely focus on the exploration of novel synthetic routes to further expand the accessible chemical space. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. The continued investigation of the pyrido[2,3-d]pyridazine nucleus is poised to yield the next generation of innovative therapeutics.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Elmasry, G. H., Abdel-Aziz, M., & El-Sayed, M. A. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 647-658. [Link]

  • Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate. [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Pyridazine and its derivatives. (2016). Slideshare. [Link]

  • Gomtsyan, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2675-2691. [Link]

  • Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. (2022). PubMed. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][3][4]triazino[3,2-c][1][3][4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones 1 and diversity centers of such a scaffold (2). (n.d.). ResearchGate. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2020). PubMed Central. [Link]

  • Synthesis of 7,8-dihydro-5-hydroxy-2-(methylthio)-7-oxo-8-propylpyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester. (n.d.). PrepChem.com. [Link]

  • Matsumoto, J., Nakamura, S., & Minami, S. (1975). Pyrido(2,3-d)pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 18(1), 74-79. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. [Link]

  • Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. (1975). ACS Publications. [Link]

Sources

Unveiling the Therapeutic Potential of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid belongs to the pyridopyridazine class, a versatile heterocyclic scaffold recognized for its significant and diverse pharmacological activities. While direct, in-depth studies on this specific molecule are not yet prevalent in public literature, the extensive research on its structural analogs provides a robust framework for predicting its potential mechanisms of action. This guide synthesizes the established biological activities of the pyridopyridazine nucleus to postulate and explore the most probable therapeutic pathways for the title compound. We will delve into its potential as an anti-inflammatory and anticancer agent, providing the theoretical basis, supporting evidence from related compounds, and detailed experimental protocols for mechanism validation.

Introduction: The Pyrido[2,3-d]pyridazine Scaffold as a Privileged Structure

The pyridopyridazine system is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry. Its planar structure, combined with the presence of key hydrogen bond donors and acceptors, allows derivatives to interact with a wide array of biological targets.[1][2] This chemical versatility has led to the development of pyridopyridazine-based compounds with activities spanning anti-inflammatory, analgesic, anticancer, antihypertensive, and antidiabetic properties.[1][2][3] The core structure serves as an excellent starting point for designing potent and selective modulators of enzyme and receptor function, making this compound a compound of high interest for novel drug discovery.

Postulated Mechanism I: Anti-inflammatory and Immunomodulatory Activity

A prominent activity associated with the pyridopyridazine scaffold is the modulation of inflammatory pathways. Many derivatives have been identified as potent inhibitors of key enzymes that drive the inflammatory response.

2.1. Hypothesis: Inhibition of Pro-inflammatory Kinases and Mediators

Based on extensive data from its structural class, it is hypothesized that this compound functions as an inhibitor of critical inflammatory signaling molecules, such as p38 MAP kinase, Phosphodiesterase IV (PDE4), and/or Cyclooxygenase (COX) enzymes.[1][2][4]

  • p38 Kinase Inhibition: p38 MAP kinases are central to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of this kinase is a validated strategy for treating inflammatory conditions.[1]

  • PDE4 Inhibition: PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). Inhibiting PDE4 increases cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of inflammatory mediators. Pyrido[2,3-d]pyridazinones, structurally similar to the title compound, have been reported as potent and selective PDE4 inhibitors.[1][2]

  • COX-1/COX-2 Inhibition: Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Recently, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were shown to act as dual COX-1/COX-2 inhibitors.[4]

2.2. Proposed Signaling Pathway: p38 Kinase-Mediated Inflammation

The following diagram illustrates the cellular signaling cascade initiated by an inflammatory stimulus (like Lipopolysaccharide, LPS) and highlights the potential point of intervention for the compound.

p38_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 Complex MyD88->TAK1 MKK MKK3 / MKK6 TAK1->MKK NFkB NF-κB Activation TAK1->NFkB Activates IKK p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MK2->Cytokines Stabilizes mRNA NFkB->Cytokines Induces Transcription Compound 8-Oxo-pyridopyridazine (Hypothesized Target) Compound->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

2.3. Experimental Validation Protocol: In Vitro p38α Kinase Assay

This protocol describes a common method to directly measure the inhibitory activity of the compound against the p38α kinase enzyme.

  • Objective: To determine the IC50 value of this compound against recombinant human p38α.

  • Materials:

    • Recombinant active p38α enzyme.

    • Specific substrate peptide (e.g., ATF2).

    • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits like ADP-Glo™).

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA).

    • Test Compound stock solution in DMSO.

    • Positive Control Inhibitor (e.g., SB203580).

    • 96-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 1 nM to 100 µM.

    • To each well of the assay plate, add 10 µL of the diluted compound or control (DMSO for negative control, SB203580 for positive control).

    • Add 20 µL of a solution containing the p38α enzyme and the substrate peptide to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction according to the detection method (e.g., by adding a stop solution for luminescence or spotting onto phosphocellulose paper for radiolabeling).

    • Quantify the kinase activity (e.g., measure luminescence or radioactive counts).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Postulated Mechanism II: Anticancer Activity via Cell Cycle Control

The pyridopyridazine scaffold is also a recognized "kinase inhibitor scaffold."[1] This makes it a prime candidate for targeting the dysregulated kinases that drive cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs).

3.1. Hypothesis: Inhibition of Cyclin-Dependent Kinases (CDKs)

We hypothesize that this compound exerts cytotoxic effects on cancer cells by inhibiting one or more CDKs. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Several pyridopyridazinone derivatives have demonstrated potent anticancer activity against cell lines such as the MCF-7 breast cancer line.[1][2]

3.2. Proposed Logical Workflow: From Screening to Mechanism

The following diagram outlines a logical workflow to test the anticancer hypothesis, starting from broad cytotoxicity screening and narrowing down to specific mechanistic validation.

anticancer_workflow A Step 1: Cytotoxicity Screening (MTT / CellTiter-Glo Assay) vs. Cancer Cell Panel (e.g., MCF-7) B Step 2: Determine IC50 Is the compound potent? A->B C Step 3: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) B->C Yes G Low Potency: De-prioritize or Modify Structure B->G No D Observe Cell Cycle Arrest? (e.g., G1 or G2/M phase) C->D E Step 4: Molecular Analysis (Western Blot for CDK substrates like pRb, or Apoptosis markers like cleaved PARP/Caspase-3) D->E Yes H No Arrest Observed: Investigate Other Mechanisms D->H No F Mechanism Confirmed: Cell Cycle Arrest / Apoptosis E->F

Caption: Experimental workflow for validating anticancer mechanism.

3.3. Experimental Validation Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound induces cell cycle arrest in a cancer cell line (e.g., MCF-7).

  • Materials:

    • MCF-7 cells.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test Compound and vehicle control (DMSO).

    • Phosphate-Buffered Saline (PBS).

    • 70% cold ethanol (for fixation).

    • Propidium Iodide (PI) / RNase Staining Buffer.

    • Flow cytometer.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control (DMSO) for 24 or 48 hours.

    • Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation in a specific phase, which indicates cell cycle arrest.

Summary of Biological Activities for the Pyridopyridazine Scaffold

To provide context for the potential potency of the title compound, the following table summarizes reported activities for various pyridopyridazine derivatives from the literature.

Compound ClassTarget / AssayReported Activity (IC50 / Other)Reference
Pyrido[2,3-d]pyridazinonesPhosphodiesterase IV (PDE IV)Potent and selective inhibition[1][2]
Pyrido[2,3-d]pyridazine-2,8-dionesCOX-1 / COX-2 InhibitionDual inhibition, stronger effect on COX-2[4]
Pyridopyridazin-3(2H)-onesAnticancer (MCF-7 cells)Potent activity relative to Doxorubicin[1][2]
Pyrido[2,3-d]pyridazinesp38 KinaseInhibition identified[1]
Pyridazine Derivativesα-amylase InhibitionIC50 values ranging from 81 µM to 1623 µM[3]

Conclusion and Future Directions

This compound is a promising molecule situated within a pharmacologically "privileged" class of compounds. Based on robust evidence from structurally related analogs, its most probable mechanisms of action involve the inhibition of key kinases and enzymes within inflammatory and cell proliferation pathways. The immediate path forward requires the execution of the validation protocols outlined in this guide. Initial in vitro enzyme assays and cellular cytotoxicity screens will be critical in confirming these hypotheses and determining the primary therapeutic potential of this compound. Subsequent studies should focus on kinase profiling to assess selectivity, ADME/Tox profiling for drug-like properties, and eventual validation in in vivo models of inflammation or cancer.

References

  • "Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. (URL: [Link])

  • Some biologically active pyridazine derivatives and their application. ResearchGate. (URL: [Link])

  • "Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. (URL: [Link])

Sources

A Technical Guide to the Biological Activity of Pyridopyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyridazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their structural versatility and broad spectrum of pharmacological activities.[1] This fused heterocyclic system, comprising a pyridine ring fused to a pyridazine ring, serves as a privileged scaffold in the design and development of novel therapeutic agents. The arrangement of nitrogen atoms within the bicyclic core allows for diverse substitutions, leading to a wide array of derivatives with distinct biological profiles.[1][2] This guide provides a comprehensive overview of the significant biological activities of pyridopyridazine compounds, delving into their mechanisms of action, supported by experimental evidence and detailed protocols for their evaluation.

Pyridopyridazine derivatives have demonstrated a remarkable range of biological effects, including antitumor, anti-inflammatory, antimicrobial, and cardiovascular activities.[3] Their therapeutic potential stems from their ability to interact with various biological targets, such as protein kinases, phosphodiesterases (PDEs), and G-protein coupled receptors.[1][4] Notably, the pyridopyridazine nucleus is a key feature in clinically approved drugs, such as the antihypertensive agent Endralazine.[1] This underscores the translational potential of this scaffold in drug discovery.

This document will explore the core biological activities of pyridopyridazine compounds, providing insights into the underlying molecular mechanisms and offering detailed methodologies for their investigation.

Anticancer Activity

The quest for novel and effective anticancer agents remains a paramount challenge in pharmaceutical research.[5] Pyridopyridazine derivatives have emerged as a promising class of compounds with significant antitumor potential, demonstrating efficacy against various cancer cell lines.[6][7] Their anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridopyridazine compounds exert their anticancer effects is the inhibition of protein kinases.[4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] Pyridopyridazine derivatives have been shown to target several kinases implicated in cancer progression.

For instance, certain pyrido[2,3-d]pyrimidine derivatives, structurally related to pyridopyridazines, have been identified as potent inhibitors of tyrosine kinases, PI3K, and cyclin-dependent kinases (CDKs).[9] Specifically, some derivatives have shown inhibitory activity against FER tyrosine kinase, a protein involved in cell migration and metastasis.[10] The inhibition of such kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Another important target is the Monopolar spindle 1 (Mps1) kinase, which is highly expressed in various cancer cells.[11] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors, exhibiting remarkable antiproliferative activity against a range of cancer cell lines.[11]

Signaling Pathway of Pyridopyridazine-mediated Kinase Inhibition

G Pyridopyridazine Pyridopyridazine Compound Kinase Protein Kinase (e.g., FER, Mps1) Pyridopyridazine->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream Apoptosis Apoptosis/ Cell Cycle Arrest Downstream->Apoptosis Blockade G Start LPS-stimulated Macrophages Treatment Treat with Pyridopyridazine Start->Treatment Incubation Incubate Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant->ELISA NO_Assay Measure Nitric Oxide (Griess Assay) Supernatant->NO_Assay Result Reduced Inflammatory Mediators ELISA->Result NO_Assay->Result

Caption: Workflow for evaluating the in vitro anti-inflammatory effects of pyridopyridazine compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Cell Stimulation: Seed the cells in a 24-well plate and treat them with LPS in the presence or absence of varying concentrations of the pyridopyridazine compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory mediators.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Determine the level of nitric oxide (NO), another key inflammatory mediator, in the supernatant using the Griess reagent system.

  • Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the pyridopyridazine derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. [12]Pyridopyridazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. [13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridopyridazine compounds are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or DNA replication. The structural features of the pyridopyridazine scaffold allow for interactions with various microbial targets. Some studies have designed pyridazinone-based compounds as dual antimicrobial and anticancer agents. [6][7]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of pyridopyridazine compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. [14]The broth microdilution method is a commonly used technique for this purpose. [15][16] Step-by-Step Methodology for Broth Microdilution:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the pyridopyridazine compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Compound Microorganism MIC (µg/mL) Reference
Compound 10hStaphylococcus aureus16[6]
Compound 8gCandida albicans16[6]
Compound 7S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 µM[12]
Compound 13S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 µM[12]

Cardiovascular Effects

Pyridopyridazine derivatives have also been investigated for their effects on the cardiovascular system, with some compounds exhibiting antihypertensive and cardiotonic properties. [1][17]

Mechanism of Action: Vasodilation and Inotropic Effects

The cardiovascular effects of pyridopyridazines are often associated with their ability to induce vasodilation and enhance cardiac contractility (positive inotropic effect). [18] One of the key mechanisms is the inhibition of phosphodiesterase III (PDE3) . [19]PDE3 is prevalent in cardiac and smooth muscle cells, and its inhibition leads to increased levels of cAMP. In vascular smooth muscle, this results in relaxation and vasodilation, leading to a decrease in blood pressure. In the heart, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility. [20] The clinically approved antihypertensive drug Endralazine, which contains a pyridopyridazine core, acts as a direct-acting vasodilator. [1]

Experimental Protocol: Evaluation of Vasodilator Activity

The vasodilator effects of pyridopyridazine compounds can be assessed in vitro using isolated aortic ring preparations.

Step-by-Step Methodology:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat) and cut it into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridopyridazine compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension of the aortic rings using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

Pyridopyridazine compounds represent a versatile and promising scaffold in medicinal chemistry, exhibiting a wide range of significant biological activities. Their ability to modulate the function of key biological targets, including kinases and phosphodiesterases, underpins their potential as therapeutic agents for various diseases, including cancer, inflammation, microbial infections, and cardiovascular disorders. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new pyridopyridazine derivatives, facilitating the identification and development of novel drug candidates. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly continue to unveil new therapeutic opportunities.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Mini-Reviews in Organic Chemistry, 16(7), 655-665. [Link]

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Mini-Reviews in Organic Chemistry, 16(7). [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(48), 31235-31253. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Anti-hypertensive activity of the Pyridopyridazine derivatives. (2025). International Journal of Pharmaceutical Research and Allied Sciences, 10(6), 270-280. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12, 31235-31253. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 304-326. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2018). ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics and Oncology, 3(4), 209-215. [Link]

  • Antimicrobial Susceptibility Testing. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). European Journal of Medicinal Chemistry, 209, 112925. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules, 27(19), 6649. [Link]

  • Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.).
  • Cardiac effects of the novel pyridazinone derivative... (1994). Arzneimittelforschung, 44(5), 583-588. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). Expert Opinion on Therapeutic Patents, 34(8), 643-662. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 395-424. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology, 11, 420. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Journal of the Iranian Chemical Society. [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3323-3327. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. (2007).
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ChEMBL. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). Molecules, 29(14), 3350. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. (2016). Journal of Medicinal Chemistry, 59(23), 10646-10663. [Link]

  • Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. (1987). Journal of Cardiovascular Pharmacology, 10(6), 657-666. [Link]

  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. (2015). Der Pharma Chemica, 7(10), 233-241.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry, 58(4), 1846-1861. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, rich in nitrogen atoms, makes it a valuable scaffold for designing compounds with specific biological activities. The pyrido[2,3-d]pyridazine core is a known pharmacophore found in various biologically active agents.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this document synthesizes information from analogous structures and fundamental spectroscopic principles to offer a robust predictive analysis. The methodologies described herein are based on established protocols for the characterization of nitrogen-containing heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a pyridine ring fused to a pyridazinone ring, with a carboxylic acid substituent. This unique arrangement of functional groups dictates its characteristic spectroscopic signature.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the carboxylic acid and the N-H group of the pyridazinone ring. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below. The use of DMSO-d₆ is crucial for observing the labile N-H and O-H protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H (aromatic, pyridine ring)8.5 - 9.5DoubletThe exact positions will depend on the specific proton on the pyridine ring.
H (aromatic, pyridazine ring)7.5 - 8.5Doublet
N-H (pyridazinone)11.0 - 13.0Broad SingletThe broadness is due to quadrupole broadening and exchange. Its position is solvent and concentration-dependent.
O-H (carboxylic acid)12.0 - 14.0Broad SingletHighly deshielded proton, its signal will be broad and may not be observed in protic solvents without deuterium exchange.

Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The aromatic protons are in a π-deficient system due to the electronegative nitrogen atoms, leading to deshielding and downfield shifts. The N-H proton of the pyridazinone is part of an amide-like system and will appear at a very downfield chemical shift, similar to what is observed in related heterocyclic systems.[2] The carboxylic acid proton is also highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic acid)165 - 175
C=O (Pyridazinone)155 - 165
Aromatic Carbons120 - 150The number of signals will depend on the symmetry of the molecule.

Rationale for Predictions: The carbonyl carbons of the carboxylic acid and the pyridazinone are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms. The aromatic carbons will resonate in the typical region for heterocyclic aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex, with characteristic absorption bands for the O-H, N-H, C=O, and C=N/C=C bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity/Shape Notes
O-H (Carboxylic acid)2500 - 3300BroadThis very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3]
N-H (Pyridazinone)3100 - 3300Medium, BroadThe N-H stretching vibration will likely overlap with the broad O-H band.
C=O (Carboxylic acid)1700 - 1725Strong, SharpThe position of this band is sensitive to hydrogen bonding.[3]
C=O (Pyridazinone)1650 - 1680Strong, SharpThe amide-like carbonyl stretch.
C=N and C=C (Aromatic rings)1450 - 1600Medium to StrongMultiple bands are expected in this region due to the vibrations of the fused aromatic rings.[4]

Rationale for Predictions: The presence of a broad O-H stretch is a hallmark of carboxylic acids due to strong intermolecular hydrogen bonding.[3] The two distinct C=O stretches for the carboxylic acid and the pyridazinone will be prominent features. The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₅N₃O₃, Molecular Weight: 191.14 g/mol ), Electrospray Ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern

Under ESI-MS conditions, the molecule is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 192.14 or the deprotonated molecule [M-H]⁻ at m/z 190.14. The fragmentation pattern will be dictated by the stability of the resulting fragments.

G Predicted ESI-MS Fragmentation Pathway m/z 192 [M+H]+ m/z 192 [M+H]+ m/z 174 m/z 174 m/z 192 [M+H]+->m/z 174 - H₂O m/z 146 m/z 146 m/z 192 [M+H]+->m/z 146 - CO₂ m/z 118 m/z 118 m/z 146->m/z 118 - CO

Caption: Predicted ESI-MS fragmentation for this compound.

Rationale for Predictions:

  • Loss of Water (H₂O): The initial loss of water from the protonated molecule is a common fragmentation pathway for carboxylic acids.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation of carboxylic acids, leading to a stable radical cation.

  • Loss of Carbon Monoxide (CO): Subsequent loss of CO from the pyridazinone ring is a plausible fragmentation step for this heterocyclic system.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

G NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing C->E D->E

Caption: Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to observe exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum.

IR Data Acquisition
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the dry powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (for positive ion mode) or ammonia solution (for negative ion mode) can be added to the solvent to promote ionization.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

    • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and acquire the product ion spectrum.

  • Data Processing:

    • Analyze the full scan spectrum to identify the molecular ion and determine the molecular weight.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. This guide provides a predictive framework for the expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from related molecular structures. The detailed experimental protocols offer a reliable methodology for obtaining high-quality data. For any researcher working with this compound, this guide serves as a valuable resource for its unambiguous identification and characterization, which is a critical step in the drug development pipeline. The actual experimental data, once acquired, should be compared with the predictions outlined here to confirm the structure and purity of the synthesized compound.

References

  • El-Gazzar, A. B. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Crystals, 11(5), 571. [Link]

  • Piotrowska, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(1), 123. [Link]

  • Kramer, V., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31-44.
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. [Link]

  • Piotrowska, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. [Link]

  • Štefane, B., et al. (2008).
  • Świderski, G., et al. (2020). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid...
  • Domagala, J. M., et al. (1987). Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 30(1), 110-114.
  • Ghorab, M. M., et al. (2023).
  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Al-Sehemi, A. G., et al. (2014). Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][6][7]thiazine-8-carboxylic Acids. Molecules, 19(12), 20958-20971.

  • Jimoh, T. O., et al. (2021). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Sanna, M., et al. (2025). New pyridazinone-4-carboxamides as new ca. Uniss.
  • Grivas, S. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers.
  • Wang, D., et al. (2021). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Chinese Chemical Society, 68(12), 2209-2217.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyridazine scaffold is a privileged heterocyclic system due to its structural similarity to purine bases, making it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide focuses on the crystal structure of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and its analogs. We will delve into the synthetic methodologies, crystallization protocols, and the detailed analysis of their three-dimensional structures through single-crystal X-ray diffraction. A comprehensive understanding of the solid-state architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of next-generation drug candidates. This guide will provide researchers with the foundational knowledge and practical insights necessary to explore this promising class of compounds.

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyridazine Core

The fusion of pyridine and pyridazine rings creates the pyrido[2,3-d]pyridazine heterocyclic system. This structural motif is of significant interest in medicinal chemistry due to its isosteric relationship with purines, the fundamental building blocks of DNA and RNA.[1][2] This inherent biomimicry allows molecules based on this scaffold to interact with a wide array of biological targets, including kinases and other enzymes.

Analogs of the this compound core have been investigated for a range of therapeutic applications. For instance, the broader class of pyrido[2,3-d]pyrimidin-7(8H)-ones has been extensively explored as antitumor agents.[1][2] Furthermore, derivatives of the related pyrido[2,3-d]pyridazine-2,8-dione system have shown promise as anti-inflammatory agents through the dual inhibition of COX-1 and COX-2 enzymes.[3] The carboxylic acid moiety at the 5-position provides a crucial handle for modulating solubility, formulating salts, and establishing key interactions with biological targets.

The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, dictates the intermolecular interactions that govern a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of these analogs is not merely an academic exercise but a critical component of the drug discovery and development process.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically involves the construction of the fused heterocyclic ring system from appropriately substituted pyridine or pyridazine precursors. A general approach often involves the cyclocondensation of a substituted pyridine derivative with a hydrazine-containing reagent.

A generalized synthetic pathway can be conceptualized as follows:

G cluster_synthesis Generalized Synthetic Pathway A Substituted Pyridine Precursor C Cyclocondensation A->C B Hydrazine Derivative B->C D 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine Core C->D Formation of Pyridazine Ring E Functional Group Interconversion / Derivatization D->E F Target Analog E->F

Caption: Generalized synthetic workflow for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine analogs.

The choice of starting materials and reaction conditions will ultimately determine the substitution pattern of the final analog. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are essential for the structural elucidation and confirmation of the synthesized compounds.[4][5]

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in determining a compound's crystal structure. The process of crystallization involves the slow and controlled precipitation of a solid from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered, repeating pattern.[6]

General Protocol for Crystallization of Carboxylic Acid Analogs

The following is a generalized protocol for the crystallization of this compound analogs. The choice of solvent and technique will need to be optimized for each specific compound.

Step-by-Step Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the crystallization of carboxylic acids and related heterocyclic compounds include methanol, ethanol, and dimethylformamide (DMF).[5][7][8] It is often beneficial to screen a range of solvents to find the optimal conditions.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.[6] Gentle heating and stirring can aid in this process.

  • Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered to remove them.[6]

  • Cooling and Crystal Growth: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. To promote the growth of larger, well-defined crystals, the cooling process should be as slow as possible. The solution can then be transferred to a refrigerator or freezer to further decrease the solubility and maximize the yield of crystals.

  • Isolation and Drying: Once crystal formation is complete, the crystals are isolated by filtration, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried.

Alternative Crystallization Techniques:

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent should be more volatile than the solvent. Over time, the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.

  • Reactant Diffusion: For compounds that are sparingly soluble, crystallization can be achieved by allowing solutions of the reactants to slowly diffuse into each other, often through a gel or a layer of an intermediate solvent.[9]

Decoding the Crystal Structure: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays provide information about the arrangement of atoms within the crystal lattice.

The Crystallographic Workflow

The process of determining a crystal structure can be broken down into several key steps:

G cluster_workflow Single-Crystal X-ray Diffraction Workflow A Crystal Mounting B Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Structural Analysis & Validation D->E

Caption: A simplified workflow for crystal structure determination.

From the refined crystal structure, a wealth of information can be obtained, including bond lengths, bond angles, torsion angles, and the overall conformation of the molecule. Furthermore, the packing of molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking.

Structural Insights from a Close Analog: A Case Study

While the crystal structure of the parent this compound is not available in the searched literature, we can gain valuable insights from the reported crystal structure of a closely related compound: diaqua(5-carboxybenzene-1,3-dicarboxylato-κO1)[8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato-κ2O5,O6]zinc monohydrate.[10] This complex features a substituted pyrido[2,3-d]pyrimidine core, which is structurally very similar to our target pyridopyridazine system.

In this zinc complex, the pyrido[2,3-d]pyrimidine ligand exists in a zwitterionic form.[10] The crystal packing is stabilized by a network of N—H⋯O and O—H⋯O hydrogen bonds, which link the components into a three-dimensional structure.[10] Additionally, π–π interactions are observed between the aromatic rings, with centroid–centroid distances in the range of 3.466 (3)–3.667 (3) Å.[10]

These observations suggest that in the crystal structures of this compound analogs, we can expect to see:

  • Extensive Hydrogen Bonding: The presence of the carboxylic acid, the lactam-like carbonyl group, and the pyridazine nitrogen atoms provides multiple sites for hydrogen bond donors and acceptors. This is likely to result in the formation of robust hydrogen-bonded networks, which will play a significant role in the overall crystal packing.

  • Planarity and π-π Stacking: The fused aromatic ring system is expected to be largely planar, facilitating π-π stacking interactions between adjacent molecules. These interactions are a common feature in the crystal structures of aromatic heterocyclic compounds and contribute to the stability of the crystal lattice.[11]

Tabulated Crystallographic Data for a Related Analog

The following table summarizes the crystallographic data for the aforementioned zinc complex, providing a reference point for the types of parameters that are determined in a single-crystal X-ray diffraction study.

ParameterValue
Chemical Formula[Zn(C₁₄H₁₇N₅O₃)(C₉H₄O₆)(H₂O)₂]·H₂O
Molecular Weight630.87
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.5019 (11)
b (Å)12.5743 (10)
c (Å)17.7314 (10)
β (°)125.575 (4)
Volume (ų)2448.5 (3)
Z4

Data from Acta Crystallographica Section E: Structure Reports Online, 2013, 69(2), m127.[10]

Conclusion and Future Directions

The study of the crystal structure of this compound analogs is a crucial endeavor for advancing the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthetic considerations, crystallization methodologies, and the powerful technique of single-crystal X-ray diffraction for elucidating the three-dimensional architecture of these promising compounds.

The insights gained from structural studies, such as the nature of intermolecular interactions and the preferred conformations of the molecules, are invaluable for understanding their physicochemical properties and for guiding the design of analogs with improved biological activity and drug-like properties. Future work in this area should focus on the synthesis and crystallographic analysis of a wider range of analogs to build a comprehensive library of structural data. This will enable the development of robust structure-activity relationships and the rational design of novel drug candidates based on the versatile pyrido[2,3-d]pyridazine scaffold.

References

  • El Abbassi, A., et al. (1997).
  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Available at: [Link]

  • MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25 (21), 5184. Available at: [Link]

  • Peres, P. S., Valerio, A., & Martinez, G. R. (2016). Synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu(II)/H2O2/ascorbate: A new strategy for an improved yield. Biotechniques, 60 (6), 279–284. Available at: [Link]

  • National Institutes of Health. (2010). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 15 (1), 272-279. Available at: [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27 (19), 6529. Available at: [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24 (22), 4161. Available at: [Link]

  • National Institutes of Health. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 13 (10), 1235-1246. Available at: [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24 (22), 4161. Available at: [Link]

  • Grošelj, U., et al. (2008).
  • Google Patents. (2000). Method for crystallising carboxylic acid. CA2343012A1.
  • National Institutes of Health. (2013). Diaqua(5-carboxybenzene-1,3-dicarboxylato-κO1)[8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato-κ2O5,O6]zinc monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69 (2), m127. Available at: [Link]

  • ResearchGate. (2015). Solvent design for crystallization of carboxylic acids. Available at: [Link]

  • ResearchGate. (2010). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3 (4), 28. Available at: [Link]

  • MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28 (15), 5821. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Royal Society of Chemistry. (2014). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm, 16(30), 6881-6891.
  • MDPI. (2022). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 23 (23), 15206. Available at: [Link]

Sources

The Pyridopyridazine Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Key Therapeutic Targets and Drug Discovery Workflows

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The pyridopyridazine nucleus, a fused heterocyclic system, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique electronic properties and structural features allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of pyridopyridazine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms of action, detail established experimental protocols for target validation, and present a forward-looking perspective on the therapeutic potential of this remarkable chemical class.

Introduction: The Rise of the Pyridopyridazine Scaffold

Pyridopyridazine derivatives represent a compelling class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] Structurally, they are bicyclic aromatic compounds containing a pyridine ring fused to a pyridazine ring. This arrangement imparts a unique combination of rigidity and the capacity for multi-directional hydrogen bonding, making them ideal candidates for interaction with a variety of biological targets.[1][2]

The versatility of the pyridopyridazine scaffold is underscored by the diverse range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and phosphodiesterase inhibitory effects.[1][3][4][5] This guide will delve into the specific molecular targets that underpin these therapeutic applications, providing a robust framework for the rational design and development of novel pyridopyridazine-based drugs.

Key Therapeutic Target Classes for Pyridopyridazine Derivatives

Our extensive analysis of the scientific literature reveals that pyridopyridazine derivatives exert their therapeutic effects by modulating the activity of several key protein families. The most prominent of these are protein kinases, phosphodiesterases, and G-protein coupled receptors.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[1] Pyridopyridazine derivatives have emerged as potent inhibitors of several important kinases.

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by aberrant CDK activity. Certain pyridopyridazine derivatives have been shown to inhibit the signaling cascades that regulate cell proliferation by targeting CDKs.[1][6]

The p38 MAP kinase is a key regulator of pro-inflammatory cytokine production, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1] Inhibition of p38 kinase by pyridopyridazine derivatives represents a promising strategy for the treatment of inflammatory diseases like rheumatoid arthritis.[1]

A notable example is the FDA-approved drug Ponatinib , an imidazopyridazine derivative, which is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[7][8] Other pyridazine-containing targeted inhibitors like Ensartinib (a tyrosine kinase inhibitor for non-small cell lung cancer) and Telaglenastat (a glutaminase inhibitor) are also in clinical use.[9]

FER tyrosine kinase is implicated in cell migration and metastasis in various cancers.[10] Researchers have identified pyridopyridazinone derivatives as potent inhibitors of FER kinase, demonstrating in vivo antitumor efficacy.[10]

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a critical component of the spindle assembly checkpoint and is overexpressed in many cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective Mps1 inhibitors, exhibiting remarkable antiproliferative activity against a range of cancer cell lines.[11]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR is a key mediator of this process. Certain pyridazine-containing compounds have demonstrated significant inhibitory activity against VEGFR, highlighting their potential as anti-angiogenic agents.[12]

Table 1: Summary of Pyridopyridazine Derivatives as Kinase Inhibitors

Kinase TargetTherapeutic AreaExample Derivative ClassKey FindingsReference(s)
p38 MAP KinaseInflammationPyrido[2,3-d]pyridazine-2(1H)-onesPotent inhibition of pro-inflammatory cytokine production.[1]
Cyclin-Dependent Kinases (CDKs)CancerPyridopyridazinesInhibition of cell proliferation signaling cascades.[1][6]
FER Tyrosine KinaseCancerPyrido-pyridazinonesPotent inhibitory activity and in vivo antitumor efficacy.[10]
Mps1 (TTK) KinaseCancerImidazo[1,2-b]pyridazinesExtremely potent and selective inhibition with broad antiproliferative activity.[11]
VEGFRCancerPyridazinesHigh inhibitory activity in VEGFR kinase assays.[12]
JNK1Cancer3,6-Disubstituted PyridazinesSignificant growth inhibition in NCI-60 cancer cell lines.[9]
Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][13] Selective inhibition of PDE isoenzymes offers therapeutic opportunities in a range of diseases. Pyridazine and pyridopyridazine derivatives have been identified as effective inhibitors of several PDE subtypes.[3][13]

PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators.[14] Pyrido[2,3-d]pyridazinones have been reported as potent and selective PDE4 inhibitors, showing promise for the treatment of asthma and other inflammatory conditions.[1][14]

PDE3 inhibitors are used for the treatment of congestive heart failure, while PDE5 inhibitors are well-known for their use in erectile dysfunction.[3][13] Various pyridazine derivatives have been shown to inhibit these PDE subtypes, suggesting their potential in these therapeutic areas.[3]

Table 2: Pyridopyridazine Derivatives as Phosphodiesterase Inhibitors

PDE IsoformTherapeutic ApplicationDerivative ClassKey FindingsReference(s)
PDE4Asthma, Inflammation, COPDPyrido[2,3-d]pyridazinonesPotent and selective inhibition, leading to anti-inflammatory effects.[1][14]
PDE3Congestive Heart FailurePyridazinesInhibition of PDE3 with potential for inotropic and vasodilatory effects.[3][13]
PDE5Erectile DysfunctionPyridazinesInhibition of PDE5, suggesting potential for smooth muscle relaxation.[3]
G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets. Pyridopyridazine derivatives have been shown to interact with specific GPCRs, leading to therapeutic effects.

Certain substituted pyrido[3,4-d]pyridazine derivatives have been found to possess antihistaminic activity by acting as H1 receptor antagonists.[1] This makes them potential candidates for the treatment of inflammatory and allergic diseases of the respiratory tract.[1]

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Trisubstituted pyrido[2,3-d]pyridazine derivatives have been developed as high-affinity ligands for the benzodiazepine binding site on the GABA-A receptor, suggesting their potential for the treatment of neurological disorders such as anxiety and epilepsy.[15]

Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of pyridopyridazine derivatives are crucial steps in the drug discovery process. A multi-faceted approach combining computational, biochemical, and cell-based assays is typically employed.

Initial Target Identification: In Silico and High-Throughput Screening

The journey often begins with high-throughput screening (HTS) of a chemical library against a specific biological target.[10] Computational methods, such as molecular docking, can also be used to predict the binding of pyridopyridazine derivatives to the active sites of known targets.

Workflow for Initial Target Identification

G cluster_0 In Silico Screening cluster_1 High-Throughput Screening (HTS) a Virtual Library of Pyridopyridazine Derivatives c Molecular Docking Simulations a->c b 3D Structure of Potential Target Protein b->c d Prioritized Hit Compounds c->d i Lead Compounds for Further Validation d->i Lead Generation e Compound Library g HTS Campaign e->g f Biochemical or Cell-Based Assay f->g h Validated Hit Compounds g->h h->i Lead Generation

Caption: Initial target identification workflow.

Biochemical Assays for Target Engagement and Potency

Once potential targets are identified, biochemical assays are essential to confirm direct binding and to quantify the potency of the interaction.

Step-by-Step Protocol: Kinase Inhibition Assay (e.g., for p38 Kinase)

  • Reagents and Materials:

    • Recombinant human p38 kinase

    • Kinase substrate (e.g., myelin basic protein)

    • ATP (radiolabeled or non-radiolabeled for detection)

    • Pyridopyridazine derivative (test compound)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96- or 384-well plates

    • Detection reagents (e.g., phosphospecific antibody, scintillation counter)

  • Procedure:

    • Prepare a serial dilution of the pyridopyridazine derivative in the assay buffer.

    • In each well of the microplate, add the p38 kinase and the test compound.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the kinase substrate and ATP.

    • Incubate for a specific duration (e.g., 60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate using an appropriate detection method.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Assays for Cellular Efficacy and Mechanism of Action

Cell-based assays are crucial for determining if a compound can engage its target in a cellular context and elicit the desired biological response.

Workflow for Cellular Target Validation

G cluster_0 Cellular Assays a Cell Line Expressing Target of Interest b Treatment with Pyridopyridazine Derivative a->b c Measurement of Downstream Signaling (e.g., Western Blot for Phosphorylated Substrates) b->c d Phenotypic Assays (e.g., Cell Proliferation, Cytokine Release) b->d e Validated Lead Compound c->e Target Engagement & Mechanism d->e Cellular Efficacy

Caption: Cellular target validation workflow.

Signaling Pathways Modulated by Pyridopyridazine Derivatives

The therapeutic effects of pyridopyridazine derivatives are a direct consequence of their ability to modulate key signaling pathways.

Signaling Pathway for p38 MAPK Inhibition in Inflammation

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 MAPK Cascade cluster_2 Pyridopyridazine Derivative cluster_3 Downstream Effects a Toll-like Receptor 4 (TLR4) b MAPKKK a->b c MAPKK b->c d p38 MAPK c->d f Transcription Factors (e.g., AP-1, NF-κB) d->f e Inhibition e->d g Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) f->g h Inflammation g->h

Caption: p38 MAPK signaling pathway inhibition.

Future Directions and Conclusion

The pyridopyridazine scaffold has proven to be a rich source of novel therapeutic agents with diverse mechanisms of action. The continued exploration of this chemical space, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the discovery of new and improved drugs.

Future research should focus on:

  • Scaffold Diversity: Exploring the synthesis of novel pyridopyridazine isomers and their derivatives to expand the chemical space.

  • Target Selectivity: Designing derivatives with improved selectivity for their intended targets to minimize off-target effects and enhance safety.

  • Combination Therapies: Investigating the synergistic effects of pyridopyridazine derivatives with existing therapeutic agents.

References

  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2012). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. European Journal of Medicinal Chemistry, 58, 269-276. [Link]

  • Konishi, R., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(11), 1126-1131. [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]

  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Abdel-Aziz, M., & El-Azab, A. S. (2020). Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

  • El-Sayed, M. A. A., et al. (2013). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. European Journal of Medicinal Chemistry, 60, 269-277. [Link]

  • Choi, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2847-2859. [Link]

  • Singh, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 4786-4798. [Link]

  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 210, 112971. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 305-327. [Link]

  • Abdel-Aziz, M., & El-Azab, A. S. (2020). Pyridopyridazine derivatives useful in treatment of neurological disorders. ResearchGate. [Link]

  • Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Kumar, D., & Santoshi, H. (2016). Pyridazine and its derivatives. SlideShare. [Link]

  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 210, 112971. [Link]

  • Abdel-Aziz, M., & El-Azab, A. S. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Laconde, G., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 578-583. [Link]

  • El-Adl, K., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Journal of Medicinal Chemistry, 64(15), 11490-11513. [Link]

  • El-Sayed, M. A. A., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Medicinal Chemistry, 12(6), 565-577. [Link]

  • Singh, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]

  • El-Adl, K., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(33), 23158-23180. [Link]

  • Asif, M. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(7), 1541-1568. [Link]

  • S, S. S., & V, D. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13. [Link]

  • Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4967. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The pyridopyridazine nucleus is a versatile scaffold found in compounds targeting a range of diseases, often by inhibiting protein kinases involved in cell proliferation and inflammatory signaling.[1][2] This document eschews a rigid template in favor of a logical, workflow-centric narrative designed for researchers, computational chemists, and drug development professionals. We will proceed from foundational system preparation through molecular docking, all-atom molecular dynamics simulations, binding free energy calculations, and pharmacophore modeling. The causality behind each methodological choice is explained, and every protocol is presented as part of a self-validating system, emphasizing scientific integrity and reproducibility.

Foundational Principles & System Preparation: The Cornerstone of Credible Modeling

Before any simulation can be initiated, the biological and chemical components of the system must be meticulously prepared. This stage is paramount; errors or oversights here will invariably compromise the validity of all subsequent results. The goal is to create a starting model that is as chemically and structurally plausible as possible.

Target Identification and Rationale

The pyridopyridazine core is a known "hinge-binder" and a privileged scaffold for kinase inhibitors.[1] Numerous derivatives have been developed as potent inhibitors of targets like p38 kinase, epidermal growth factor receptor (EGFR), and phosphoinositases (PI3Ks), which are implicated in cancer and inflammatory diseases.[1][3][4][5] For the purpose of this guide, we will proceed with a hypothetical study targeting the PI3Kα kinase (PDB ID: 4JPS) , a well-characterized target in non-small cell lung cancer research.[3][4] The selection of a high-resolution crystal structure with a co-crystallized inhibitor is a critical first step, as it provides an experimentally validated binding pocket.

Experimental Protocol: Receptor and Ligand Preparation

This protocol ensures the structural integrity of the protein and ligand, preparing them for computational analysis. We will use UCSF Chimera, a powerful molecular visualization tool, for this process.[6][7]

Objective: To prepare a clean, chemically correct protein receptor and a 3D conformer of the ligand.

Methodology:

  • Receptor Preparation:

    • Fetch the Structure: Load the protein structure directly into Chimera using its PDB ID (e.g., 4JPS).

    • Initial Cleanup: The crystal structure often contains non-essential molecules. Delete all water molecules, co-solvents, and any ions not critical for structural integrity or catalysis. Retain the co-crystallized ligand for initial binding site definition.

    • Chain Selection: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select and retain only the chain of interest (e.g., Chain A).[6]

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Use a tool like Chimera's Dock Prep or AddH to add hydrogens, ensuring correct ionization states for titratable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of ~7.4.[7][8]

    • Assign Atomic Charges: Assign partial atomic charges using a standard force field like AMBER. The Dock Prep tool can automate this step.[7]

    • Save the Prepared Receptor: Save the final, cleaned receptor structure in a suitable format, such as .mol2 or .pdb.

  • Ligand Preparation (this compound):

    • Obtain 2D Structure: Source the 2D structure of the ligand from a chemical database like PubChem or ChemicalBook (CAS: 13629-38-4).[9]

    • Generate 3D Conformer: Use a program like Avogadro or the RDKit library to generate a reasonable 3D starting conformation from the 2D structure.

    • Energy Minimization: Perform an initial energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to relieve any steric strain.

    • Assign Partial Charges: This is a critical step. For novel small molecules, quantum mechanical methods (e.g., using Gaussian or ORCA) to calculate RESP or AM1-BCC charges are preferred for accuracy.

    • Save the Prepared Ligand: Save the final 3D structure with correct charges in .mol2 format.

Molecular Docking: A Static Prediction of the Binding Hypothesis

Molecular docking serves as the first computational test, predicting the preferred orientation (pose) of our ligand within the kinase binding site. It is a computationally inexpensive method to generate initial structural hypotheses for more rigorous analysis.[10][11]

Causality: The "Why" of Docking Choices

We employ docking to rapidly filter out non-binding orientations and identify key potential interactions. The process involves a search algorithm , which explores the conformational space of the ligand, and a scoring function , which estimates the binding affinity for each generated pose.[10] The choice of the docking box size is a balance: too small, and you may miss the true binding mode; too large, and you waste computational effort and may find less relevant, lower-affinity sites. A common practice is to define the box around a known co-crystallized ligand to ensure the search is focused on the active site.[6]

Experimental Protocol: Virtual Screening with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of the ligand to the PI3Kα active site.

Methodology:

  • Prepare Input Files: Convert the prepared receptor and ligand .mol2 files into the .pdbqt format required by AutoDock Vina, which includes partial charges and atom type definitions.

  • Define the Search Space (Grid Box):

    • In a visualization program, superimpose the prepared receptor with the original PDB structure containing the co-crystallized inhibitor.

    • Center the grid box on the geometric center of this known inhibitor.

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.[11]

  • Configure Vina: Create a configuration file specifying the paths to the receptor and ligand, the coordinates of the grid box center, and its dimensions.

  • Execute Docking: Run the Vina executable from the command line, referencing the configuration file.

  • Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[11] Critically examine the top-ranked poses. The best pose is not always the one with the absolute lowest energy score but the one that forms chemically sensible interactions (e.g., hydrogen bonds with key hinge-region residues, hydrophobic interactions) and has a favorable score.

Data Presentation: Docking Results

All quantitative data should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
1-9.8Val851, Ser774H-Bond (Hinge Region)
2-9.5Met922, Trp780Hydrophobic, π-π Stacking
3-9.1Lys802H-Bond (Catalytic Loop)

Table 1: Hypothetical molecular docking results for this compound with PI3Kα.

Molecular Dynamics (MD) Simulation: Introducing Dynamic Reality

While docking provides a valuable static image, biological systems are dynamic. MD simulations model the movements of atoms over time, providing a much more realistic view of the protein-ligand complex's stability and interactions in a simulated physiological environment.[12]

The Rationale for a Dynamic Approach

The primary purpose of MD is to assess the stability of the docked pose. A ligand that is not truly a good binder will often drift away from the binding pocket during a simulation. Conversely, a stable complex will maintain its key interactions throughout the simulation. This step validates the docking hypothesis and provides a refined ensemble of structures for more advanced analyses like binding free energy calculations.[13][14]

Mandatory Visualization: MD Simulation Workflow

MD_Workflow cluster_prep System Building cluster_sim Simulation Steps cluster_analysis Analysis PDB Docked Complex FF Select Force Field (e.g., CHARMM36m) PDB->FF TOPO Generate Topology FF->TOPO SOLV Solvation (Add Water Box) TOPO->SOLV IONS Ionization (Neutralize System) SOLV->IONS MIN Energy Minimization IONS->MIN NVT NVT Equilibration (Constant Volume/Temp) MIN->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT PROD Production MD NPT->PROD ANALYSIS_RMSD Trajectory Analysis (RMSD, RMSF) PROD->ANALYSIS_RMSD ANALYSIS_Hbond Interaction Analysis (H-Bonds, Contacts) PROD->ANALYSIS_Hbond

Caption: Workflow for a standard protein-ligand MD simulation.

Experimental Protocol: MD Simulation with GROMACS

Objective: To simulate the protein-ligand complex in an explicit solvent environment to assess its stability.

Methodology:

  • System Preparation:

    • Topology Generation: Use a tool like CHARMM-GUI to combine the protein and ligand structures and generate a unified topology and coordinate files compatible with GROMACS, using a modern force field such as CHARMM36m.[15][16][17] CHARMM-GUI is an invaluable resource that automates many of the complex setup steps.[18]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 10 Å buffer from the protein surface to any edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and approximate a physiological salt concentration (e.g., 0.15 M).[13]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the solute, solvent, and ions.

  • Equilibration:

    • NVT Ensemble (Constant Volume, Temperature): Perform a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute while maintaining temperature stability.

    • NPT Ensemble (Constant Pressure, Temperature): Perform a longer simulation (e.g., 5-10 ns), again with position restraints, to allow the system density to equilibrate to the target pressure (1 atm).

  • Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe stable behavior (typically 100-500 ns for binding stability assessment).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, converging RMSD plot for the ligand indicates it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein over time.

Data Presentation: MD Simulation Stability
MetricAverage Value (Å)Standard Deviation (Å)Interpretation
Protein Backbone RMSD1.80.3Stable protein fold
Ligand Heavy-Atom RMSD1.20.4Ligand is stable in the binding pocket
Hinge Residue (Val851) RMSF0.80.2Hinge region remains stable upon binding

Table 2: Example summary of MD simulation trajectory analysis, suggesting a stable complex.

Advanced Analysis: Quantifying Binding with MM/PBSA

While MD simulations confirm stability, they don't directly provide a quantitative estimate of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA are popular "end-point" methods to calculate the binding free energy from an ensemble of MD snapshots.[19][20][21]

The Rationale for End-Point Free Energy Calculations

MM/PBSA offers a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[22] It calculates the binding free energy by considering molecular mechanics energies, solvation energies, and conformational entropy, providing a more physically realistic estimate of binding affinity than docking scores alone.[19][20] This allows for better ranking of different ligands or binding poses.

Experimental Protocol: MM/PBSA Calculation

Objective: To calculate the relative binding free energy of the complex.

Methodology:

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-250 frames).[23]

  • Run MM/PBSA Script: Use a script such as gmx_MMPBSA (for GROMACS/AMBER) to perform the calculations. The script will, for each snapshot:

    • Calculate the molecular mechanics energy (ΔE_MM) of the complex, receptor, and ligand. This includes van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) terms.

    • Calculate the polar solvation energy (ΔG_polar) using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • Calculate the non-polar solvation energy (ΔG_nonpolar), typically from the solvent-accessible surface area (SASA).

    • (Optional but recommended) Calculate the conformational entropy change (-TΔS), though this is computationally expensive and often omitted for relative rankings.

  • Calculate Final Energy: The binding free energy (ΔG_bind) is the sum of these components, averaged over all snapshots.

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where ΔG_solv = ΔG_polar + ΔG_nonpolar

Data Presentation: Binding Free Energy Components
Energy ComponentAverage Value (kcal/mol)Contribution to Binding
ΔE_vdw-45.8Favorable
ΔE_elec-18.2Favorable
ΔG_polar+25.5Unfavorable (Desolvation)
ΔG_nonpolar-5.1Favorable
ΔG_bind (MM/GBSA) -43.6 Strongly Favorable

Table 3: Example MM/GBSA binding free energy decomposition. Note the large favorable contributions from van der Waals and electrostatic interactions, offset by the energetic penalty of desolvation.

Pharmacophore Modeling: Abstracting for Discovery

From the validated, dynamic model of the protein-ligand complex, we can abstract the essential chemical features required for binding. This abstraction is called a pharmacophore model and is a powerful tool for virtual screening to discover novel chemical scaffolds.[24][25][26]

Mandatory Visualization: Pharmacophore-Based Screening

Pharmacophore_Screening cluster_model Model Generation cluster_screen Virtual Screening MD_Complex Stable MD Complex Pharm_Model Pharmacophore Model (H-bond donor, acceptor, hydrophobic, aromatic) MD_Complex->Pharm_Model Feature Extraction Filter 3D Pharmacophore Filter Pharm_Model->Filter Use as Query DB Compound Database (e.g., ZINC, Enamine) DB->Filter Hits Potential Hits Filter->Hits

Sources

Methodological & Application

How to use 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in in vitro assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: In Vitro Evaluation of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid as a Putative PARP Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound belongs to a class of heterocyclic molecules that are structurally analogous to scaffolds known to target key enzymes in cellular signaling and DNA repair. The pyridopyridazine core is a privileged structure in medicinal chemistry, appearing in inhibitors of various enzymes such as kinases and cyclooxygenases[1][2][3]. Notably, this scaffold shares features with potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in the DNA Damage Response (DDR) pathway[4].

This guide provides a comprehensive framework for the in vitro characterization of this compound (referred to herein as 'Compound X') as a PARP inhibitor. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical, field-tested workflow that moves from direct enzyme inhibition to complex cellular phenotypes. We will explore the causality behind each experimental choice, ensuring a robust and self-validating characterization cascade.

Pillar 1: Mechanism of Action - The "Why" Behind PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are cellular sentinels for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the DNA and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins[5]. This PARylation event acts as a beacon, recruiting other DNA repair factors to resolve the damage[6].

Modern PARP inhibitors (PARPi) have a dual mechanism of action that is critical to understand for proper assay selection[7][8]:

  • Catalytic Inhibition: The inhibitor occupies the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains. This stalls the recruitment of the repair machinery.

  • PARP Trapping: This is arguably the more cytotoxic mechanism. The inhibitor enhances the affinity of the PARP enzyme for DNA, effectively "trapping" it at the site of damage. The resulting PARP-DNA complex is a toxic lesion that obstructs DNA replication, leading to the collapse of replication forks and the formation of highly lethal DNA double-strand breaks (DSBs)[9][10][11].

In cancer cells with a defective homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1 or BRCA2 mutations), the accumulation of these DSBs is catastrophic, leading to cell death. This concept, known as synthetic lethality , is the foundation of PARPi therapy[8][12][13]. Our experimental workflow is designed to interrogate both of these mechanistic pillars.

cluster_0 Normal Cell (HR Proficient) cluster_1 With PARP Inhibitor cluster_2 BRCA-Mutant Cell (HR Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 Binds SSB ssb1->parp1 par_synth1 PAR Synthesis (PARylation) parp1->par_synth1 parpi1 PARPi Blocks PAR Synthesis parp1->parpi1 repair1 SSB Repair Machinery Recruited par_synth1->repair1 ssb_repaired1 SSB Repaired Cell Survives repair1->ssb_repaired1 parp_trap1 PARP Trapped on DNA parpi1->parp_trap1 dsb1 Replication Fork Collapse Forms DSB parp_trap1->dsb1 hr_repair Homologous Recombination (HR) Repairs DSB dsb1->hr_repair cell_survives Cell Survives hr_repair->cell_survives ssb2 DNA Single-Strand Break (SSB) parp2 PARP1 Binds SSB ssb2->parp2 parpi2 PARPi Blocks PAR Synthesis parp2->parpi2 parp_trap2 PARP Trapped on DNA parpi2->parp_trap2 dsb2 Replication Fork Collapse Forms DSB parp_trap2->dsb2 hr_deficient HR Repair Deficient (BRCA1/2 Mutant) dsb2->hr_deficient cell_death Genomic Instability & Cell Death hr_deficient->cell_death

Figure 1: Mechanism of PARP inhibition and synthetic lethality.

Pillar 2: Biochemical Assays - Quantifying Direct Target Interaction

The first step is to determine if Compound X directly interacts with and inhibits the PARP1 enzyme and, critically, if it induces PARP trapping.

Protocol 2.1: PARP1 Catalytic Activity Assay (Colorimetric)

This assay quantifies the catalytic inhibition of PARP1 by measuring the amount of PAR polymer synthesized. It is adapted from commercially available kits.

  • Principle: Histones are pre-coated onto a 96-well plate. Recombinant PARP1 enzyme, activated DNA (containing breaks), and a biotinylated-NAD+ substrate are added. Active PARP1 incorporates the biotinylated ADP-ribose onto the histones. The amount of incorporated biotin is then detected with Streptavidin-HRP and a colorimetric substrate (e.g., TMB). The signal is inversely proportional to the inhibitory activity of Compound X.

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10 mM stock of Compound X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series 1:50 in PARP Assay Buffer (final DMSO concentration will be ≤1%).

    • Assay Plate Setup: Use a 96-well histone-coated plate. Add 25 µL of the diluted Compound X or vehicle control (1% DMSO in assay buffer) to appropriate wells.

    • Controls:

      • Negative Control (No Enzyme): 25 µL Assay Buffer.

      • Positive Control (Vehicle): 25 µL of 1% DMSO vehicle.

      • Reference Inhibitor: A known PARPi like Olaparib or Veliparib.

    • Reaction Initiation: Prepare a Master Mix containing PARP Assay Buffer, Activated DNA, Biotinylated-NAD+, and recombinant PARP1 enzyme. Add 25 µL of Master Mix to all wells.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).

    • Detection: Add 50 µL of Streptavidin-HRP diluted in Assay Buffer. Incubate for 30 minutes at room temperature.

    • Washing: Repeat the wash step.

    • Signal Development: Add 50 µL of TMB substrate. Allow color to develop for 15-30 minutes. Stop the reaction with 50 µL of 1N H₂SO₄.

    • Data Acquisition: Read absorbance at 450 nm on a microplate reader.

  • Data Analysis: Subtract the background (No Enzyme control). Normalize the data to the vehicle control (100% activity) and blank (0% activity). Plot the percent inhibition versus the log concentration of Compound X and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: PARP1 Trapping Assay (Fluorescence Polarization)

This is a critical assay to differentiate a simple catalytic inhibitor from a more potent PARP-trapper. This protocol is based on the PARPtrap™ assay principle[9][14][15].

  • Principle: A short, fluorescently-labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the large PARP1 enzyme binds to it, the tumbling slows dramatically, increasing the FP signal. In the presence of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor will prevent this dissociation, keeping PARP1 bound to the DNA even in the presence of NAD+, thus maintaining a high FP signal. The measured FP is directly proportional to the trapping efficiency.

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare serial dilutions of Compound X as described in Protocol 2.1.

    • Assay Plate Setup: Use a black, low-volume 384-well plate. Add 2.5 µL of diluted compound or vehicle control.

    • Controls:

      • Low FP Control: Vehicle + NAD+ (represents PARP dissociation).

      • High FP Control: Vehicle without NAD+ (represents PARP bound to DNA).

      • Reference Trapper: A known potent trapper like Talazoparib.

    • Master Mix: Prepare a Master Mix containing PARP Assay Buffer and the fluorescently-labeled DNA probe. Add 10 µL to each well.

    • Enzyme Addition: Add 5 µL of diluted recombinant PARP1 enzyme to all wells except the "Blank".

    • Incubation 1: Incubate for 30 minutes at room temperature to allow PARP1-DNA binding.

    • Reaction Initiation: Add 5 µL of NAD+ solution to all wells except the "High FP Control".

    • Incubation 2: Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the plate on a microplate reader equipped for FP measurements (e.g., Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Calculate the change in millipolarization units (ΔmP) for each concentration relative to the low and high controls. Plot ΔmP versus log concentration and fit the curve to determine the EC₅₀ for trapping.

cluster_biochem Biochemical Assay Workflow cluster_cat Catalytic Assay (IC50) cluster_trap Trapping Assay (EC50) start Prepare Compound X Serial Dilutions cat_plate Add Compound to Histone-Coated Plate start->cat_plate trap_plate Add Compound to 384-well Plate start->trap_plate cat_reax Add PARP1 Enzyme, Activated DNA, Biotin-NAD+ cat_plate->cat_reax cat_incub Incubate 60 min cat_reax->cat_incub cat_detect Detect with Streptavidin-HRP cat_incub->cat_detect cat_read Read Absorbance (450 nm) cat_detect->cat_read trap_reax Add PARP1 Enzyme, Fluorescent DNA trap_plate->trap_reax trap_incub1 Incubate 30 min (Binding) trap_reax->trap_incub1 trap_nad Add NAD+ (Initiate Dissociation) trap_incub1->trap_nad trap_incub2 Incubate 60 min trap_nad->trap_incub2 trap_read Read Fluorescence Polarization trap_incub2->trap_read

Figure 2: Workflow for biochemical characterization of Compound X.

Pillar 3: Cell-Based Assays - Proving the Mechanism in a Biological System

Positive results from biochemical assays are promising, but demonstrating activity in a cellular context is essential. These assays confirm target engagement and probe for the desired synthetic lethal phenotype.

Protocol 3.1: Cellular PARP Target Engagement (Western Blot)

This assay directly measures the catalytic inhibition of PARP1/2 within cells by quantifying levels of PAR.

  • Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide, H₂O₂) to strongly activate PARP enzymes, leading to a massive increase in PAR levels. Pre-treatment with an effective PARPi like Compound X will prevent this PAR burst. PAR levels are then measured by Western blot[11][16].

  • Step-by-Step Protocol:

    • Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

    • Inhibitor Treatment: Pre-treat cells with various concentrations of Compound X or vehicle (0.1% DMSO) for 1-2 hours.

    • DNA Damage: Induce DNA damage by adding H₂O₂ (e.g., 1 mM final concentration) for 10 minutes.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blot: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with a primary antibody against PAR (e.g., mouse anti-PAR, 10H) overnight at 4°C. e. Wash and incubate with an HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature. f. Detect signal using an ECL substrate. g. Strip and re-probe the blot for a loading control (e.g., β-Actin or GAPDH).

  • Data Analysis: Quantify band intensities using densitometry. Normalize the PAR signal to the loading control. The concentration of Compound X that reduces the H₂O₂-induced PAR signal by 50% is the cellular IC₅₀.

Protocol 3.2: Synthetic Lethality and Cell Viability Assay

This is the definitive functional assay. It tests the core hypothesis that Compound X will selectively kill cancer cells with HR deficiency.

  • Principle: An isogenic pair of cell lines is used: one with a BRCA1 or BRCA2 mutation (HR-deficient) and its corresponding wild-type or complemented counterpart (HR-proficient). Cells are treated with a dose range of Compound X for an extended period (e.g., 5-7 days). The selective toxicity towards the HR-deficient line demonstrates synthetic lethality. Viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels[13][17].

  • Step-by-Step Protocol:

    • Cell Culture: Seed low numbers of both HR-deficient (e.g., DLD1 BRCA2 -/-) and HR-proficient (e.g., DLD1 BRCA2 +/+) cells into white, clear-bottom 96-well plates.

    • Compound Treatment: The next day, treat cells with a 10-point serial dilution of Compound X. Include a vehicle control.

    • Incubation: Incubate the plates for 5-7 days to allow for multiple cell divisions, which are required for the toxicity of PARPi to manifest.

    • Viability Measurement: a. Allow the plate to equilibrate to room temperature. b. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium). c. Mix on an orbital shaker for 2 minutes to induce lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read luminescence on a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control for each cell line. Plot percent viability versus log concentration for both cell lines on the same graph. A significant window between the IC₅₀ values for the HR-deficient and HR-proficient lines confirms synthetic lethality.

Protocol 3.3: DNA Damage Foci Formation (γH2AX Assay)

This assay provides a visual, quantitative measure of the DNA DSBs that are the ultimate cause of PARPi-induced cell death.

  • Principle: The phosphorylation of histone H2AX on serine 139 (termed γH2AX) is one of the earliest events following the formation of a DSB. This modification can be detected using a specific antibody, and it appears as discrete nuclear foci via immunofluorescence microscopy. An effective PARPi will cause an accumulation of DSBs during replication, leading to a significant increase in the number of γH2AX foci per cell[18][19][20].

  • Step-by-Step Protocol:

    • Cell Culture: Seed cells (ideally the same HR-deficient/proficient pair from 3.2) onto glass coverslips or in imaging-quality multi-well plates.

    • Compound Treatment: Treat cells with a fixed concentration of Compound X (e.g., 10x the cellular IC₅₀) for 24-48 hours.

    • Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% paraformaldehyde for 15 minutes. c. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block with 1% BSA in PBST for 1 hour.

    • Antibody Staining: a. Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) for 1-2 hours at room temperature or overnight at 4°C. b. Wash 3 times with PBST. c. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

    • Counterstaining and Mounting: Wash 3 times with PBST. Stain nuclei with DAPI for 5 minutes. Mount coverslips onto slides with anti-fade mounting medium.

    • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Data Analysis: Using image analysis software (e.g., ImageJ/Fiji), count the number of γH2AX foci per nucleus for at least 100 cells per condition. Compare the distribution of foci counts between untreated and treated cells in both the HR-deficient and HR-proficient lines. A significant increase in foci, particularly in the HR-deficient line, validates the proposed mechanism of action.

Data Summary & Expected Outcomes

The data from these assays should be compiled to build a comprehensive profile of Compound X.

Assay TypeAssay NameKey ParameterExpected Outcome for a Potent PARP Trapper
Biochemical Catalytic InhibitionIC₅₀ (nM)Low nanomolar IC₅₀ value.
PARP TrappingEC₅₀ (nM)Potent EC₅₀, ideally comparable to or better than the catalytic IC₅₀.
Cell-Based Cellular Target EngagementCellular IC₅₀ (µM)Dose-dependent reduction of H₂O₂-induced PAR signal.
Synthetic LethalityIC₅₀ Ratio (WT/BRCA-)>10-fold selectivity for killing BRCA-mutant cells vs. wild-type.
DNA Damage FociFoci per NucleusSignificant, dose-dependent increase in γH2AX foci after 24h.

Conclusion

This application guide outlines a rigorous, multi-faceted approach to characterize this compound as a putative PARP inhibitor. By systematically progressing from direct biochemical interactions to critical cellular phenotypes, this workflow provides the necessary evidence to validate its mechanism of action and therapeutic potential. Each protocol is designed to be self-validating, with clear controls and quantitative endpoints that adhere to high standards of scientific integrity. The successful execution of these assays will provide a robust data package for drug development professionals, enabling informed decisions on the future of this promising compound.

References

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]

  • Weitzel, J. (2013). Dr. Jeffrey Weitzel on Synthetic Lethality in BRCA-Associated Cancer. YouTube. [Link]

  • Jdey, W., et al. (2017). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research, 23(4), 1001–1011. [Link]

  • Basourakos, S., et al. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • O'Sullivan, C. C., et al. (2015). Two decades beyond BRCA1/2: Homologous recombination, hereditary cancer risk and a target for ovarian cancer therapy. ResearchGate. [Link]

  • Lesueur, P., et al. (2017). Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent. Cancer Research. [Link]

  • BPS Bioscience. PARPtrap™ Combo Assay Kit for PARP1 and PARP2. [Link]

  • Reaction Biology. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]

  • Jonuscheit, S., et al. (2021). Western blot analyses of the PARP1 and PARP2 content. ResearchGate. [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465–1477. [Link]

  • Alfa Cytology. PARP Activity Assay Service. [Link]

  • Piras, A., et al. (2014). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Translational Cancer Research. [Link]

  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Robu, M., et al. (2013). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. Journal of Biological Chemistry. [Link]

  • Liu, Y., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Redon, C. E., et al. (2011). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research. [Link]

  • Ju, D., et al. (2015). Detection of γH2AX and RAD51 foci in S6 P/cells and PARP resistant cells. ResearchGate. [Link]

  • Kotsopoulos, J., et al. (2014). The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation. Journal of Cancer Therapy. [Link]

  • Li, H., et al. (2015). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Journal of Hematology & Oncology. [Link]

  • Nishigaki, N., et al. (1975). Pyrido(2,3-d)pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry. [Link]

  • Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • Al-Ghorbani, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Google Patents. WO2021087018A1 - Pyridazinones as parp7 inhibitors.
  • Reecher, H. L., et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Nishigaki, N., et al. (1975). Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, C. S. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

Sources

Application Notes & Protocol: Solubilization of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

These application notes provide a detailed protocol for the solubilization of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid for use in in vitro cell culture assays. Proper dissolution and preparation of stock solutions are critical for obtaining accurate, reproducible, and meaningful experimental results. This guide covers the essential chemical properties of the compound, offers step-by-step protocols for dissolution using recommended solvents, and discusses best practices for quality control, storage, and handling to ensure scientific integrity. The pyrido[2,3-d]pyridazine scaffold is a privileged structure in medicinal chemistry, found in compounds with potential anti-inflammatory and other biological activities.[1][2] Therefore, a reliable method for its preparation for cell-based screening is paramount for researchers in drug discovery and development.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₈H₅N₃O₃[3]

  • Molecular Weight: 191.14 g/mol [3]

  • CAS Number: 13629-38-4[3][4]

  • Structure:

  • Key Structural Features: The molecule possesses a heterocyclic pyridopyridazine core, a lactam (oxo) group, and a carboxylic acid moiety. The carboxylic acid group (pKa typically ~3-5) suggests that the compound's solubility in aqueous solutions will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, which may increase aqueous solubility, but the planar, heterocyclic core contributes to overall low water solubility.

Principle of Dissolution for Cell Culture

The primary challenge in preparing this compound for cell culture is its hydrophobic nature, making it poorly soluble in aqueous culture media. The goal is to dissolve the compound in a minimal amount of a biocompatible organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium, ensuring the final solvent concentration is non-toxic to the cells.

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose, as it can dissolve a wide range of polar and nonpolar compounds. However, the final concentration of DMSO in the culture medium must be carefully controlled, as it can be cytotoxic at higher concentrations.[5][6]

Recommended Dissolution & Application Workflow

The following diagram outlines the general workflow from receiving the powdered compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation cluster_qc Quality Control compound_powder Weigh Compound Powder add_dmso Add Sterile DMSO compound_powder->add_dmso Aseptically vortex Vortex / Sonicate to Dissolve add_dmso->vortex filter Sterile Filter (Optional) 0.22 µm PTFE Filter vortex->filter aliquot Aliquot & Store at -20°C or -80°C filter->aliquot thaw_stock Thaw Stock Aliquot aliquot->thaw_stock For Experiment dilute_media Serially Dilute in Culture Media thaw_stock->dilute_media Pre-warm media add_to_cells Add to Cell Culture dilute_media->add_to_cells check_precipitation Visual Check for Precipitation dilute_media->check_precipitation Inspect vehicle_control Prepare Vehicle Control (DMSO in Media) vehicle_control->add_to_cells Parallel treatment

Caption: Workflow for preparing and applying the compound in cell culture.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer and/or sonicator water bath

  • Sterile syringe filters (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE)[7]

  • Cell culture medium, pre-warmed to 37°C

  • Laminar flow hood (Biological Safety Cabinet, Class II)

Detailed Protocols

Protocol 1: Primary Dissolution Method using DMSO

This is the standard and most recommended method.

  • Pre-Calculation: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10-50 mM).

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight (191.14 g/mol ) / 1000

  • Weighing: Aseptically weigh the required amount of powder. If a balance cannot be placed in a sterile hood, weigh the compound into a sterile tube outside the hood and proceed quickly. The high concentration of DMSO used in the next step is hostile to most microbial contaminants.

  • Dissolution: In a laminar flow hood, add the calculated volume of sterile DMSO to the tube containing the compound.

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Sterilization (Recommended): While 100% DMSO is generally considered self-sterilizing, for long-term storage or use with sensitive/antibiotic-free cultures, sterile filtration is recommended.[8] Pass the DMSO stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.[7] This step may not be necessary for short-term experiments, and some researchers avoid it due to potential compound loss from membrane binding.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials or microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Alternative Dissolution using a Basic Solution (for specific applications)

The carboxylic acid moiety allows for deprotonation and salt formation in a basic solution, which can increase aqueous solubility. This method should be tested carefully as the high pH can affect compound stability and must be neutralized.

  • Dissolution: Dissolve the compound in a small volume of 0.1 M NaOH.[9][10]

  • Dilution & Neutralization: Dilute this basic stock solution in a buffered solution (like PBS or cell culture medium). It is critical to ensure the final pH of the working solution is adjusted back to physiological pH (~7.2-7.4) before adding it to cells.

  • Validation: This method requires rigorous validation to ensure the compound remains in solution after pH neutralization and that the final salt concentration is not detrimental to the cells.

Preparation of Working Solutions & Vehicle Controls

Crucial Concept: The key to avoiding precipitation is to add the DMSO stock directly to the final volume of pre-warmed (37°C) cell culture medium with vigorous mixing (e.g., gentle vortexing or pipetting).[11] Do not create intermediate dilutions in aqueous buffers like PBS, as this often causes hydrophobic compounds to crash out of solution.

Step-by-Step Dilution:

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Calculate the volume of stock solution needed for the final desired concentration in your experiment. Aim to keep the final DMSO concentration in the media below 0.5%, and ideally at or below 0.1%.[12]

  • Add the calculated volume of the DMSO stock directly to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.[13]

Quality Control & Best Practices

ParameterRecommendation & Rationale
Final DMSO Concentration Target ≤ 0.1%; Maximum 0.5%. Most cell lines tolerate 0.1-0.5% DMSO.[12] However, concentrations can be cytotoxic, with effects being cell-type and exposure-time dependent.[5][14] Always run a DMSO toxicity curve for your specific cell line if using concentrations >0.1%.
Visual Inspection After dilution in media, hold the tube/plate up to a light source to check for any cloudiness or precipitate. If precipitation occurs, the working concentration is too high.[11]
pH of Media Ensure the addition of the compound solution does not significantly alter the pH of the final culture medium. This is primarily a concern for the alternative basic dissolution method.
Storage Store stock solutions in small, single-use aliquots at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates upon dilution in media. The final concentration of the compound exceeds its aqueous solubility limit. The dilution was not performed quickly or with adequate mixing.Lower the final working concentration. Ensure media is pre-warmed to 37°C. Add the DMSO stock directly to the media while vortexing/swirling to ensure rapid dispersal.[11]
Cells in the vehicle control show signs of stress or death. The cell line is sensitive to the final DMSO concentration.Reduce the final DMSO concentration by making a more concentrated primary stock. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.[13]
Inconsistent experimental results. Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). Inaccurate pipetting of viscous DMSO stock.Use fresh aliquots for each experiment. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.

References

  • Gomes, M. N., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
  • PubChem. (n.d.). Pyrrolidone carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal.
  • Google Patents. (2016). US20160039925A1 - Cell culture methods to reduce acidic species.
  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • National Institutes of Health. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
  • ResearchGate. (2021). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. Retrieved from [Link]

  • Quiroga, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Reddit. (2021). Making up compound for cell culture using DMSo. Retrieved from [Link]

  • ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?. Retrieved from [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Google Patents. (2022). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • National Institutes of Health. (2022). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.

Sources

In Vivo Administration of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid (AG14361): A Detailed Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Potent PARP-1 Inhibitor

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid, a compound also identified by the code AG14361, has emerged as a subject of significant interest in preclinical cancer research. This small molecule is a highly potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. The therapeutic rationale for PARP inhibition lies in the concept of synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. By impeding PARP-1's ability to repair single-strand DNA breaks, AG14361 can lead to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cancer cell death.[1][2]

This application note provides a comprehensive guide for researchers and drug development professionals on the in vivo administration of AG14361 in animal models. The protocols and insights presented herein are synthesized from available preclinical data and established best practices for in vivo pharmacology studies. The objective is to equip investigators with the necessary knowledge to design and execute robust experiments to evaluate the efficacy, pharmacokinetics, and safety of this promising PARP-1 inhibitor.

I. Compound Profile: Physicochemical and Pharmacological Properties

A thorough understanding of the compound's characteristics is fundamental to successful in vivo administration.

PropertyValue/DescriptionSource
Chemical Name This compoundN/A
Synonym AG14361[1][2]
CAS Number 13629-38-4N/A
Molecular Formula C₈H₅N₃O₃N/A
Molecular Weight 191.14 g/mol N/A
Mechanism of Action Potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Inhibition of PARP-1 dependent base excision repair leads to the persistence of DNA strand breaks.[1]
Primary Indication Preclinical investigation primarily in oncology, often in combination with DNA damaging agents.[2][3]
Solubility As a carboxylic acid-containing compound, solubility can be pH-dependent. The phosphate salt, AG014699, was developed to improve aqueous solubility for clinical trials.[4]

II. Preclinical In Vivo Administration: A Step-by-Step Protocol

The following protocols are designed to provide a framework for the in vivo administration of AG14361 in rodent models, particularly in the context of cancer xenograft studies.

A. Formulation and Vehicle Selection: Addressing Solubility Challenges

The carboxylic acid moiety of AG14361 presents a potential challenge for achieving a suitable concentration in a biocompatible vehicle for in vivo dosing. Careful consideration of the formulation is paramount to ensure accurate and consistent drug delivery.

Recommended Vehicle:

  • Aqueous Bicarbonate Buffer: A common strategy for carboxylic acid-containing compounds is to formulate them in a slightly basic aqueous buffer. A 4% sodium bicarbonate solution in sterile water for injection is a suitable starting point.

Protocol for Dosing Solution Preparation (Example for a 10 mg/kg dose in mice):

  • Calculate the required amount of AG14361: For a cohort of 10 mice weighing an average of 20g each, and a dose volume of 10 mL/kg, the total volume needed is 2 mL. To have sufficient overage, prepare 3 mL of dosing solution.

    • Total dose = 10 mg/kg * 0.02 kg/mouse * 10 mice = 2 mg

    • Concentration of dosing solution = 10 mg/kg / 10 mL/kg = 1 mg/mL

    • Amount of AG14361 needed for 3 mL = 3 mg

  • Prepare the vehicle: Weigh out 120 mg of sodium bicarbonate and dissolve it in 3 mL of sterile water for injection to make a 4% solution.

  • Dissolve AG14361: Add the 3 mg of AG14361 to the 4% sodium bicarbonate solution.

  • Ensure complete dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved. A clear solution should be obtained.

  • Adjust pH if necessary: The final pH of the dosing solution should be between 7.5 and 8.5. If needed, adjust with dilute NaOH or HCl.

  • Sterile filter: Before administration, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

B. Routes of Administration and Dosimetry

The choice of administration route depends on the experimental objectives, such as investigating oral bioavailability versus achieving rapid systemic exposure.

1. Intravenous (IV) Administration:

  • Rationale: Bypasses first-pass metabolism and ensures 100% bioavailability, providing a clear measure of the compound's intrinsic activity.

  • Procedure (Mouse Tail Vein Injection):

    • Restrain the mouse appropriately, for example, in a specialized restraining device.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Using a 27-30 gauge needle attached to a 1 mL syringe containing the dosing solution, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume (typically 100-200 µL for a 20g mouse).

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Dosage: Based on preclinical studies with similar PARP inhibitors, a starting dose range of 1-10 mg/kg can be considered for IV administration.

2. Intraperitoneal (IP) Administration:

  • Rationale: A common route for preclinical studies, offering good systemic exposure, although absorption can be more variable than IV.

  • Procedure (Mouse):

    • Restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly downwards to move the internal organs away from the injection site.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Inject the dosing solution into the peritoneal cavity.

  • Dosage: Dosages for IP administration can be similar to or slightly higher than IV doses, typically in the range of 5-25 mg/kg.

3. Oral Gavage (PO):

  • Rationale: To assess the oral bioavailability and potential for clinical development as an oral therapeutic.

  • Procedure (Mouse):

    • Use a proper-sized, flexible feeding needle.

    • Gently restrain the mouse and insert the feeding needle into the esophagus.

    • Administer the dosing solution directly into the stomach.

  • Dosage: Oral doses are generally higher than parenteral doses to account for incomplete absorption. A starting range of 25-100 mg/kg can be explored.

III. In Vivo Efficacy Study Design: A Xenograft Model Protocol

This protocol outlines a typical study to evaluate the efficacy of AG14361 in a subcutaneous human tumor xenograft model in immunodeficient mice.

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Administration cluster_monitoring Phase 3: Efficacy & Safety Monitoring cluster_endpoint Phase 4: Study Endpoint & Analysis A Implant Cancer Cells (e.g., SW620) subcutaneously into nude mice B Tumor Growth Monitoring (Calipers) A->B C Randomize mice into treatment groups when tumors reach ~100-150 mm³ B->C D Group 1: Vehicle Control (e.g., 4% NaHCO3, IP, daily) E Group 2: AG14361 (e.g., 10 mg/kg, IP, daily) F Group 3: Positive Control (e.g., Temozolomide) G Group 4: AG14361 + Positive Control H Tumor Volume Measurement (2-3 times/week) I Body Weight Measurement (2-3 times/week) H->I J Clinical Observations (Daily) I->J K Euthanasia at endpoint (e.g., tumor volume >1500 mm³ or signs of toxicity) J->K L Tumor Excision & Weight Measurement K->L M Tissue Collection for Pharmacodynamic Analysis (e.g., PARP activity assay) L->M N Data Analysis: Tumor Growth Inhibition (TGI) M->N

Caption: Experimental workflow for an in vivo efficacy study of AG14361.

Detailed Steps:

  • Animal Model: Nude mice (e.g., BALB/c nude or NIH-III) are commonly used for xenograft studies.

  • Cell Line: A human cancer cell line with known sensitivity to PARP inhibitors or DNA damaging agents (e.g., SW620 colorectal adenocarcinoma) is suitable.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment: Administer the vehicle, AG14361, and/or other therapeutic agents according to the chosen route and schedule (e.g., daily for 14-21 days).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor growth in the treated groups compared to the vehicle control group.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Safety Assessment:

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity. A weight loss of more than 15-20% is a common sign of distress.

    • Clinical Observations: Daily monitor the animals for any signs of toxicity, such as changes in posture, activity, or grooming.

IV. Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of AG14361 is crucial for optimizing dosing regimens.

Pharmacokinetic Study Design:

  • Administer a single dose of AG14361 via the desired route (e.g., IV and PO).

  • Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Analyze plasma concentrations of AG14361 using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic Assessment:

  • Mechanism of Action: Inhibition of PARP activity in tumor and/or surrogate tissues is a key pharmacodynamic endpoint.

parp_pathway cluster_repair cluster_consequence DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 Recruitment & Activation DNA_damage:f0->PARP1:head PAR Poly(ADP-ribose) (PAR) synthesis PARP1:rec->PAR NAD+ -> PAR Replication_fork Replication Fork Collapse Repair_complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_complex SSB_repair SSB Repair Repair_complex->SSB_repair SSB_repair->DNA_damage:f0 Restores DNA integrity AG14361 AG14361 AG14361->PARP1:head Inhibits DSB Double-Strand Break (DSB) Replication_fork->DSB Cell_death Apoptosis / Cell Death (in HR-deficient cells) DSB->Cell_death

Caption: Mechanism of action of AG14361 as a PARP-1 inhibitor.

Protocol for PARP Activity Assay (Immunohistochemistry):

  • Collect tumor tissues at various time points after the final dose of AG14361.

  • Fix the tissues in 10% neutral buffered formalin and embed in paraffin.

  • Prepare 4-5 µm sections and mount on slides.

  • Perform immunohistochemical staining for poly(ADP-ribose) (PAR) using a specific antibody.

  • Quantify the staining intensity to assess the level of PARP activity inhibition. A reduction in PAR staining in the AG14361-treated group compared to the vehicle control indicates target engagement.

V. Safety and Toxicology

A preliminary assessment of the compound's safety profile is essential.

  • Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to determine the highest dose that can be administered without causing severe toxicity.

  • Histopathology: At the end of the efficacy study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any potential organ-specific toxicities.

  • Blood Chemistry and Hematology: Collect blood samples for analysis of liver and kidney function markers, as well as complete blood counts, to assess systemic toxicity.

VI. Conclusion and Future Directions

This compound (AG14361) is a potent PARP-1 inhibitor with demonstrated preclinical anti-cancer activity, particularly in combination with DNA-damaging agents. The protocols outlined in this guide provide a comprehensive framework for its in vivo evaluation. Successful execution of these studies will be critical in further elucidating the therapeutic potential of this compound and informing its path toward clinical development. Future studies should focus on exploring its efficacy in a broader range of cancer models, including those with specific DNA repair deficiencies, and further defining its pharmacokinetic and safety profiles.

References

  • Calabrese, C. R., Batey, M. A., Thomas, H. D., Durkacz, B. W., Wang, L. Z., Kyle, S., ... & Curtin, N. J. (2005). The novel poly(ADP-ribose) polymerase inhibitor, AG14361, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks. Clinical Cancer Research, 11(23), 8598-8606. [Link]

  • Di Girolamo, M., Murziani, S., & Zhitkovich, A. (2013). The novel poly(ADP-ribose) polymerase inhibitor AG14361 is a potent sensitizer of temozolomide- and topotecan-induced cytotoxicity in vitro and in vivo. Molecular Cancer Therapeutics, 12(5), 780-791. [Link]

  • Zhu, J., Zhao, H., Li, Y., Wang, Y., & Li, X. (2018). In vitro and in vivo studies of AG14361 in combination with topoisomerase I inhibitors and DNA methylating agents. American Association for Cancer Research, 78(13_Supplement), 3545-3545. [Link]

  • Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan-Koch, S., Yea, C. M., Kyle, S., ... & Curtin, N. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945-956. [Link]

  • Curtin, N. J., & Szabo, C. (2020). Poly(ADP-ribose) polymerase inhibitors: a new era of targeted cancer therapy. Nature Reviews Drug Discovery, 19(6), 421-441. [Link]

Sources

High-Throughput Screening Assays for Pyridopyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyridopyridazine Scaffold

The pyridopyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structural rigidity, electron-rich nature, and capacity for functionalization at multiple positions make it an attractive framework for designing novel therapeutics.[2] Pyridopyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of key enzyme families such as protein kinases and phosphodiesterases (PDEs), which are implicated in a multitude of diseases ranging from cancer to inflammatory and cardiovascular disorders.[3][4]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[5] This guide provides detailed application notes and robust protocols for the HTS of pyridopyridazine libraries, focusing on biochemical assays for kinase and PDE inhibition, as well as cell-based assays to assess cytotoxicity and cellular activity. As a senior application scientist, this document is designed to provide not just the "how" but the critical "why" behind each step, ensuring scientific integrity and the generation of high-quality, reproducible data.

Section 1: The HTS Workflow for Pyridopyridazine Library Screening

A successful HTS campaign is a multi-stage process that begins with careful planning and assay development, proceeds through primary and secondary screening, and culminates in the identification of validated hits for lead optimization. The inherent chemical properties of a pyridopyridazine library, such as solubility and potential for assay interference, must be considered at each stage.

Diagram 1: General HTS Workflow

HTS_Workflow cluster_prep Phase 1: Preparation & Development cluster_screen Phase 2: Screening & Hit Identification cluster_confirm Phase 3: Hit Validation & Characterization Target_Selection Target Selection (e.g., Kinase, PDE) Library_Prep Pyridopyridazine Library Preparation Target_Selection->Library_Prep Assay_Dev Assay Development & Optimization Library_Prep->Assay_Dev Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification & Triage Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response Counter_Screens Counter-Screening (Selectivity & Artifacts) Dose_Response->Counter_Screens Ortho_Assay Orthogonal Assays Counter_Screens->Ortho_Assay SAR Structure-Activity Relationship (SAR) Ortho_Assay->SAR

Caption: A generalized workflow for a high-throughput screening campaign of a pyridopyridazine library.

Section 2: Biochemical Assays for Pyridopyridazine Derivatives

Biochemical assays are fundamental for primary screening as they directly measure the interaction between the compound and the purified target protein, providing a clean assessment of inhibitory activity without the complexities of a cellular environment.

Application: Screening for Kinase Inhibitors

Many pyridopyridazine derivatives have been identified as potent kinase inhibitors.[1][3] Luminescence-based assays that quantify ATP consumption are highly suitable for HTS due to their sensitivity, broad dynamic range, and homogeneous "add-mix-read" format.[6]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7] The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP to ATP and then uses a thermostable luciferase to generate a luminescent signal.[7] A potent pyridopyridazine inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[6]

Diagram 2: ADP-Glo™ Kinase Assay Principle

ADP_Glo_Principle cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase Kinase + Substrate + ATP Product Phospho-Substrate + ADP Kinase->Product Inhibitor Pyridopyridazine Inhibitor Inhibitor->Kinase Inhibition ADP ADP ATP_new ATP ADP->ATP_new Kinase Detection Reagent Light Luminescent Signal ATP_new->Light Luciferase

Caption: The principle of the ADP-Glo™ luminescent kinase assay for inhibitor screening.

This protocol is designed for a 384-well plate format and should be optimized for the specific kinase of interest.

Assay Development and Validation (Pre-HTS):

  • Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate to achieve a linear reaction rate and a robust signal window. This is crucial to avoid substrate depletion or product inhibition during the screening.[8]

  • ATP Concentration: The ATP concentration should be at or near the Km value for the kinase to allow for the detection of both competitive and non-competitive inhibitors.

  • DMSO Tolerance: Assess the assay's tolerance to DMSO, the solvent typically used for compound libraries. Ensure the final DMSO concentration in the assay (usually ≤1%) does not significantly inhibit the kinase or interfere with the luminescent signal.[9]

  • Z'-Factor Determination: Perform a plate uniformity study with positive controls (no inhibitor) and negative controls (a known potent inhibitor or no enzyme) to calculate the Z'-factor. A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.[10][11]

ParameterDescriptionRecommended ValueReference
Z'-factor A statistical measure of assay quality, accounting for signal window and data variation.≥ 0.5
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.>3[12]
%CV Percentage Coefficient of Variation for controls.<15%[12]

HTS Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the pyridopyridazine library compounds (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, plate positive (DMSO only) and negative controls.

  • Enzyme Addition: Add 2.5 µL of the kinase solution (in assay buffer) to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase.[13]

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP solution (in assay buffer) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) based on the optimization experiments.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Application: Screening for Phosphodiesterase (PDE) Inhibitors

Pyridopyridazine derivatives have also shown promise as PDE inhibitors.[14] Fluorescence Polarization (FP) is a robust, homogeneous HTS technique for monitoring the enzymatic activity of PDEs.[15]

This assay is based on a competitive binding principle. A small, fluorescently labeled substrate (e.g., cAMP or cGMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate, the resulting fluorescent monophosphate product is captured by a large binding agent (e.g., nanoparticles or a specific antibody), forming a large complex. This slows down the rotational motion of the fluorophore, leading to a high FP signal.[15] A pyridopyridazine inhibitor will prevent the hydrolysis of the substrate, thus keeping the FP signal low.

Diagram 3: Fluorescence Polarization (FP) PDE Assay Principle

FP_PDE_Principle cluster_no_inhibition No Inhibition cluster_inhibition Inhibition start1 Fluorescent Substrate (Low FP) product1 Fluorescent Product start1->product1 Hydrolysis pde1 PDE Enzyme complex1 Large Complex (High FP) product1->complex1 binder1 Binding Agent binder1->complex1 start2 Fluorescent Substrate (Low FP) pde2 PDE Enzyme inhibitor Pyridopyridazine Inhibitor inhibitor->pde2

Caption: The principle of a competitive fluorescence polarization assay for PDE inhibitors.

This protocol is for a 384-well format and requires optimization for the specific PDE isozyme.

Assay Development and Validation (Pre-HTS):

  • Enzyme and Substrate Titration: Determine the optimal enzyme and fluorescent substrate concentrations. The substrate concentration is typically kept below its Km value to ensure the assay is sensitive to competitive inhibitors.

  • Binding Agent Titration: Optimize the concentration of the binding agent to ensure a sufficient signal window (the difference between the high and low FP signals).

  • Z'-Factor Determination: As with the kinase assay, validate the assay's robustness by calculating the Z'-factor using appropriate positive (no inhibitor) and negative (known inhibitor or no enzyme) controls.

HTS Protocol:

  • Compound Plating: Dispense 50 nL of the pyridopyridazine library compounds into a 384-well, low-volume, black assay plate.

  • Enzyme Addition: Add 5 µL of the PDE enzyme solution to each well and briefly mix.

  • Reaction Initiation and Incubation: Add 5 µL of the fluorescently labeled substrate to initiate the reaction. Incubate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Reaction Termination and Signal Development: Add 5 µL of the binding agent solution. This stops the reaction and allows the fluorescent product to bind. Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.[16]

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters.

Section 3: Cell-Based Assays for Hit Validation and Profiling

While biochemical assays are excellent for primary screening, cell-based assays are crucial for validating hits in a more biologically relevant context. They provide information on cell permeability, off-target effects, and general cytotoxicity.[17]

Application: Cytotoxicity Profiling

It is essential to assess the cytotoxicity of hit compounds early in the drug discovery process to deprioritize molecules that are non-specifically toxic.[18] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS-compatible method for this purpose.[19]

The CellTiter-Glo® Assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the ATP concentration.[19] A cytotoxic pyridopyridazine derivative will lead to a decrease in the number of viable cells, resulting in a lower luminescent signal.

This protocol is for a 384-well format and can be adapted for various adherent or suspension cell lines.

  • Cell Plating: Plate cells in a 384-well, clear-bottom, white-walled plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Compound Addition: Treat the cells with a dilution series of the hit pyridopyridazine compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for a relevant period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Section 4: Data Analysis and Hit Selection

The primary goal of HTS data analysis is to identify compounds that exhibit a statistically significant and reproducible effect on the target.[20]

  • Data Normalization: Raw data from each plate should be normalized to the plate's internal controls (positive and negative) to minimize plate-to-plate variability. This is often expressed as percent inhibition.

  • Hit Selection: A common method for hit selection is to set a threshold based on the mean and standard deviation of the sample population (e.g., >3 standard deviations from the mean of the library).

  • Dose-Response Analysis: Confirmed hits from the primary screen are then tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀ values). This is a critical step to confirm activity and rank compounds.[21]

  • Counter-Screening: It is imperative to perform counter-screens to eliminate false positives.[21] For kinase inhibitors, this may involve screening against a panel of other kinases to assess selectivity or using an assay format that detects interference with the detection technology (e.g., luciferase inhibitors for luminescence-based assays).[22]

Conclusion: A Pathway to Novel Therapeutics

The pyridopyridazine scaffold holds immense potential for the development of novel therapeutics. The successful application of high-throughput screening is a critical first step in unlocking this potential. By employing robust, validated, and well-characterized assays, researchers can efficiently screen large libraries of these compounds to identify promising starting points for drug discovery programs. This guide provides a framework of field-proven protocols and the scientific rationale behind them, empowering researchers to generate high-quality data and accelerate the journey from hit identification to lead optimization. The key to success lies not only in the execution of these protocols but in a thorough understanding of the underlying principles and a commitment to rigorous data analysis and validation.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Fujiwara, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1012-1017. [Link]

  • Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744–750. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 65(10), 7073-7139. [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Barlaam, B., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 27(19), 6537. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 6(4), 223-244. [Link]

  • Butkiewicz, M., et al. (2017). Enhanced HTS hit selection via a local hit rate analysis. Journal of Biomolecular Screening, 22(6), 729-739. [Link]

  • Abdel-Ghani, T. M., et al. (2017). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica, 9(1), 84-91. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Li, M., et al. (2013). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 965, 235-249. [Link]

  • Thorne, N., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 4-15. [Link]

  • Wikipedia. (n.d.). Hit selection. Retrieved from [Link]

  • Fujiwara, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • Di Micco, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 108-115. [Link]

  • HTS Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. HTS Labs. [Link]

  • Hu, L., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications, 4(8), 1149-1153. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Laman, H., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 17(1), 1-12. [Link]

  • Singh, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 934-958. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Li, Y., et al. (2017). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Acta Pharmacologica Sinica, 38(1), 126-134. [Link]

  • Hafez, H. N., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 579-589. [Link]

  • Butkiewicz, M., et al. (2017). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]

  • Stein, A. J., & Muegge, I. (2017). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PLoS ONE, 12(1), e0169903. [Link]

  • Pérez-Victoria, I., et al. (2021). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Journal of Fungi, 7(10), 863. [Link]

  • El-Sayed, M. A., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. European Journal of Medicinal Chemistry, 46(6), 2355-2364. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Murray, D., et al. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245-262. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening, 20(9), 1143-1153. [Link]

  • Wang, Y., et al. (2019). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS. Molecules, 24(16), 2969. [Link]

Sources

Analytical methods for quantifying 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in biological samples.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive bioanalytical method for the quantitative determination of this compound in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) detection. The protocol has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] This method provides the necessary selectivity, accuracy, and precision for supporting pharmacokinetic and drug metabolism studies in clinical and preclinical research.

Introduction

The pyrido[2,3-d]pyridazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antibacterial properties.[3][4] this compound (MW: 191.14 g/mol ) is a polar, acidic molecule belonging to this class.[5] Accurate quantification of such compounds in biological matrices like plasma is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary challenge in developing a bioanalytical assay for this analyte lies in its high polarity, which leads to poor retention on conventional reversed-phase liquid chromatography columns.[6] Furthermore, the complex nature of plasma necessitates a highly selective sample preparation technique to minimize matrix effects, such as ion suppression, which can compromise assay sensitivity and reproducibility.[7][8]

This guide details a complete workflow, from sample preparation to data analysis, designed to overcome these challenges. We employ a weak anion-exchange solid-phase extraction (WAX-SPE) protocol to selectively isolate the acidic analyte from endogenous plasma components. Subsequent analysis by HILIC-MS/MS provides excellent retention and separation for this polar compound, ensuring a highly sensitive and reliable quantification method. All procedures are grounded in established regulatory standards to ensure data integrity and trustworthiness.[9][10]

Principle of the Method

The analytical workflow is designed for optimal recovery and sensitivity. The overall process involves three key stages:

  • Sample Preparation: The analyte and its stable isotope-labeled internal standard (SIL-IS) are extracted from human plasma using a weak anion-exchange solid-phase extraction (WAX-SPE) procedure. This technique leverages the acidic nature of the carboxylic acid group to achieve high selectivity and remove interfering matrix components.

  • Chromatographic Separation: The cleaned extract is injected into a HILIC column. The high organic content of the mobile phase promotes the retention of the polar analyte, separating it from residual matrix components and ensuring chromatographic integrity.

  • Mass Spectrometric Detection: The analyte and SIL-IS are detected using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides superior specificity and sensitivity.

Overall_Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Spiked with Internal Standard B Sample Pre-treatment (Dilution & pH Adjustment) A->B C Solid-Phase Extraction (WAX Cartridge) B->C D Elution & Evaporation C->D E Reconstitution D->E F HILIC Separation E->F G ESI- Ionization F->G H MRM Detection G->H I Peak Integration H->I J Calibration Curve Generation I->J K Concentration Calculation J->K

Caption: Overall bioanalytical workflow from sample receipt to final data analysis.

Materials and Reagents

  • Analyte: this compound (Reference Standard, >98% purity)

  • Internal Standard (IS): this compound-¹³C₂,¹⁵N (Stable Isotope Labeled, >98% purity, >99% isotopic purity)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - all LC-MS grade.

  • Reagents: Formic acid (≥99%), Ammonium hydroxide (~28-30%), Ammonium formate - LC-MS grade.

  • Water: Deionized water, >18 MΩ·cm resistivity.

  • Biological Matrix: Pooled human plasma (K₂EDTA anticoagulant).

  • SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., 30 mg, 1 mL).

Instrumentation and Conditions

Liquid Chromatography
ParameterCondition
HPLC SystemHigh-performance, biocompatible LC system (e.g., Waters Acquity UPLC I-Class, Shimadzu Nexera)
ColumnHILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Formate + 0.15% Formic Acid in 95:5 Water:ACN
Mobile Phase B10 mM Ammonium Formate + 0.15% Formic Acid in 5:95 Water:ACN
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min)
0.0
3.0
3.1
5.0

Rationale for HILIC: The amide-based HILIC stationary phase provides the necessary polar interactions to retain the highly polar analyte, which would otherwise elute in the void volume of a traditional C18 column.[11] The high organic content of the mobile phase is also advantageous for ESI efficiency.

Mass Spectrometry
ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS)
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Temperature550 °C
IonSpray Voltage-4500 V
Curtain Gas35 psi
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)60 psi
MRM Transitions Compound
Analyte
Internal Std.

Rationale for ESI Negative Mode: The carboxylic acid moiety readily deprotonates to form a [M-H]⁻ ion, making negative mode ionization highly efficient and sensitive for this class of compounds.[12]

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS reference standards into separate volumetric flasks. Dissolve in a small amount of 0.1 M ammonium hydroxide and bring to final volume with 50:50 ACN:Water to create 1 mg/mL stock solutions.

  • Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 ACN:Water.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples in blank human plasma at four levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: ~40-60% of calibration range (e.g., 400 ng/mL)

    • High QC: ~80% of calibration range (e.g., 800 ng/mL)

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is designed to isolate the acidic analyte from complex plasma matrix components like proteins and phospholipids.[13]

SPE_Protocol start Start: Plasma Sample (100 µL) pretreat 1. Pre-treatment Add 20 µL IS (100 ng/mL) Add 400 µL 2% NH4OH in Water start->pretreat condition 2. Condition 1 mL Methanol 1 mL Water load 4. Load Load pre-treated sample equilibrate 3. Equilibrate 1 mL 2% NH4OH in Water wash1 5. Wash 1 1 mL 5% NH4OH in Water wash2 6. Wash 2 1 mL Methanol elute 7. Elute 1 mL 5% Formic Acid in ACN posttreat 8. Evaporate & Reconstitute Evaporate eluate to dryness (40°C) Reconstitute in 100 µL 95:5 ACN:Water elute->posttreat end Inject into LC-MS/MS posttreat->end

Caption: Step-by-step workflow for the Weak Anion-Exchange (WAX) SPE protocol.

  • Pre-treatment: To a 100 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 400 µL of 2% ammonium hydroxide in water to dilute the sample and ensure the analyte is deprotonated for binding to the WAX sorbent.

  • Condition: Condition the WAX SPE plate/cartridge with 1 mL of Methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the sorbent with 1 mL of 2% ammonium hydroxide in water.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash with 1 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

  • Wash 2: Wash with 1 mL of Methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile. The acid neutralizes the sorbent and protonates the analyte, releasing it.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase B).

Bioanalytical Method Validation

The method was validated according to the principles of the FDA and EMA guidelines.[1][14] A self-validating system requires rigorous testing of several key parameters to ensure the data is reliable and reproducible.

Validation_Parameters center Method Validation acc Accuracy center->acc prec Precision center->prec sel Selectivity center->sel cal Calibration Curve & LLOQ center->cal rec Recovery center->rec mat Matrix Effect center->mat stab Stability center->stab acc->prec sel->cal cal->acc mat->rec

Caption: Interconnected parameters for comprehensive bioanalytical method validation.

Summary of Validation Results and Acceptance Criteria
Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze six different lots of blank plasma to check for interferences at the analyte and IS retention times.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Calibration Curve Analyze an 8-point calibration curve over three separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
LLOQ Analyze six replicates at the lowest standard concentration.Signal-to-noise > 10. Accuracy within ±20% of nominal, Precision (CV) ≤ 20%.
Accuracy & Precision Analyze six replicates of LLOQ, Low, Mid, and High QCs over three separate runs (intra- and inter-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked plasma from six lots to response in neat solution.IS-normalized matrix factor CV should be ≤ 15%.
Recovery Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Assess analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

Conclusion

This application note describes a highly selective, sensitive, and robust HILIC-LC-MS/MS method for the quantification of this compound in human plasma. The combination of a tailored weak anion-exchange SPE protocol with HILIC separation effectively addresses the challenges associated with analyzing a polar, acidic compound in a complex biological matrix. The method has been successfully validated according to international regulatory guidelines, demonstrating excellent performance in terms of accuracy, precision, and stability. This assay is fit-for-purpose and can be confidently deployed in regulated bioanalytical laboratories to support drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Retrieved from [Link][1][10]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link][9]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link][15]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][14]

  • Slideshare. Bioanalytical method validation emea. Retrieved from [https://www.slideshare.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][16]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link][7]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link][12]

  • Biotage. Bioanalytical sample preparation. Retrieved from [Link][13]

  • Analyst (RSC Publishing). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link][8]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link][6]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link][11]

  • PubMed. 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Retrieved from [Link][3]

  • PubMed Central. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link][4]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in human plasma. This molecule, a structural analog of oxidative DNA damage biomarkers like 8-oxoguanine, is of increasing interest in pharmacological and clinical research. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. All procedures are designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity for researchers, scientists, and drug development professionals.[1][2][3]

Introduction: The Scientific Rationale

The covalent modification of biological macromolecules, such as DNA, by endogenous or exogenous agents can lead to the formation of adducts, which are implicated in the etiology of various diseases.[1] Mass spectrometry has become an indispensable tool for the structural characterization and quantification of these adducts.[4][5] this compound, with a molecular formula of C8H5N3O3 and a molecular weight of 191.14 g/mol , is a heterocyclic compound with structural similarities to oxidized purine bases.[6] Its detection and quantification in biological matrices are crucial for understanding its potential role as a biomarker of oxidative stress or as a metabolite of novel therapeutics.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological fluids.[7] This application note addresses the specific challenges associated with the analysis of a polar, acidic molecule like this compound from plasma. We present a method that leverages a mixed-mode solid-phase extraction (SPE) for efficient sample clean-up and a specialized liquid chromatography column for optimal retention and separation.

Experimental Workflow Overview

The analytical workflow is designed for robustness and high-throughput analysis, ensuring reliable results from sample collection to final data interpretation.

LCMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (+ Internal Standard) Condition SPE Cartridge Conditioning Load Sample Loading Condition->Load Wash Interference Wash Load->Wash Elute Analyte Elution Wash->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₅,¹⁵N₃-8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (recommended for highest accuracy)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma (K2-EDTA)

  • Mixed-mode polymeric solid-phase extraction (SPE) cartridges (e.g., weak anion exchange/reversed-phase)

  • All other chemicals and solvents should be of the highest purity available.

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The presence of a carboxylic acid group suggests that the analyte will be ionized at physiological pH. A mixed-mode SPE strategy involving both anion exchange and reversed-phase retention provides superior cleanup compared to simple protein precipitation or liquid-liquid extraction.[8][9][10]

Protocol Steps:

  • Sample Pre-treatment: Thaw human plasma samples on ice. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any particulates.

  • Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.

  • Acidification: Add 600 µL of 2% formic acid in water. This step is crucial to neutralize the carboxylic acid group, facilitating its retention on the reversed-phase portion of the SPE sorbent.[8]

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile. The acidic mobile phase neutralizes the anion exchange sites, releasing the analyte, while the high organic content disrupts reversed-phase interactions.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method Parameters

The polar and acidic nature of the analyte requires careful selection of the chromatographic column and mobile phase to achieve adequate retention and peak shape.[11][12] A column with a polar-embedded or polar-endcapped stationary phase is recommended to ensure stability in highly aqueous mobile phases and provide alternative selectivity.[13]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
HPLC System A high-performance UPLC/UHPLC system
Column Polar-embedded C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 40% B over 5 min, then wash and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Proposed)

Note: These are proposed starting parameters. The exact m/z values for the precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 192.1 (Calculated for [M+H]⁺)
Product Ion (Q3) To be determined experimentally. A likely fragmentation would be the loss of CO₂ (m/z 44) from the carboxylic acid, resulting in a product ion of m/z 148.1. Another potential loss is H₂O.
MRM Transition (Analyte) 192.1 > 148.1 (Proposed)
MRM Transition (IS) e.g., 199.1 > 155.1 (for a hypothetical +7 Da SIL-IS)
Source Temperature 150°C
Desolvation Temperature 450°C
Collision Gas Argon
Collision Energy To be optimized (start around 15-25 eV)

Method Validation Framework

A rigorous validation process is essential to ensure the reliability of the bioanalytical data. The method should be validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3][5]

Validation_Parameters Figure 2: Key Bioanalytical Validation Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (LLOQ & ULOQ) Validation->Calibration Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Core parameters for method validation.

Table 3: Validation Acceptance Criteria Summary

ParameterAcceptance Criteria (FDA Guidance)
Accuracy Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least 67% of QC samples at each level.
Precision The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for QC samples.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six independent sources of blank matrix.
Matrix Effect The CV of the matrix factor (analyte peak response in presence of matrix / analyte peak response in neat solution) should be ≤15%.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Conclusion and Future Directions

The LC-MS/MS method detailed in this application note provides a robust and reliable protocol for the quantification of this compound in human plasma. The combination of a selective solid-phase extraction procedure and optimized chromatographic conditions ensures high sensitivity and minimal matrix effects. By adhering to the principles of FDA bioanalytical method validation, this protocol establishes a trustworthy system for obtaining high-quality data in both research and regulated environments. This method can serve as a foundational tool for investigating the role of this compound in various physiological and pathological processes.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • Mass Spectrometric DNA Adduct Quantification by Multiple Reaction Monitoring and Its Future Use for the Molecular Epidemiology of Cancer. (n.d.). PubMed. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. (n.d.). PubMed Central. [Link]

  • Selectivity for Polar Acids in LC: Tips & Techniques. (2017). Phenomenex. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine. (2023). PubMed. [Link]

  • Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. (n.d.). PubMed Central. [Link]

  • Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Solid-phase extraction. (n.d.). Wikipedia. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

Sources

The Chemical Probe Potential of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid: A Guide to a Scaffold of Interest

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the dynamic field of chemical biology, the identification and characterization of novel chemical probes are paramount to dissecting complex biological processes and validating new therapeutic targets. This document addresses the compound 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS 13629-38-4). Our extensive investigation reveals that while this specific molecule is commercially available, there is a notable absence of published research detailing its use as a validated chemical probe for a specific biological target.

However, the core scaffold of this molecule, the pyrido[2,3-d]pyridazine and the structurally related pyrido[2,3-d]pyrimidine systems, is a "privileged structure" in medicinal chemistry.[1][2] Compounds containing this framework have been shown to exhibit a range of biological activities, most notably as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[1][3][4][5]

This guide, therefore, serves a dual purpose. Firstly, it transparently summarizes the current, limited knowledge regarding this compound. Secondly, and more substantially, it provides a detailed, albeit prospective, framework for how a researcher might approach the characterization and application of this or structurally similar compounds as a chemical probe, drawing on the established pharmacology of its relatives.

Part 1: Characterization of this compound

This section outlines the fundamental properties of the compound of interest, essential for any experimental design.

Physicochemical Properties
PropertyValueSource
CAS Number 13629-38-4[6]
Molecular Formula C₈H₅N₃O₃[6]
Molecular Weight 191.14 g/mol [6]
Appearance Solid (form may vary)Supplier Data
Solubility To be determined empirically in relevant solvents (e.g., DMSO, aqueous buffers)N/A

Note on Handling and Storage: As with any novel chemical entity, appropriate personal protective equipment (PPE) should be used. For long-term viability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent degradation. A stock solution in anhydrous DMSO is recommended for biological assays.

Part 2: The Pyrido[2,3-d]pyridazine Scaffold: A Platform for Inhibitor Design

The true potential of this compound as a chemical probe lies in the established bioactivity of its structural class. Numerous patents and publications highlight the utility of this scaffold in targeting key enzyme families.

Established Targets of Structurally Related Compounds:
  • Kinases: The pyrido[2,3-d]pyrimidine scaffold is a well-established kinase hinge-binding motif. Derivatives have been developed as potent inhibitors of:

    • Cyclin-Dependent Kinases (CDKs): Implicated in cell cycle regulation and cancer.[7]

    • FMS Tyrosine Kinase: A target in inflammatory diseases and oncology.[3]

    • Threonine Tyrosine Kinase (TTK): A key regulator of the spindle assembly checkpoint, making it a target for cancer therapy.[8]

    • Tyrosine Kinase 2 (TYK2): A member of the JAK family involved in cytokine signaling and autoimmune diseases.[9]

    • DYRK Kinases: Involved in a range of cellular processes, with implications for neurological disorders and cancer.[10]

  • Cyclooxygenase (COX) Enzymes: A structurally similar pyrido[2,3-d]pyridazine-2,8-dione derivative has been identified as a dual COX-1/COX-2 inhibitor, suggesting potential applications in inflammation research.[5][11]

  • Bacterial Enzymes: The broader class of pyridopyrimidines has a history of development as antibacterial agents, suggesting potential targets within microbial metabolic pathways.[4]

Part 3: A Proposed Workflow for Validating a Novel Chemical Probe

Given the lack of a defined target for this compound, the following section provides a comprehensive, experience-driven protocol for its initial characterization and target identification. This workflow is designed to be a self-validating system, where each step builds upon the last to create a robust data package.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Outcome Initial Screening Initial Screening Target Deconvolution Target Deconvolution Initial Screening->Target Deconvolution Hit Identification Biochemical Assay Biochemical Assay Target Deconvolution->Biochemical Assay Hypothesized Target(s) Selectivity Profiling Selectivity Profiling Biochemical Assay->Selectivity Profiling Potency (IC50) Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Confirmed Target Phenotypic Assay Phenotypic Assay Cellular Target Engagement->Phenotypic Assay On-Target Effect Validated Chemical Probe Validated Chemical Probe Phenotypic Assay->Validated Chemical Probe Functional Confirmation

Caption: Workflow for the validation of a novel chemical probe.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Rationale: Based on the prevalence of kinase inhibition among related scaffolds, a broad kinase screen is the most logical starting point. This unbiased approach maximizes the probability of identifying a high-affinity target.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Assay Concentration: Submit the compound for screening at a concentration of 1 µM and 10 µM to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology).

  • Panel Selection: Choose a comprehensive panel that includes representatives from all major kinase families (e.g., a panel of >400 kinases).

  • Data Analysis:

    • Primary hits are defined as kinases showing >70% inhibition at 1 µM.

    • Secondary hits are those showing significant inhibition only at 10 µM.

    • Analyze the phylogenetic tree of inhibited kinases to identify potential patterns of selectivity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation

Rationale: ITC provides a direct, label-free measurement of the binding affinity (Kd) between the compound and a purified protein target identified from the primary screen. This is a crucial step to confirm a direct interaction.

Methodology:

  • Protein Preparation: Obtain or express and purify the hit kinase(s) to >95% purity. Dialyze extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP).

  • Compound Preparation: Dilute the DMSO stock of the compound into the final ITC buffer. The final DMSO concentration in the syringe and cell should be matched and kept below 2%.

  • ITC Experiment:

    • Load the protein (e.g., 10-20 µM) into the sample cell.

    • Load the compound (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL) at 25°C.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). A Kd in the sub-micromolar range is indicative of a potent interaction.

Protocol 3: Cellular Target Engagement using the NanoBRET™ Assay

Rationale: After confirming a direct biochemical interaction, it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell. The NanoBRET™ assay is a robust method for quantifying target engagement.

Methodology:

  • Cell Line Engineering: Generate a stable cell line (e.g., HEK293) that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Treat the cells with a serial dilution of the compound for a defined period (e.g., 2 hours).

    • Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase.

  • Measurement: Measure both the NanoLuc® luminescence (donor) and the tracer fluorescence (acceptor).

  • Data Analysis: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement. The data can be fitted to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Part 4: Future Directions and the Path Forward

Should the initial characterization workflow identify a specific, high-affinity target for this compound, the subsequent steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • Mechanism of Action Studies: Determining if the compound is an ATP-competitive, allosteric, or other type of inhibitor.

  • Phenotypic Screening: Using the validated probe to explore the biological consequences of inhibiting its target in relevant cellular models (e.g., cancer cell proliferation, inflammatory cytokine release).

  • Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analog is crucial for attributing observed phenotypes to on-target effects.

Conclusion

While this compound is currently an uncharacterized molecule from a chemical biology perspective, its core scaffold holds significant promise. The protocols and workflow detailed in this document provide a rigorous, industry-standard framework for its evaluation. By systematically identifying its biological target and confirming its activity and selectivity in cellular contexts, this compound, or a derivative thereof, could be developed into a valuable chemical probe to advance our understanding of human biology and disease.

References

  • [Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][7][12]thiazine-8-carboxylic Acids, MDPI]([Link])

Sources

Application of Pyridopyridazine Compounds in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyridopyridazine Scaffolds in Oncology

The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted therapies that selectively inhibit oncogenic signaling pathways. Within this paradigm, heterocyclic compounds have emerged as privileged scaffolds for the design of potent and selective kinase inhibitors. Among these, the pyridopyridazine core and its derivatives have garnered substantial interest due to their versatile chemical nature and demonstrated efficacy against a range of cancer-related targets.[1][2] This technical guide provides an in-depth overview of the application of pyridopyridazine compounds in cancer research, detailing their mechanisms of action, key experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Pyridopyridazine-based compounds have shown remarkable potential as inhibitors of various protein kinases that are often dysregulated in cancer, including c-Met (hepatocyte growth factor receptor), VEGFR (vascular endothelial growth factor receptor), and FER (Feline Sarcoma-related) tyrosine kinase.[3] By targeting these critical nodes in cancer cell signaling, pyridopyridazine derivatives can effectively modulate processes such as cell proliferation, survival, angiogenesis, and metastasis. This guide will delve into the practical aspects of evaluating these compounds, providing a foundation for their preclinical development.

Mechanism of Action: Targeting Key Oncogenic Kinase Pathways

The anticancer activity of many pyridopyridazine compounds stems from their ability to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[4] This inhibition disrupts the downstream signaling cascades that drive tumor growth and survival.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the development and progression of many human cancers.[4] Aberrant c-Met signaling can lead to increased cell proliferation, invasion, and angiogenesis. Pyridopyridazine derivatives have been identified as potent c-Met inhibitors, effectively blocking these oncogenic processes.[5]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K Phosphorylates HGF HGF HGF->c-Met Binds & Activates Pyridopyridazine Pyridopyridazine Inhibitor Pyridopyridazine->c-Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by pyridopyridazine compounds.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs).[6] Pyridopyridazine derivatives have been developed as potent inhibitors of VEGFR-2, thereby disrupting the tumor blood supply and impeding its growth.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridopyridazine and related heterocyclic derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDTargetCancer Cell LineIC50 (µM)Reference
13c UnknownPC3 (Prostate)5.195[7]
9 UnknownMCF7 (Breast)21.045[7]
12c UnknownHCT116 (Colon)13.575[7]
8b UnknownA-549 (Lung)2.9[8]
8b UnknownHEPG2 (Liver)2.6[8]
8b UnknownHCT-116 (Colon)2.3[8]
63 UnknownPC-3 (Prostate)1.54[9]
63 UnknownA-549 (Lung)3.36[9]
64 UnknownPC-3 (Prostate)0.36[9]
64 UnknownA-549 (Lung)0.41[9]
65 PDGFr-1.11[9]
65 FGFr-0.13[9]
65 EGFr-0.45[9]
65 c-src-0.22[9]
15b c-Met-0.0065[10]

Note: The specific pyridopyridazine structures for each compound ID are detailed in the cited references.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of pyridopyridazine compounds.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to quantify the inhibitory effect of a pyridopyridazine compound on the enzymatic activity of c-Met kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human c-Met kinase (BPS Bioscience, Cat. No. 40301 or similar)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Pyridopyridazine test compound

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridopyridazine test compound in kinase buffer. The final concentration should typically range from 1 nM to 100 µM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (e.g., DMSO, final concentration ≤1%).

    • Add 10 µL of a solution containing the c-Met enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Pyridopyridazine Start->Prep_Compound Setup_Reaction Set up Kinase Reaction: - Test Compound - c-Met Enzyme & Substrate - ATP Prep_Compound->Setup_Reaction Incubate_Kinase Incubate at 30°C for 60 min Setup_Reaction->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_RT1 Incubate at RT for 40 min Add_ADPGlo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT for 30-60 min Add_Detection->Incubate_RT2 Measure_Lumi Measure Luminescence Incubate_RT2->Measure_Lumi Analyze_Data Calculate % Inhibition & IC50 Measure_Lumi->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Pyridopyridazine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the pyridopyridazine compound (typically 0.01 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[7]

Materials:

  • Cancer cells treated with the pyridopyridazine compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the pyridopyridazine compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cells treated with the pyridopyridazine compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the pyridopyridazine compound, harvest, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a pyridopyridazine compound in a mouse xenograft model.[11][12]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Pyridopyridazine test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Compound Administration: Administer the pyridopyridazine compound and the vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).[12]

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy of the compound.

Xenograft_Workflow Start Start Implant_Cells Subcutaneous Injection of Cancer Cells into Mice Start->Implant_Cells Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_Drug Administer Pyridopyridazine Compound or Vehicle Randomize->Administer_Drug Measure_Tumor Measure Tumor Volume (every 2-3 days) Administer_Drug->Measure_Tumor Endpoint Study Endpoint Measure_Tumor->Endpoint Tumor reaches endpoint size Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze End End Analyze->End

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion and Future Perspectives

Pyridopyridazine compounds represent a promising class of small molecules for the development of targeted anticancer therapies. Their ability to inhibit key oncogenic kinases like c-Met and VEGFR makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented in this guide provide a solid framework for researchers to evaluate the potential of novel pyridopyridazine derivatives. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in combination with other anticancer agents to overcome drug resistance and improve patient outcomes.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025, April 10). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 28). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025, February 25). Frontiers. Retrieved January 21, 2026, from [Link]

  • Recent advances in the discovery of small molecule c-Met Kinase inhibitors. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. (2012, October 15). PubMed. Retrieved January 21, 2026, from [Link]

  • New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. (2015, September 9). Spandidos Publications. Retrieved January 21, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021, January 1). PubMed. Retrieved January 21, 2026, from [Link]

  • Drug Efficacy Testing in Mice. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • VEGFR-2 inhibition by novel compounds. Enzymatic kinase profiling on 32... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • c-Met inhibitor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 21, 2026, from [Link]

  • Structural basis for selective small molecule kinase inhibition of activated c-Met. (2011, April 1). PubMed. Retrieved January 21, 2026, from [Link]

  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • A small molecule–kinase interaction map for clinical kinase inhibitors. (2005, February 13). Stanford University. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid: A Potent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Hyperuricemia and Oxidative Stress

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid belongs to the pyridopyrimidine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[1][2] This class of molecules has garnered significant interest for its therapeutic potential, including antibacterial and anticancer properties.[3][4] The specific structure of this compound, with its nitrogen-rich core, positions it as a compelling candidate for enzyme inhibition.

This document serves as a comprehensive guide to the application of this compound as an enzyme inhibitor, with a primary focus on its activity against Xanthine Oxidase (XO). Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][6] Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout, and contributes to oxidative stress through the production of reactive oxygen species.[5] Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents for managing these conditions.[6]

These application notes will provide a detailed overview of the mechanism of action, protocols for in vitro characterization, and guidance on data interpretation for researchers investigating this promising inhibitor.

Mechanism of Action: Competitive Inhibition of Xanthine Oxidase

This compound is hypothesized to function as a competitive inhibitor of xanthine oxidase. This mechanism is common among non-purine-like inhibitors of this enzyme.[5] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate (xanthine or hypoxanthine) from binding and thus blocking the catalytic reaction. The structural features of pyridazine derivatives allow for interactions with key residues in the active site of XO, such as electrostatic interactions with amino acids like Glu879 and hydrophobic interactions with residues like Phe1009 and Ala1078.[6]

The following diagram illustrates the role of Xanthine Oxidase in the purine catabolism pathway and the point of inhibition.

purine_catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Oxidation Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Oxidation UricAcid Uric Acid Inhibitor 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine- 5-carboxylic acid Inhibitor->XO1 Competitive Inhibition Inhibitor->XO2 XO1->Xanthine XO2->UricAcid

Caption: Purine Catabolism and Xanthine Oxidase Inhibition.

Materials and Reagents

  • Enzyme: Xanthine Oxidase (from bovine milk or recombinant)

  • Substrate: Xanthine

  • Inhibitor: this compound (CAS: 13629-38-4)[7]

  • Positive Control: Allopurinol or Febuxostat

  • Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Detection: 96-well UV-transparent microplates

  • Instrumentation: Spectrophotometric microplate reader capable of measuring absorbance at 295 nm

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase. The assay measures the rate of uric acid formation by monitoring the increase in absorbance at 295 nm.

1. Preparation of Reagents:

  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH accurately.

  • Xanthine Oxidase Stock Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.

  • Xanthine Substrate Stock Solution: Prepare a stock solution of xanthine in the buffer. A typical stock concentration is 1 mM.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in potassium phosphate buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

2. Assay Procedure:

The following diagram outlines the experimental workflow for the IC50 determination.

ic50_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Add_Buffer Add Buffer Prep_Buffer->Add_Buffer Prep_Enzyme Prepare Enzyme Stock Add_Enzyme Add Xanthine Oxidase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Stock Add_Substrate Add Xanthine (Initiate Reaction) Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Stock & Dilutions Add_Inhibitor Add Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (5 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Absorbance Read Absorbance at 295 nm (Kinetic Mode, 10 min) Add_Substrate->Read_Absorbance Calc_Rate Calculate Reaction Rates (V) Read_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: Workflow for IC50 Determination of Xanthine Oxidase Inhibitor.

Step-by-Step Method:

  • To the wells of a 96-well UV-transparent microplate, add the following in order:

    • Potassium phosphate buffer

    • Inhibitor solution at various concentrations (or vehicle control - buffer with DMSO)

    • Xanthine oxidase solution

  • Mix gently and pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 30 seconds for 10 minutes (kinetic mode).

3. Data Analysis:

  • Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the reaction with the vehicle control and V_inhibitor is the rate with the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Protocol 2: Kinetic Analysis of Inhibition Mechanism

To confirm the competitive mechanism of inhibition, a kinetic study is performed by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.

1. Assay Setup:

  • Prepare solutions as described in Protocol 1.

  • Use a range of xanthine concentrations (e.g., 5 µM to 100 µM).

  • Use two or three fixed concentrations of this compound (e.g., corresponding to its IC25, IC50, and IC75 values, if known, or estimated concentrations around the IC50).

2. Procedure:

  • For each inhibitor concentration (including zero), perform the xanthine oxidase assay with the varying concentrations of xanthine.

  • Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

3. Data Analysis:

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V against 1/[S] (where [S] is the substrate concentration).

  • Interpretation:

    • Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis. The apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax will decrease with increasing inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km will decrease.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis).

Expected Results and Data Interpretation

Based on studies of similar heterocyclic compounds, this compound is expected to exhibit potent inhibition of xanthine oxidase. The IC50 value will provide a quantitative measure of its potency. For context, some pyridine derivatives have shown IC50 values in the sub-micromolar range against xanthine oxidase.[6]

Table 1: Example Data for IC50 Determination

Inhibitor Conc. (µM)Reaction Rate (mAU/min)% Inhibition
0 (Control)50.00
0.145.29.6
0.535.129.8
1.025.549.0
5.010.379.4
10.05.189.8

The kinetic analysis will elucidate the mechanism by which the compound inhibits the enzyme. A competitive inhibition pattern in the Lineweaver-Burk plot would strongly support the hypothesis that this compound binds to the active site of xanthine oxidase.[5]

Conclusion

This compound represents a promising scaffold for the development of novel xanthine oxidase inhibitors. The protocols detailed in these application notes provide a robust framework for the in vitro characterization of its inhibitory activity. By determining the IC50 value and elucidating the kinetic mechanism of inhibition, researchers can gain valuable insights into the therapeutic potential of this compound for the treatment of hyperuricemia, gout, and other conditions associated with elevated xanthine oxidase activity.

References

  • Gattavilla, C., et al. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 11(12), 2419. Available at: [Link]

  • Ahmad, I., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(4), 1047-1077. Available at: [Link]

  • Baldwin, J. J., et al. (1977). 2-Pyridylimidazoles as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 20(8), 1189-1193. Available at: [Link]

  • ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds. Available at: [Link]

  • Senga, K., & Robins, R. K. (1982). Synthesis and xanthine oxidase inhibitory activity of 4,6‐disubstituted 1‐p‐chlorophenylpyrazolo[3,4‐d]pyrimidines. Journal of Heterocyclic Chemistry, 19(6), 1565–1567. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR, 10(4), 1-10. Available at: [Link]

  • Camarasa, M., et al. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones. European Journal of Medicinal Chemistry, 115, 463-483. Available at: [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(22), 7023. Available at: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

  • da Silva, A. C. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 2004-2012. Available at: [Link]

  • Nesterenko, A. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available at: [Link]

  • Minami, S., et al. (1975). Pyrido(2,3-d)pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 18(1), 74-79. Available at: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

Sources

Troubleshooting & Optimization

Solubility issues of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and solutions.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges for Researchers

Welcome to the technical support guide for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS No. 13629-38-4). As Senior Application Scientists, we understand that unlocking the full potential of novel compounds requires overcoming practical hurdles. One of the most common challenges reported by researchers working with this molecule is its limited solubility in standard laboratory solvents.

This guide is designed to provide you with a clear, logical framework for addressing these solubility issues. We will move from fundamental properties and frequently asked questions to detailed, step-by-step protocols, explaining the chemical principles behind each recommendation.

Compound Properties Overview

Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy. The molecule's structure, featuring a planar heterocyclic core, a carboxylic acid group, and an oxo group, contributes to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking), leading to high crystal lattice energy and, consequently, poor solubility in many solvents.

PropertyValueSource
CAS Number 13629-38-4[1][2]
Molecular Formula C₈H₅N₃O₃[1][2]
Molecular Weight 191.14 g/mol [1][2]
Appearance Solid (form may vary)
Predicted Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Inferred from typical carboxylic acid pKa values

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility questions our team receives.

Q1: What is the recommended starting solvent for preparing a stock solution?

A: For initial high-concentration stock solutions, we strongly recommend starting with a polar, aprotic solvent.

  • First Choice: Dimethyl sulfoxide (DMSO)

  • Second Choice: N,N-Dimethylformamide (DMF)

These solvents are effective at disrupting the intermolecular forces of the solid compound. In our experience, solubility in aqueous solutions (including phosphate-buffered saline), alcohols (methanol, ethanol), and non-polar solvents (acetonitrile, chloroform, ethyl acetate) is extremely low and not recommended for initial stock preparation.

Q2: My compound is not dissolving in DMSO, even at low concentrations. What should I do?

A: This is a common issue, often due to the high crystal lattice energy. Do not immediately discard the experiment. We recommend the following sequential steps:

  • Vortexing: Ensure the mixture is being agitated vigorously.

  • Sonication: Use a bath sonicator for 10-15 minutes to break up solid aggregates and increase the surface area available for solvation.

  • Gentle Heating: Warm the solution to 37-50°C. This provides the energy needed to overcome the lattice forces.[3] Caution: Always monitor for any color change, which could indicate thermal degradation. We advise preparing a small test sample and verifying its integrity by LC-MS after heating.

Q3: How can I prepare an aqueous solution for my cell-based or biochemical assay?

A: Direct dissolution in aqueous buffers is typically unsuccessful. The most reliable method is to leverage the acidic nature of the carboxylic acid group by performing a pH-adjusted dissolution. By converting the carboxylic acid to its conjugate base (a carboxylate salt), you dramatically increase its aqueous solubility.[4][5][6]

The basic principle is to deprotonate the carboxylic acid group (-COOH) into its highly polar, charged carboxylate form (-COO⁻) using a base. This is most effectively done by preparing a concentrated stock in a basic solution and then diluting it into your final assay buffer. See Protocol 2 for a detailed workflow.

Q4: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen and how can I fix it?

A: This phenomenon, known as "crashing out," occurs when the compound's concentration in the final mixture exceeds its solubility limit in that specific solvent system. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes abruptly from organic to mostly aqueous, where the compound is poorly soluble.

Here are several strategies to prevent this:

  • Decrease Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Increase Co-solvent Percentage: Ensure your final assay medium contains a small percentage of DMSO (e.g., 0.1% - 0.5%). While minimizing organic solvent is often desirable, this small amount can be crucial for maintaining solubility. Always run a vehicle control (buffer + same % of DMSO) to ensure the solvent itself does not affect the assay.

  • Use pH Modification: If you prepared a basic aqueous stock (as described in Q3), ensure your final assay buffer has a pH that keeps the compound ionized. The solubility of weak acids increases as the pH of the solution rises above the compound's pKa.[6] If your buffer is acidic (e.g., pH < 6), it will re-protonate the carboxylate, causing the neutral, insoluble form to precipitate.[7]

  • Incorporate Surfactants: For particularly challenging cases, adding a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01%) to the final assay buffer can help stabilize the compound in solution.[8]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in an Organic Solvent

This protocol details the standard procedure for dissolving the compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach the target concentration (e.g., 10-50 mM).

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Troubleshooting (If Undissolved):

    • Place the vial in a bath sonicator and sonicate for 15 minutes.

    • If solids persist, place the vial in a heat block or water bath set to 40°C for 10-15 minutes. Vortex intermittently.

  • Confirmation: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Modification

This method is recommended for preparing a water-soluble stock for subsequent dilution into biological buffers.

  • Weighing: Accurately weigh the compound in a microcentrifuge tube or vial.

  • Initial Suspension: Add a small volume of high-purity water (e.g., to make a 10 mM suspension). The compound will not dissolve.

  • Basification: Prepare a fresh 1.0 N NaOH solution. Add 1.0 to 1.1 molar equivalents of the NaOH solution dropwise to the suspension while vortexing. For example, for 1 mg of compound (MW 191.14), this is ~5.23 µmol. You would add ~5.23 to 5.75 µL of 1.0 N NaOH.

  • Dissolution: Continue to vortex. The solid should completely dissolve as the carboxylate salt is formed, resulting in a clear solution. If some solid remains, a very small additional amount of NaOH may be required, but avoid adding a large excess.

  • Volume Adjustment: Add high-purity water to reach the final target concentration.

  • pH Check (Optional but Recommended): Check the pH of the stock solution. It should be in the basic range (typically pH 9-11).

  • Usage: When diluting this stock into your final assay buffer, be mindful of the buffer's pH and buffering capacity to prevent precipitation, as explained in FAQ Q4.

Visualized Workflows and Mechanisms

Diagrams can clarify complex decision-making processes and chemical principles.

Solubility_Troubleshooting_Workflow start Start with Dry Compound solvent_choice Add Anhydrous DMSO (Target: 10-50 mM) start->solvent_choice vortex Vortex Vigorously (2 min) solvent_choice->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate (15 min) check1->sonicate No success Stock Solution Ready (Store at -20°C) check1->success Yes check2 Completely Dissolved? sonicate->check2 heat Gentle Heat (40°C, 15 min) + Intermittent Vortexing check2->heat No check2->success Yes check3 Completely Dissolved? heat->check3 check3->success Yes fail Consider Lower Concentration or pH Modification Protocol check3->fail No

Caption: Troubleshooting workflow for dissolving the compound in DMSO.

Caption: Chemical equilibrium governing pH-dependent solubility.

References

  • Guimarães, K. L., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • Javed, I., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Retrieved from [Link]

  • Gouda, M. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. Retrieved from [Link]

  • Alla, V., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:13694-12-7 | 8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Perrin, N., et al. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • de Oliveira, M. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]

  • Abad-Grillo, T., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]

  • LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

Sources

Improving the stability of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for this compound (referred to herein as "the compound"). As Senior Application Scientists, we have compiled this resource to address common challenges related to the stability of this molecule in solution. This guide is designed for drug development professionals and researchers who require reliable and reproducible experimental outcomes. The inherent structure of the compound—a π-electron deficient pyridazine ring system fused with a pyridone and possessing a carboxylic acid moiety—presents unique stability considerations that must be carefully managed.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I've prepared a stock solution of the compound in DMSO, but I'm observing a gradual color change to yellow or brown over time. What is causing this and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation. The electron-deficient nature of the pyridazine ring makes the molecule susceptible to oxidation, which can be accelerated by light, heat, or the presence of trace metal ions.[4][5] This process can lead to the formation of colored byproducts and a loss of compound potency.

Causality: Oxidative degradation often proceeds via free-radical chain reactions.[6] Impurities in solvents (like peroxides in older ethers or DMSO) or exposure to atmospheric oxygen can initiate these reactions.[5][7] The pyridopyridazine core is particularly vulnerable.

Immediate Actions & Prevention:

  • Solvent Purity: Always use fresh, high-purity, anhydrous solvents. If using DMSO, use a freshly opened bottle or solvent from a system designed to prevent water and oxygen ingress.

  • Inert Atmosphere: When preparing and storing solutions, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze photo-oxidation.[5][8]

  • Antioxidant Addition: Consider adding a suitable antioxidant to your stock solution. This is a widely accepted strategy to counteract oxidative effects.[4]

Question 2: My compound precipitated out of my aqueous buffer solution after preparation or upon storage. How do I resolve this?

Answer:

Precipitation is most commonly linked to issues of pH and solubility. As a carboxylic acid, the compound's solubility is highly dependent on the pH of the solution.[9][10]

Causality: The carboxylic acid group (–COOH) is protonated at low pH, making the molecule neutral and less water-soluble. At higher pH values (above its pKa), the group deprotonates to the carboxylate form (–COO⁻), which is an ion and thus significantly more soluble in aqueous media.[10][11] If the buffer's pH is too low or shifts during storage (e.g., due to CO₂ absorption from the air), the compound can crash out of solution.

Immediate Actions & Prevention:

  • pH Adjustment: The most direct solution is to adjust the pH. For redissolving, carefully add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise until the precipitate dissolves. For future preparations, use a buffer with a pH at least 1.5-2 units above the predicted pKa of the carboxylic acid group. A pH in the neutral to slightly alkaline range (e.g., pH 7.4 to 8.0) is a good starting point.

  • Use of Co-solvents: If working at a lower pH is necessary for your assay, consider incorporating a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or PEG 400 to increase the solubility of the protonated form.

  • Salt Formation: For long-term storage or formulation, converting the carboxylic acid to a more soluble salt form (e.g., a sodium or potassium salt) is a standard pharmaceutical strategy.[12]

Question 3: My assay results show a progressive loss of the compound's biological activity, even though there's no visible precipitation or color change. What's the likely cause?

Answer:

A silent loss of activity points towards chemical degradation that doesn't produce colored byproducts. The two most likely culprits are hydrolysis and subtle oxidation.

Causality:

  • Hydrolysis: The lactam (oxo) group within the dihydropyridopyridazine ring system can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[13][14] This would break open the ring and destroy the molecule's active conformation.

  • Subtle Oxidation: Not all oxidative pathways result in colored products. Minor structural modifications can be sufficient to eliminate biological activity.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and resolving solution instability.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause cluster_solution Solution observe Instability Observed (e.g., Color Change, Precipitate, Activity Loss) precipitate Precipitate Formed? observe->precipitate color_change Color Change? precipitate->color_change No solubility pH/Solubility Issue precipitate->solubility Yes activity_loss Activity Loss Only? color_change->activity_loss No oxidation Oxidation color_change->oxidation Yes hydrolysis Hydrolysis / Subtle Degradation activity_loss->hydrolysis Yes adjust_ph Adjust pH / Use Co-solvent solubility->adjust_ph add_antioxidant Add Antioxidant / Protect from Light & O₂ oxidation->add_antioxidant control_conditions Control pH & Temp / Run Forced Degradation Study hydrolysis->control_conditions

Caption: Troubleshooting workflow for solution instability.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for preparing a stable stock solution?

A: For a balance of solubility and stability, we recommend the following:

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or DMFGood solubilizing power for many organic molecules. Ensure it is anhydrous to prevent hydrolysis.
Concentration 1-10 mMHigher concentrations are more prone to precipitation. Prepare a concentrated stock and dilute it fresh for experiments.
pH (for aqueous) Buffered, pH 7.4 - 8.0Ensures the carboxylic acid is in its soluble carboxylate form while avoiding harsh basic conditions that could promote hydrolysis.[9][15]
Temperature Store at -20°C or -80°CReduces the rate of all chemical degradation reactions. Avoid repeated freeze-thaw cycles.
Atmosphere Inert (Argon or Nitrogen)Displaces oxygen to minimize oxidative degradation.[5]
Light Protect from light (Amber vials)Prevents photolytic degradation.[5][8]

Q: Which antioxidants should I consider, and at what concentration?

A: The choice of antioxidant depends on your solvent system and experimental constraints. They work by scavenging free radicals or acting as reducing agents.[6][7]

AntioxidantTypeSolubilityTypical ConcentrationNotes
BHT (Butylated Hydroxytoluene) Radical ScavengerLipid-soluble0.01 - 0.1%Effective in organic solvents like DMSO. Reacts with radicals to terminate chain reactions.[7]
Ascorbic Acid (Vitamin C) Reducing AgentWater-soluble0.01 - 0.1%Best for aqueous solutions. Can regenerate other antioxidants but may be less stable itself.[16]
EDTA Chelating AgentWater-soluble0.01 - 0.05%Prevents oxidation by chelating trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions. Often used synergistically with other antioxidants.[4][7]

Q: How can I definitively determine the degradation pathway affecting my compound?

A: The most systematic way is to perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.[17][18] This is a standard practice in drug development to establish a molecule's intrinsic stability.[13]

Degradation Pathways & Stress Conditions

G cluster_stress Stress Conditions cluster_pathway Degradation Pathways Compound 8-Oxo-7,8-dihydropyrido [2,3-d]pyridazine-5-carboxylic acid Hydrolysis Hydrolysis Compound->Hydrolysis pH-dependent Oxidation_path Oxidation Compound->Oxidation_path Photodegradation Photodegradation Compound->Photodegradation Light/Heat Catalyzed Acid Acidic (e.g., 0.1 M HCl) Acid->Compound Base Basic (e.g., 0.1 M NaOH) Base->Compound Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Compound Light Photolytic (UV/Vis Light) Light->Compound Heat Thermal (e.g., 60-80°C) Heat->Compound

Caption: Key degradation pathways and corresponding stress conditions.

Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

  • Preparation: In a clean, dry amber glass vial, weigh out the required amount of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to reach a 10 mM concentration.

  • Antioxidant (Optional): If required, add BHT from a concentrated stock in DMSO to achieve a final concentration of 0.05% (w/v).

  • Dissolution: Vortex gently until the solid is completely dissolved. A brief, gentle warming (to ~30°C) may be used if necessary.

  • Inerting: Purge the vial's headspace with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap.

  • Storage: Store at -20°C or -80°C. For use, thaw the vial, remove the required aliquot, re-purge the headspace with inert gas, and immediately return to the freezer.

Protocol 2: Basic Forced Degradation Study

This protocol is designed to provide a preliminary stability profile. Analysis is typically performed by HPLC or LC-MS to separate and identify degradants.

  • Sample Preparation: Prepare five separate samples of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). One sample will be the unstressed control.

  • Acidic Stress: To one sample, add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 40°C for 24 hours.

  • Basic Stress: To another sample, add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 40°C for 24 hours.

  • Oxidative Stress: To a third sample, add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Stress: Incubate the fourth sample (in solution) at 60°C for 48 hours, protected from light.

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the unstressed control) by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms to identify the appearance of new peaks (degradants) and the reduction in the area of the parent peak. Significant degradation under a specific condition indicates susceptibility to that pathway.[19][20]

By understanding the chemical vulnerabilities of this compound and implementing these proactive stabilization and troubleshooting strategies, you can ensure the integrity of your experiments and the reliability of your scientific data.

References

  • MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available from: [Link]

  • Patsnap Eureka. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved January 21, 2026, from [Link]

  • Stability Studies. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation. Retrieved January 21, 2026, from [Link]

  • Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Available from: [Link]

  • Waterman, K. C., et al. (2002). A guide for stabilization of pharmaceuticals to oxidation. Pharmaceutical Development and Technology. Available from: [Link]

  • U.S. Pharmacist. (2008, December 15). An Overview of Antioxidants. Available from: [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 21, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved January 21, 2026, from [Link]

  • AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Forced degradation study. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 21, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Available from: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 21, 2026, from [Link]

  • MedCrave. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved January 21, 2026, from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 21, 2026, from [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved January 21, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • PMC - PubMed Central. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved January 21, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved January 21, 2026, from [Link]

  • SciRP.org. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available from: [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridopyridazine derivatives useful in treatment of neurological disorders. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available from: [Link]

  • PubMed. (1975, January). Pyrido(2,3-d)pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved January 21, 2026, from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][16]benzothiazine-6-carboxylic acids. Retrieved January 21, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:13694-12-7 | 8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Pyridopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridopyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Pyridopyridazines are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antibacterial, and analgesic properties.[1] However, their synthesis can present unique challenges.

This resource provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yields, better purity, and more efficient workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when planning or in the early stages of pyridopyridazine synthesis.

Q1: What are the most common starting materials for pyridopyridazine synthesis?

The synthetic routes to pyridopyridazines are diverse, but a majority of methods involve the cyclization of appropriately substituted pyridine or pyridazine precursors.[2] A general and effective method involves the cyclization of ortho-acylpyridinecarboxylic acids or their derivatives (like esters) with hydrazine.[2] Other common strategies include starting from pyridinediones, which can be condensed with reagents like arylidenemalononitrile in the presence of a base such as piperidine.[3][4]

Q2: How do I select the appropriate solvent for my reaction?

Solvent choice is critical and can significantly impact reaction rate and yield. Polar solvents are often preferred for reactions involving charged intermediates or polar reactants, which are common in these cyclization reactions.[3]

  • Protic solvents like ethanol or methanol are frequently used, especially for condensation reactions with hydrazine, as they can facilitate proton transfer steps.

  • Aprotic polar solvents such as DMSO or DMF can be effective, particularly for increasing the solubility of reactants and allowing for higher reaction temperatures.[4]

  • For certain reactions, such as those involving microwave assistance, high-boiling point polar solvents like DMSO can lead to superior efficiency.[5] It is always recommended to perform small-scale solvent screening to determine the optimal choice for your specific substrate and reaction type.[6]

Q3: My reaction is not proceeding to completion. What are the first things I should check?

If you observe incomplete conversion (e.g., via TLC or LC-MS analysis), several factors should be investigated:

  • Purity of Reagents: Impurities in starting materials, especially the pyridine or pyridazine precursors, can inhibit the reaction.[7] Ensure reagents are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.[7]

  • Reaction Temperature: Many cyclization reactions require heat to overcome the activation energy.[6] If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux) to find the optimum.[6]

  • Catalyst Activity: If using an acid or base catalyst, ensure it is active and used in the correct stoichiometric amount. For instance, in condensations, a common issue is the use of an ineffective catalyst for the specific substrates involved.[6]

  • Mixing: In heterogeneous reactions, ensure the stirring is vigorous enough to facilitate interaction between reactants in different phases.[7]

Q4: Are there modern, more efficient methods for synthesizing pyridopyridazines?

Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of polymeric residues.[5][8][9] This technique is particularly effective for multicomponent reactions and can often be performed under solvent-free ("neat") conditions, offering a greener synthetic approach.[9]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem Probable Causes Solutions & Optimization Strategies
Low or No Product Yield 1. Suboptimal Reaction Conditions: Temperature, time, or reactant concentrations may be incorrect.[7] 2. Poor Reagent Purity: Starting materials or solvents may contain impurities that inhibit the reaction.[7] 3. Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to atmospheric moisture or oxygen.[7] 4. Ineffective Catalyst: The chosen acid or base catalyst may not be suitable for the specific transformation.[6] 5. Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[7]1. Systematic Optimization: Screen a range of temperatures (e.g., RT, 50°C, 80°C, reflux) and reaction times. Monitor progress by TLC or LC-MS to identify the optimal point before side reactions dominate.[6] 2. Verify Reagent Quality: Use freshly purified starting materials and anhydrous solvents where necessary. Confirm structures and purity via NMR or mass spectrometry.[6] 3. Use Inert Atmosphere: If sensitivity is suspected, conduct the reaction under a nitrogen or argon atmosphere using properly dried glassware and solvents.[7] 4. Catalyst Screening: Test a variety of catalysts. For acid-catalyzed cyclizations, try acetic acid, p-toluenesulfonic acid (p-TsOH), or polyphosphoric acid.[3] For base-catalyzed steps, screen piperidine, triethylamine, or potassium carbonate.[4][6] 5. Monitor Stability: Check for product degradation over time using an analytical technique. If decomposition is observed, consider milder reaction conditions or a modified workup procedure.[7]
Formation of Multiple Products / Isomers 1. Lack of Regioselectivity: The cyclization reaction may proceed through multiple pathways, leading to structural isomers.[10] 2. Side Reactions: Competing reactions, such as polymerization of starting materials or intermediates, can occur.[3] 3. Tautomerism: The product may exist as a mixture of tautomers (e.g., keto-enol), which can complicate purification and characterization.[3][4]1. Control Reaction Conditions: Regioselectivity can often be influenced by temperature, solvent, and the catalyst used. For example, some Diels-Alder approaches to pyridazines are highly regioselective under neutral conditions.[11] 2. Adjust Stoichiometry/Addition Rate: Slowly adding one reagent to the other can sometimes minimize side reactions by keeping its concentration low. 3. Characterize Mixture: Use detailed NMR spectroscopy (1H, 13C, 15N) to identify the major and minor products and understand the tautomeric equilibrium, which can be solvent-dependent.[3][4] The main isomer can often be crystallized by careful choice of solvent.
Formation of Dark, Tar-like Substances 1. High Reaction Temperature: Excessive heat can cause decomposition and polymerization of reactants or products. 2. Reactive Intermediates: Highly reactive intermediates, if not consumed quickly, may polymerize. 3. Oxidation: Air oxidation of electron-rich intermediates or products can lead to complex, colored mixtures.[3]1. Reduce Temperature: Lower the reaction temperature and extend the reaction time if necessary. 2. Use Microwave Synthesis: Microwave heating can provide rapid and uniform heating, often reducing the formation of polymeric byproducts compared to conventional heating.[8] 3. Degas Solvents & Use Inert Atmosphere: Remove dissolved oxygen from the solvent by sparging with nitrogen or argon before use. Maintain an inert atmosphere throughout the reaction.
Difficult Product Purification 1. Similar Polarity: The product and impurities (e.g., starting material, side products) may have very similar polarities, making chromatographic separation difficult.[12] 2. Low Solubility: The product may be poorly soluble in common organic solvents, complicating both purification and characterization. 3. Residual Catalyst: Acidic or basic catalysts can be difficult to remove completely.1. Optimize Chromatography: Screen different solvent systems (eluents) for column chromatography. A good starting point is a solvent mixture that gives your product an Rf value of 0.2-0.4 on a TLC plate.[12] If silica gel is ineffective, consider alumina or reverse-phase chromatography. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair is an excellent method for purification. Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. 3. Aqueous Workup: Perform an aqueous wash to remove water-soluble impurities and catalysts. A mild acid wash (e.g., dilute HCl) can remove basic impurities, while a mild base wash (e.g., sat. NaHCO3) can remove acidic impurities. 4. Cation-Exchange Chromatography: This technique can be effective for purifying amine-containing compounds from non-basic impurities.[13]

Part 3: Protocols and Data Visualization

Experimental Workflow and Decision Making

Effective troubleshooting requires a logical workflow. The diagram below outlines a typical process from initial synthesis to a pure, characterized product, highlighting key decision points for optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification & Characterization A Select Synthesis Route (e.g., Cyclocondensation) B Prepare High-Purity Starting Materials & Solvents A->B C Initial Reaction Setup (Solvent, Temp, Catalyst) B->C D Monitor Reaction (TLC, LC-MS) C->D E Reaction Complete? E->D No F Analyze Crude Product (Yield, Purity) E->F Yes G Problem Identified? F->G H Consult Troubleshooting Guide G->H Yes J Purification (Chromatography/Recrystallization) G->J No / Minor Issues I Modify Conditions (Temp, Catalyst, etc.) H->I I->C K Characterization (NMR, MS, m.p.) J->K L Pure Product K->L

Caption: A decision workflow for the synthesis and optimization of pyridopyridazine derivatives.

General Protocol: Synthesis of a Pyrido[3,4-c]pyridazine-6,8-dione

This protocol is adapted from a common synthetic strategy involving the condensation of an N-unsubstituted pyridinedione with an arylidenemalononitrile.[3][4]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the N-unsubstituted pyridine-2,6-dione derivative (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To this solution, add the appropriate arylidenemalononitrile derivative (1.0 eq.) followed by a catalytic amount of piperidine (approx. 0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If further purification is required, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/DMF mixture) or purified by silica gel column chromatography.[2][12] The intermediate 3,4-dihydro compounds typically aromatize in situ to the final product via ambient oxygen.[3]

Table: Optimization of Reaction Parameters

The following table summarizes typical parameters that can be varied to optimize the synthesis. Small-scale trial reactions are highly recommended to efficiently screen these conditions.[7]

ParameterRange / OptionsExpected Impact & Rationale
Solvent Ethanol, Methanol, DMF, DMSO, Toluene, Solvent-freeAffects solubility of reactants and reaction rate. Polar solvents generally favor these cyclocondensations.[3]
Catalyst Piperidine, Triethylamine (Et3N), Acetic Acid (AcOH), p-TsOHA base is typically required for Michael additions.[4] An acid catalyst may be needed for subsequent cyclization/dehydration steps in other routes.
Temperature Room Temp. to 150 °C (or microwave)Higher temperatures increase reaction rates but may also promote side reactions or decomposition.[6]
Reaction Time 1 - 24 hoursMust be optimized to ensure complete conversion without significant product degradation. Monitor via TLC/LC-MS.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (n.d.). Avicenna Journal of Pharmaceutical Research.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. (1969). CSIRO Publishing. Retrieved January 21, 2026, from [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). SciRP.org. Retrieved January 21, 2026, from [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyridopyridazines (Update 2012). (n.d.). Science of Synthesis. Retrieved January 21, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). beilstein-journals.org. Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted Synthesis of Pyridophenoxazinones, a Class of Antiproliferative Compounds. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 21, 2026, from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2024). Knowledge UChicago. Retrieved January 21, 2026, from [Link]

  • Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • (PDF) Pyridazine and condensed pyridazine synthesis. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters. (1983). PubMed. Retrieved January 21, 2026, from [Link]

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Heterocyclic Compounds. (n.d.). ijirset.com. Retrieved January 21, 2026, from [Link]

  • Questions-Answers Heterocyclic Chemistry. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Heterocyclic Compounds. (n.d.). Elsevier. Retrieved January 21, 2026, from [Link]

Sources

Common pitfalls in handling 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS No. 13629-38-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this potent pyridopyridazinone derivative. Drawing from established principles in medicinal chemistry and our experience with heterocyclic compounds, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your experiments.

Introduction to the Molecule

This compound is a heterocyclic compound belonging to the pyridopyridazinone class.[1][2] This structural family is of significant interest in pharmaceutical research due to its diverse biological activities, which may include roles as kinase inhibitors or anti-inflammatory agents.[3][4][5][6] However, the unique physicochemical properties stemming from its fused ring system, lactam moiety, and carboxylic acid group present specific handling challenges. This guide will address these issues directly, providing both explanations and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: Based on the behavior of analogous pyridazinone derivatives and polar heterocyclic carboxylic acids, the compound is expected to have high solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Conversely, it is predicted to have very low solubility in aqueous buffers like phosphate-buffered saline (PBS) and in non-polar organic solvents.

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I prevent it?

A2: This phenomenon, known as "crashing out," is the most common pitfall for this class of compounds. It occurs because the compound is poorly soluble in the final aqueous solution. The key is to maintain a delicate balance where the compound remains in solution without allowing the concentration of the organic co-solvent (DMSO) to become high enough to interfere with your biological assay.[7][8][9]

  • Causality : The dramatic change in solvent polarity upon dilution from 100% DMSO into an aqueous buffer reduces the compound's solubility below its concentration, causing it to precipitate.

  • Solution : See the Troubleshooting Guide for Compound Precipitation below for detailed protocols on optimizing final DMSO concentration, employing serial dilution techniques, and using solubility enhancers.

Q3: What are the recommended storage conditions for this compound in solid and solution forms?

A3:

  • Solid Form : The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator at 4°C is recommended for long-term storage.

  • In Solution (DMSO Stock) : For long-term storage, stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature, ensuring the compound is fully dissolved by vortexing. Safety data sheets for related compounds recommend keeping containers tightly closed in a dry, well-ventilated place.[10][11]

Q4: Is the 8-oxo-pyridopyridazine ring system stable? What about the carboxylic acid group?

A4: The fused aromatic ring system generally confers significant stability. However, lactam rings can be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires elevated temperatures. The carboxylic acid group will exist predominantly in its protonated form in acidic media and as a more stable carboxylate salt in basic media. For most biological assays conducted near neutral pH (pH 6-8), the compound is expected to be stable for the duration of the experiment. Avoid prolonged exposure to extreme pH values and high temperatures.

Troubleshooting Guides

Guide 1: Compound Precipitation in Aqueous Buffers

This is the most frequent issue. The following workflow will help you systematically address and solve it.

dot

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Serial Dilution for Aqueous Assays

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution Plate: Create an intermediate dilution plate.

    • Add 100% DMSO to several wells of a polypropylene 96-well plate.

    • Perform a serial dilution of your primary stock in these DMSO wells (e.g., 2-fold or 3-fold dilutions) to create a range of intermediate concentrations.

  • Final Dilution into Assay Buffer:

    • Transfer a small, equal volume (e.g., 1-2 µL) from each well of the intermediate DMSO plate to the corresponding wells of the final assay plate, which already contain your aqueous buffer.

    • This two-step process minimizes the localized high concentration of the compound during dilution, reducing the likelihood of precipitation.[12]

Guide 2: Inconsistent Results or Suspected Compound Interference in Fluorescence-Based Assays

Heterocyclic, aromatic compounds can intrinsically fluoresce or quench the fluorescence of assay reagents, leading to false positives or negatives.[13][14][15][16][17]

dot

Caption: Workflow to diagnose fluorescence interference.

Protocol: Assessing Autofluorescence and Quenching

  • Prepare a Control Plate: Use a plate identical to your assay plate (e.g., black 96-well plate).

  • Test for Autofluorescence:

    • Add the compound at the final assay concentration to wells containing only the assay buffer (no fluorescent probes or enzymes).

    • Read the plate using the same excitation/emission wavelengths as your main experiment. A signal significantly above the buffer-only background indicates autofluorescence.

  • Test for Quenching:

    • In separate wells, add all your fluorescent assay components (e.g., fluorescent substrate, antibody) except for the enzyme or biological component that initiates the reaction.

    • Add your compound at the final assay concentration.

    • Compare the fluorescence signal to a control well containing the same components but with DMSO vehicle instead of the compound. A significant decrease in signal indicates quenching.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Crude synthetic batches of this compound may contain starting materials or side-products. Recrystallization is an effective method for purifying polar, solid compounds.[18][19][20][21][22]

Recommended Solvent System Selection: Due to the compound's polarity, a mixed-solvent system is often ideal. The goal is to find a solvent pair where the compound is soluble in the "good" solvent when hot, but insoluble in the "poor" solvent when cold.

Solvent SystemRationale
DMF / Water The compound is likely soluble in hot DMF. Water acts as an excellent anti-solvent upon cooling.
Ethanol / Water A less harsh alternative. The compound may have moderate solubility in hot ethanol.
Acetic Acid / Water Acetic acid can protonate the nitrogen atoms, increasing solubility; water serves as the anti-solvent.

Step-by-Step Recrystallization Procedure (DMF/Water Example):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot DMF required to fully dissolve the solid with heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add water dropwise to the hot, clear solution until it becomes faintly cloudy (the saturation point). Add a drop or two more of hot DMF to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold water or a cold mixture of DMF/water.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Dahlin, J. L., et al. Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.[Link]

  • Reddit. How to tackle compound solubility issue : r/labrats.[Link]

  • Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues.[Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.[Link]

  • University of Rochester, Department of Chemistry. Recrystallization and Crystallization.[Link]

  • NCBI Bookshelf. Interference with Fluorescence and Absorbance - Assay Guidance Manual.[Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.[Link]

  • University of Rochester, Department of Chemistry. Purification: How To.[Link]

  • PubMed. Interference with Fluorescence and Absorbance.[Link]

  • University of California, Irvine. Recrystallization.[Link]

  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).[Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • PubMed. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers.[Link]

  • ResearchGate. Interference with Fluorescence and Absorbance | Request PDF.[Link]

  • PMC - NIH. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity.[Link]

  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.[Link]

  • PMC - NIH. Avoiding Fluorescence Assay Interference—The Case for Diaphorase.[Link]

  • PMC - PubMed Central. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[Link]

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS 13629-38-4). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis, purification, characterization, and application of this pyridopyridazinone derivative.

I. Synthesis and Reaction Troubleshooting

The synthesis of pyridopyridazinone scaffolds can be challenging due to the preparation of suitable starting materials and the potential for side reactions.[1] This section addresses common issues encountered during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I optimize the synthesis?

Low yields in the synthesis of pyridopyridazinones often stem from incomplete cyclization, side reactions, or suboptimal reaction conditions. A common synthetic route involves the cyclization of a substituted pyridine derivative with hydrazine.[2]

Potential Causes and Solutions:

  • Purity of Starting Materials: Ensure the purity of your starting pyridine carboxylic acid or ester derivative and hydrazine. Impurities can interfere with the reaction, leading to the formation of side products.

  • Reaction Temperature and Time: The cyclization reaction is often temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of the product or starting materials. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent is critical. High-boiling point solvents such as ethanol, n-butanol, or acetic acid are often used to facilitate the cyclization.[2] The solubility of the starting materials and intermediates in the chosen solvent should be considered.

  • Hydrazine Reactivity: Use fresh, high-quality hydrazine hydrate. Over time, hydrazine can degrade, leading to reduced reactivity.

  • Incomplete Hydrolysis of Ester Precursor: If starting from an ester, incomplete hydrolysis to the carboxylic acid can result in a mixture of products that are difficult to separate. Ensure complete hydrolysis by using appropriate conditions (e.g., refluxing with aqueous acid or base) and confirming the disappearance of the ester peak by IR or NMR spectroscopy.

Experimental Protocol: A General Synthetic Approach

A plausible synthetic route involves the reaction of a suitably substituted pyridine dicarboxylic acid derivative with hydrazine hydrate. The following is a generalized protocol that may require optimization for your specific starting materials.

  • Reactant Preparation: Dissolve the pyridine dicarboxylic acid derivative (1 equivalent) in a suitable high-boiling point solvent (e.g., ethanol, n-butanol).

  • Hydrazine Addition: Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and proceed with purification.

II. Purification Challenges

The high polarity of this compound, owing to the carboxylic acid and lactam functionalities, can present significant purification challenges.

FAQ 2: I'm having difficulty purifying the crude product. What are the recommended purification methods?

Standard purification techniques may need to be adapted for this polar, potentially low-solubility compound.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening: Test a range of polar solvents such as ethanol, methanol, water, or mixtures like ethanol/water or DMSO/water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Acid-Base Extraction: This technique can be used to separate the carboxylic acid product from non-acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer.

    • Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the high polarity of the compound, it may show poor mobility on a standard silica gel column with common solvent systems. To improve elution, you can:

      • Use a highly polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and reduce tailing.

    • Reversed-Phase (C18): This can be a more effective chromatographic method for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.[3]

III. Characterization and Analytical Issues

Accurate characterization is essential to confirm the identity and purity of your compound.

FAQ 3: My NMR spectrum looks complex or shows unexpected peaks. How can I interpret it correctly?

The 1H and 13C NMR spectra of pyridopyridazine derivatives can be complex due to the presence of multiple nitrogen atoms and potential tautomerism.[2]

Tips for NMR Interpretation:

  • Tautomerism: The pyridazinone ring can exist in lactam-lactim tautomeric forms. This can lead to the presence of two sets of peaks in the NMR spectrum, especially in certain solvents. Running the NMR in different solvents (e.g., DMSO-d6, CDCl3) can help to identify tautomeric forms.

  • Proton Exchange: The N-H proton of the pyridazinone and the carboxylic acid proton are exchangeable. They may appear as broad signals and their chemical shifts can be highly dependent on the solvent and concentration. A D2O exchange experiment can be performed to confirm these peaks, as they will disappear from the spectrum.

  • Reference Spectra: Whenever possible, compare your spectra to published data for similar compounds. While a spectrum for this exact compound may not be readily available, spectra of related pyridopyridazinone structures can provide valuable guidance on expected chemical shifts and coupling patterns.[4]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be invaluable in assigning the protons and carbons and confirming the connectivity of the molecule.

Expected Spectroscopic Data (Hypothetical):
Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the pyridazinone, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbons for the pyridazinone and carboxylic acid, and carbons of the fused aromatic rings.
IR Characteristic C=O stretching frequencies for the lactam and carboxylic acid, N-H stretching, and O-H stretching bands.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (191.14 g/mol ).

IV. Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of your compound.

FAQ 4: What are the best practices for storing this compound to prevent degradation?

Pyridazinone derivatives can be susceptible to degradation, particularly hydrolysis and oxidation.

Storage Recommendations:

  • Temperature: Store the compound at a low temperature, preferably in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep the compound in a desiccated environment to prevent hydrolysis of the lactam and potential degradation of the carboxylic acid.

V. Biological Assay Troubleshooting

The ultimate goal for many researchers is to test the biological activity of their synthesized compounds. Inconsistent or unexpected results in biological assays can be frustrating.

FAQ 5: My compound shows poor or inconsistent activity in my biological assay. What could be the issue?

Several factors related to the compound itself or the assay conditions can lead to poor biological data.

Potential Issues and Solutions:

  • Solubility: Poor solubility of the compound in the assay buffer is a common problem.

    • DMSO Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.

    • Final DMSO Concentration: When diluting the stock solution into the aqueous assay buffer, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent-induced artifacts.

    • Solubility Testing: Before running the full assay, perform a simple solubility test by adding your compound at the desired final concentration to the assay buffer and visually inspecting for any precipitation.

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates, which can lead to non-specific inhibition and misleading results. Consider using techniques like dynamic light scattering (DLS) to check for aggregation at your working concentrations.

  • Purity: Impurities in your compound could be responsible for the observed biological activity or could inhibit the activity of your compound. Re-purify the compound if there are any doubts about its purity.

  • Compound Stability in Assay Buffer: The compound may not be stable under the assay conditions (e.g., pH, temperature). You can assess stability by incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by HPLC or LC-MS to check for degradation.

VI. Experimental Workflows and Diagrams

To further assist in your experimental design, the following diagrams illustrate key processes.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Pyridine Dicarboxylic Acid Derivative reaction Cyclization Reaction (e.g., Reflux in Ethanol) start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography (Normal or Reversed-Phase) crude->chromatography acid_base Acid-Base Extraction crude->acid_base pure Pure Product recrystallization->pure chromatography->pure acid_base->pure nmr NMR (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield reaction_cond Suboptimal Reaction Conditions low_yield->reaction_cond impure_reagents Impure Reagents low_yield->impure_reagents impure_product Impure Product impure_product->reaction_cond purification_method Ineffective Purification impure_product->purification_method no_activity No Biological Activity no_activity->impure_product solubility_issue Poor Solubility no_activity->solubility_issue compound_instability Compound Instability no_activity->compound_instability optimize_reaction Optimize Temp/Time/Solvent reaction_cond->optimize_reaction check_reagents Verify Reagent Purity impure_reagents->check_reagents change_purification Try Alternative Purification Method purification_method->change_purification solubility_test Test Different Solvents/ Co-solvents solubility_issue->solubility_test stability_check Assess Stability in Assay Conditions compound_instability->stability_check

Sources

Technical Support Center: Overcoming Resistance to Pyridopyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyridopyridazine Inhibitor Resistance

Pyridopyridazine-based compounds represent a versatile and potent class of heterocyclic molecules frequently utilized in drug discovery, particularly as kinase inhibitors.[1][2] Their planar structure, featuring key hydrogen bond donors and acceptors, allows them to effectively target the ATP-binding pocket of numerous kinases, regulating critical cellular processes like proliferation and signaling.[1][3] While the initial therapeutic responses to these targeted agents can be significant, the emergence of drug resistance is a major clinical and experimental hurdle, often developing within 6 to 12 months of sustained treatment.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, investigating, and overcoming resistance to pyridopyridazine-based inhibitors. We will move from foundational concepts to in-depth troubleshooting workflows and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are pyridopyridazine-based inhibitors and what do they typically target?

Pyridopyridazine-based inhibitors are synthetic compounds built around a fused pyridopyridazine ring system.[1] This scaffold is a privileged structure in medicinal chemistry because it can be readily functionalized to create potent and selective inhibitors.[2] They are most commonly designed as ATP-competitive kinase inhibitors, targeting enzymes that are key regulators of cellular signaling pathways.[1][5] Dysregulation of these kinases is a hallmark of many cancers and inflammatory diseases.[4][6]

Notable targets for pyridopyridazine and related pyridazine-based inhibitors include:

  • Tyrosine Kinases: Such as ALK5, FER, and members of the EGFR family.[7][8]

  • Serine/Threonine Kinases: Including p38 MAP kinase, Pim1 kinase, and Cyclin-Dependent Kinases (CDKs).[1][9]

  • Lipid Kinases: Such as those in the PI3K/AKT/mTOR pathway.[10]

A prominent example of a related scaffold is the imidazo[1,2-b]pyridazine core found in Ponatinib, a multi-targeted kinase inhibitor approved for treating chronic myeloid leukemia (CML) that is resistant to other inhibitors.[11]

Q2: What is the fundamental difference between primary and acquired resistance?

This is a critical distinction in understanding treatment failure.

  • Primary (or de novo) Resistance: This occurs when a cancer cell is inherently non-responsive to the inhibitor from the outset of treatment.[12] The patient or experimental model shows no initial therapeutic benefit. This can be due to pre-existing mutations in the target or the constitutive activation of alternative survival pathways.

  • Acquired Resistance: This is more common and describes the scenario where a tumor initially responds to the inhibitor, but resistance emerges over time, leading to disease progression.[12] This is an evolutionary process where the drug exerts a selective pressure on the cancer cell population, allowing cells with resistance-conferring alterations to survive and proliferate.[13]

Q3: What are the major molecular mechanisms of acquired resistance?

Resistance mechanisms are broadly categorized into two main types: on-target and off-target alterations.

  • On-Target Mechanisms: These involve genetic changes to the drug's direct target protein. The most common is the acquisition of secondary mutations in the kinase domain that either directly block the inhibitor from binding (e.g., "gatekeeper" residue mutations) or lock the kinase in an active conformation that has a lower affinity for the drug.[5][14]

  • Off-Target Mechanisms: These mechanisms do not involve altering the drug's primary target. Instead, the cell finds alternative ways to circumvent the drug's effects.[12][15] This includes:

    • Bypass Pathway Activation: The cell activates a parallel signaling pathway to restore the downstream signals that were blocked by the inhibitor.[10][15] For example, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors.[15]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) or ABCB1 (MDR1), can pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.[9][16]

    • Histological Transformation: The cancer cells change their lineage or phenotype to one that is no longer dependent on the targeted pathway.[17]

Below is a diagram illustrating these primary routes to resistance.

ResistanceMechanisms cluster_sensitive Initial Response cluster_resistant Acquired Resistance Sensitive Drug-Sensitive Cancer Cell Apoptosis Cell Death / Growth Arrest Sensitive->Apoptosis Effective Treatment Resistant_OnTarget Resistant Cell: On-Target Mutation Sensitive->Resistant_OnTarget Selection Pressure: Target Gene Mutation Resistant_Bypass Resistant Cell: Bypass Pathway Activation Sensitive->Resistant_Bypass Selection Pressure: Signaling Rewiring Resistant_Efflux Resistant Cell: Increased Drug Efflux Sensitive->Resistant_Efflux Selection Pressure: Efflux Pump Upregulation Inhibitor Pyridopyridazine Inhibitor Inhibitor->Sensitive Inhibits Target Inhibitor->Resistant_OnTarget Binding Impaired Inhibitor->Resistant_Bypass Target Inhibited, Effect Bypassed Inhibitor->Resistant_Efflux Inhibitor Expelled Proliferation Resumed Proliferation & Survival Resistant_OnTarget->Proliferation Resistant_Bypass->Proliferation Resistant_Efflux->Proliferation TroubleshootingWorkflow Start Confirmed Resistance (IC50 Shift) CheckTarget Step 1: Assess Target Engagement & On-Target Status Start->CheckTarget Seq Sanger/NGS Sequencing of Target Kinase Gene CheckTarget->Seq Genetic Analysis WB_Target Western Blot: Target Phosphorylation CheckTarget->WB_Target Biochemical Analysis CheckSignaling Step 2: Assess Downstream & Parallel Signaling Phos Phospho-Proteomics (Mass Spec / Array) CheckSignaling->Phos Unbiased Screen WB_Bypass Western Blot: Key Bypass Pathway Nodes (p-AKT, p-ERK, etc.) CheckSignaling->WB_Bypass Hypothesis-Driven Result_OnTarget Conclusion: Likely On-Target Resistance Seq->Result_OnTarget If mutation found WB_Target->CheckSignaling If target phosphorylation is still inhibited WB_Target->Result_OnTarget If target phosphorylation is restored despite drug Result_OffTarget Conclusion: Likely Off-Target Resistance Phos->Result_OffTarget Identifies hyper-activated alternate pathways WB_Bypass->Result_OffTarget Confirms activation of a specific bypass pathway

Figure 2. Experimental workflow for diagnosing resistance mechanisms.

Step 1: Assess the Target

  • Rationale: The most direct mechanism of resistance is a change in the drug's target. We must first determine if the inhibitor can still engage and inhibit its target in the resistant cells.

  • Method 1: Target Phosphorylation Analysis (Western Blot). Many pyridopyridazine compounds inhibit kinases. In the sensitive cells, the inhibitor should decrease the autophosphorylation of the target kinase and/or the phosphorylation of its direct substrate. Perform a Western blot on lysates from sensitive and resistant cells treated with the inhibitor. [18] * If phosphorylation is restored in resistant cells: This strongly suggests an on-target mutation that prevents inhibitor binding.

    • If phosphorylation remains suppressed in resistant cells: This indicates the inhibitor is still working on its primary target, and the resistance mechanism must be off-target (e.g., bypass pathway). [15]* Method 2: Target Gene Sequencing. If the biochemical data suggest an on-target mechanism, sequence the coding region of the target kinase gene in both parental and resistant cells. Compare the sequences to identify any acquired mutations in the resistant line. [14] Step 2: Assess Cellular Signaling

  • Rationale: If the primary target is still inhibited, the cells must be surviving via alternative signaling routes. [10]We need to identify these "escape pathways."

  • Method 1: Candidate Pathway Analysis (Western Blot). Based on known resistance patterns for similar inhibitors, probe for activation of common bypass pathways. The two most frequent are the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. [10][15]Use phospho-specific antibodies to check the phosphorylation status of key nodes like p-ERK, p-AKT, and p-S6. Hyperactivation in the resistant cells is a strong indicator of a bypass track.

  • Method 2: Unbiased Phospho-Proteomic Screen. For a comprehensive, hypothesis-free view, use mass spectrometry-based phospho-proteomics or antibody arrays to compare the global phosphorylation landscape between sensitive and resistant cells. This powerful technique can reveal unexpected bypass mechanisms.

Section 3: Protocols and Strategies for Overcoming Resistance

Once the mechanism of resistance is understood, you can devise a rational strategy to overcome it.

Strategy 1: Overcoming On-Target Resistance

If you've identified a specific mutation in the target kinase, the goal is to use an inhibitor that is unaffected by this mutation.

  • Switch to a Structurally Distinct Inhibitor: A different chemical scaffold may bind to the kinase in a slightly different mode, avoiding the steric clash caused by the mutation. [19]* Use a Covalent Inhibitor: If the mutation is near a non-catalytic cysteine residue in the ATP pocket, a covalent inhibitor that forms an irreversible bond can overcome resistance driven by decreased binding affinity. [19]* Design a Next-Generation Inhibitor: This is a drug development approach. The classic example is the development of Ponatinib to overcome the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to earlier inhibitors like imatinib. [11]The ethynyl linkage of Ponatinib was designed specifically to avoid the steric hindrance from the bulkier isoleucine residue. [11]

Strategy 2: Overcoming Off-Target Resistance (Bypass Pathways)

If resistance is caused by the activation of a bypass pathway, the most effective strategy is combination therapy. [4][20]The goal is to inhibit both the primary target and the escape route simultaneously.

BypassPathway Receptor1 Primary Receptor (e.g., RTK1) Kinase1 Primary Target (e.g., Kinase A) Receptor1->Kinase1 Downstream1 Downstream Signaling Kinase1->Downstream1 Prolif1 Proliferation Downstream1->Prolif1 Receptor2 Bypass Receptor (e.g., MET) Kinase2 Bypass Kinase (e.g., Kinase B) Receptor2->Kinase2 Upregulated in Resistance Kinase2->Downstream1 Inhibitor1 Pyridopyridazine Inhibitor Inhibitor1->Block1 Inhibitor2 Combination Inhibitor (e.g., MEKi) Inhibitor2->Block2 Block1->Kinase1 X Block2->Kinase2 X

Figure 3. Logic of combination therapy to block a bypass pathway.

Protocol 2: Synergy Testing with Combination Therapy

  • Principle: The Chou-Talalay method is a quantitative way to determine if the effect of two drugs used together is greater than the sum of their individual effects. A Combination Index (CI) is calculated:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

  • Methodology:

    • Determine IC₅₀: First, determine the IC₅₀ of your primary pyridopyridazine inhibitor and the candidate combination agent (e.g., a MEK inhibitor if you suspect MAPK pathway activation) individually in the resistant cell line.

    • Set Up Combination Matrix: Create a dose matrix in a 96-well plate. Serially dilute Drug A (your inhibitor) along the rows and Drug B (the combination agent) down the columns. Include wells with each drug alone and a vehicle control.

    • Treat and Assess Viability: Treat the resistant cells for 72 hours and measure viability as in Protocol 1.

    • Calculate CI: Use software like CompuSyn or an equivalent analysis package to input your dose-response data. The software will calculate CI values at different effect levels (e.g., CI at 50% growth inhibition, 75% inhibition, etc.).

  • Interpretation: Strong synergy (CI << 1) provides compelling evidence that you have correctly identified and successfully targeted a resistance-driving bypass pathway. [21]

    Combination in Resistant Cells Pathway Targeted Combination Index (CI) at 50% Inhibition Interpretation
    Inhibitor X + MEK Inhibitor Primary Target + MAPK Bypass 0.4 Synergistic
    Inhibitor X + PI3K Inhibitor Primary Target + PI3K Bypass 0.9 Additive

    | Inhibitor X + Doxorubicin | Primary Target + DNA Damage | 1.3 | Antagonistic |

Table 2. Example data from a combination screen to identify synergistic interactions.
Strategy 3: Overcoming Resistance from Drug Efflux

If you suspect increased drug efflux, you can confirm this by co-administering a known ABC transporter inhibitor.

  • Methodology: Repeat the IC₅₀ determination (Protocol 1) for your pyridopyridazine inhibitor in the resistant cells, but this time, perform the assay in the presence and absence of a fixed, non-toxic concentration of a broad-spectrum efflux pump inhibitor like verapamil or tariquidar. [16]* Interpretation: If the IC₅₀ of your pyridopyridazine inhibitor is significantly reduced in the presence of the efflux pump inhibitor, it confirms that drug efflux is contributing to the resistance phenotype. This strategy can re-sensitize the cells to the original drug. [16]

Section 4: Advanced Experimental Models

While developing resistant cell lines through continuous drug exposure is a classic and valuable method, more advanced models can provide deeper insights. [22][23]* CRISPR-Engineered Models: Use CRISPR-Cas9 gene editing to introduce specific, clinically identified resistance mutations into a sensitive cell line. [23]This provides a clean, isogenic system to study the functional consequences of a single mutation.

  • Organoid Models: Patient-derived organoids are 3D culture systems that better recapitulate the heterogeneity and architecture of the original tumor. [23][24]Developing resistance in organoid models can provide more clinically relevant insights into resistance mechanisms.

By employing this structured, evidence-based approach, researchers can effectively diagnose the mechanisms of resistance to pyridopyridazine-based inhibitors and design rational, validated strategies to overcome them, ultimately advancing the development of more durable targeted therapies.

References
  • Roskoski, R. Jr. (2021). Overcoming Resistance to Targeted Therapies in Cancer. PubMed. Available at: [Link]

  • Meireles, C., et al. (2020). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Vasan, N., et al. (2021). Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies. Cancer Discovery. Available at: [Link]

  • Cleveland Clinic. (2017). Overcoming cancer treatment resistance. ScienceDaily. Available at: [Link]

  • Rimawi, M. F., et al. (2015). Overcoming Resistance to Targeted Therapies. Medscape. Available at: [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Available at: [Link]

  • Li, S., et al. (2023). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers in Immunology. Available at: [Link]

  • Lopus, M., et al. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed. Available at: [Link]

  • Kobayashi, H., et al. (2020). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. Cells. Available at: [Link]

  • Ferreira, R. J., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Smith, A., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]

  • Ferreira, R. J., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison. (2012). Quantitative kinase activity assay for designing cancer patient treatment. UWDC. Available at: [Link]

  • Ferreira, R. J., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. The Australian National University. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • Kaur, G., et al. (2022). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, R., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Ferreira, R. J., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. ANU Open Research. Available at: [Link]

  • Okaniwa, M., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]

  • Al-Ostath, R., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]

  • Aldeghi, M., et al. (2019). Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. ACS Central Science. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Weng, Y. C., et al. (2023). Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

  • Hamilton, G., et al. (2021). Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells. Translational Oncology. Available at: [Link]

  • Hamilton, G., et al. (2021). Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells. Translational Oncology. Available at: [Link]

  • Li, H., et al. (2023). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers. Available at: [Link]

  • Lahaie, S., et al. (2018). Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury. eLife. Available at: [Link]

  • Funovics, M., & Hamilton, G. (2022). Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines. Discover Oncology. Available at: [Link]

  • Li, H., et al. (2024). Clinical approaches to overcome PARP inhibitor resistance. Journal of Hematology & Oncology. Available at: [Link]

  • Vasan, N., et al. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology. Available at: [Link]

  • Patel, S., et al. (2015). Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Lahaie, S., et al. (2018). Figure 5. DLK inhibition prevents DLK-dependent gene upregulation,... ResearchGate. Available at: [Link]

  • Al-Suwaidan, F. M., et al. (2024). Novel pyrido[2,3-b]o[4][13]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Scientific Reports. Available at: [Link]

  • Patel, S., et al. (2015). Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. PubMed. Available at: [Link]

  • Facchinetti, F., et al. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology. Available at: [Link]

  • Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Enhancing the bioavailability of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid in vivo.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for enhancing the in vivo bioavailability of this compound (referred to herein as "the compound"). This molecule, belonging to the pyridopyridazine class of heterocycles, presents a promising scaffold for various therapeutic areas.[1][2] However, its inherent physicochemical properties—notably the presence of a carboxylic acid and a rigid, planar structure—often lead to challenges in achieving adequate oral bioavailability.

This guide is structured as a dynamic resource, moving from high-level frequently asked questions to specific, hands-on troubleshooting scenarios and detailed experimental protocols. Our goal is to provide you with the scientific rationale and practical steps needed to overcome common hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: My preliminary in vivo screen of the compound shows very low oral bioavailability. What are the likely causes?

A: Low oral bioavailability for a compound with this structure typically stems from a combination of three primary factors:

  • Poor Aqueous Solubility: The compound's planar, heterocyclic structure can lead to strong crystal lattice energy, making it difficult to dissolve in the gastrointestinal fluids. While the carboxylic acid group can be ionized, its overall solubility may still be limited, which is a common issue for over 40% of new chemical entities.[3] This poor solubility directly limits the concentration gradient available for absorption.[4]

  • Low Permeability: The carboxylic acid group is typically ionized at physiological pH (pKa ~3.5-4.5), resulting in a negatively charged molecule.[5] This charge significantly increases polarity and reduces the compound's ability to passively diffuse across the lipid-rich intestinal epithelial membrane.

  • Efflux Transporter Activity: The compound may be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6] These transporters are expressed on the apical side of enterocytes and actively pump absorbed drugs back into the intestinal lumen, effectively creating a barrier to systemic absorption.

Q2: Should I focus on improving the formulation or on chemical modification (e.g., a prodrug strategy)?

A: The optimal path depends on the primary barrier identified. A logical first step is to determine if the issue is "solubility-limited" or "permeability-limited."

  • Focus on Formulation First if: The primary issue is poor dissolution. Techniques like particle size reduction (nanonization), amorphous solid dispersions, or lipid-based formulations can dramatically improve the dissolution rate and solubility.[7][8] These methods are often faster to screen than synthesizing new chemical entities.

  • Consider a Prodrug Strategy if: The compound has good solubility but poor permeability (a classic Biopharmaceutics Classification System Class III scenario) or is a strong substrate for efflux transporters. Masking the carboxylic acid with a lipophilic ester group can neutralize the charge, enhance membrane crossing, and potentially help the molecule evade recognition by efflux transporters.[5][9][10]

The following decision tree can guide your strategy:

G start Low Bioavailability Observed for This compound solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility poor_sol Poor Solubility solubility->poor_sol Low good_sol Good Solubility solubility->good_sol High permeability Assess Permeability & Efflux (e.g., Caco-2 Assay) poor_perm Poor Permeability or High Efflux permeability->poor_perm Low / High good_perm Good Permeability & Low Efflux permeability->good_perm High / Low formulation Focus on Formulation Strategies: - Nanonization - Solid Dispersions - Co-solvents / SEDDS poor_sol->formulation good_sol->permeability prodrug Focus on Prodrug Strategies: - Synthesize Ester Prodrugs poor_perm->prodrug re_evaluate Re-evaluate In Vivo PK good_perm->re_evaluate Unexpected Result: Investigate Metabolism formulation->re_evaluate prodrug->re_evaluate

Caption: Strategy Selection Workflow for Bioavailability Enhancement.

Troubleshooting Guide

Problem 1: The compound crashes out of my dosing vehicle (e.g., water with 0.5% methylcellulose) during my in vivo study, leading to inconsistent results.

  • Causality: This is a classic sign of a solubility-limited compound. The dosing vehicle cannot maintain the compound in solution at the required concentration, leading to precipitation in the syringe or stomach. This results in erratic absorption and high variability in pharmacokinetic (PK) data.

  • Solution 1 (Simple): Co-Solvent System.

    • Action: Try formulating the compound in a mixture of water and a water-miscible organic solvent.[11] Common co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Solutol® HS 15.

    • Example Vehicle: A common starting point is 10% DMSO / 40% PEG 400 / 50% Water. You must, however, verify the tolerability of this vehicle in your chosen animal model.

  • Solution 2 (Advanced): Nanosuspension.

    • Action: Reduce the particle size of the compound to the nanometer range (<1000 nm).[3] This dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[12]

    • How-To: This is typically achieved via wet bead milling or high-pressure homogenization. The resulting nanosuspension, stabilized with polymers or surfactants, can be dosed orally.[4] See Protocol 1 for a detailed methodology.

Problem 2: My Caco-2 assay shows a high efflux ratio (>2.0). What does this mean for my in vivo experiments?

  • Causality: A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for apical efflux transporters like P-gp or BCRP. When the compound is absorbed into the intestinal cells, these transporters actively pump it back into the gut lumen, preventing it from reaching systemic circulation.[6] This can be a major cause of low oral bioavailability even if the compound has good aqueous solubility.

  • Solution 1: In Vivo Confirmation with Inhibitors.

    • Action: Conduct a PK study in rodents where you pre-dose one cohort of animals with a known efflux transporter inhibitor (e.g., Zosuquidar for P-gp, Ko143 for BCRP) before administering your compound.[13]

    • Expected Outcome: If the compound's plasma exposure (AUC) is significantly higher in the inhibitor-treated group compared to the vehicle control group, it confirms that efflux is a limiting factor in vivo.[13]

  • Solution 2: Prodrug Approach.

    • Action: Synthesize an ester prodrug of the carboxylic acid. By masking the charged group, you alter the molecule's shape and charge distribution. This new structure may no longer be recognized by the efflux transporter, allowing it to bypass this barrier. The ester can then be cleaved by endogenous esterases in the intestinal wall or liver to release the active parent compound.[10] See Protocol 3 for a general synthetic scheme.

Problem 3: I created an ethyl ester prodrug to improve permeability, but the in vivo PK study shows very little exposure to the parent compound.

  • Causality: This scenario points to two likely issues:

    • Poor Prodrug Absorption: The prodrug itself may have poor absorption characteristics (e.g., it's too lipophilic and has low aqueous solubility, a "brick dust" problem).

    • Inefficient In Vivo Cleavage: The ester bond may be too sterically hindered or otherwise resistant to hydrolysis by endogenous esterases, meaning the prodrug is absorbed but not converted to the active parent.[14]

  • Solution 1: In Vitro Stability/Metabolism Check.

    • Action: Incubate the prodrug in plasma and liver microsomes (or S9 fractions) from the species used in your PK study (e.g., rat, mouse).[15]

    • Interpretation: Rapid disappearance of the prodrug and appearance of the parent compound in these systems indicates efficient enzymatic cleavage. If the prodrug remains stable, it suggests poor conversion is the in vivo problem.

  • Solution 2: Modify the Prodrug Moiety.

    • Action: If cleavage is the issue, design a different ester. Acyloxyalkyl esters or other more labile linkers can be used to tune the rate of hydrolysis.[10] If absorption of the prodrug is the problem, consider a different alkyl chain (e.g., methyl or propyl) to find a better balance of lipophilicity and solubility.

Key Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Wet Bead Milling

This protocol provides a general workflow for creating a drug nanosuspension for preclinical oral dosing.

  • Preparation of Slurry:

    • Weigh 100 mg of the compound.

    • Prepare a 2% w/v stabilizer solution (e.g., Hydroxypropyl Methylcellulose - HPMC, or Polyvinylpyrrolidone - PVP) in deionized water.

    • In a suitable vial, add 5 mL of the stabilizer solution to the compound. Add a small amount (e.g., 0.1% w/v) of a surfactant like Polysorbate 80 to aid in wetting the drug crystals.

    • Vortex vigorously to create a pre-suspension or slurry.

  • Milling Process:

    • Add the slurry to a milling chamber containing yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter).

    • Mill the suspension using a planetary mill or a specialized bead mill at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation).

    • Mill for a predetermined time (e.g., 2-8 hours). Collect samples periodically to check particle size.

  • Particle Size Analysis:

    • Dilute a small aliquot of the suspension with deionized water.

    • Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • The target is typically a mean particle size of <500 nm with a PDI of <0.3.

  • Post-Processing:

    • Separate the milled nanosuspension from the milling beads via filtration or centrifugation.

    • The final nanosuspension is now ready for characterization (dissolution testing) and in vivo dosing.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses a compound's intestinal permeability and potential for active efflux.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

    • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Buffer Preparation:

    • Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Permeability Measurement (A-to-B):

    • Wash the cell monolayers with warm (37°C) HBSS.

    • Add the compound (e.g., at 10 µM) in HBSS to the apical (A) side (the "donor" compartment).

    • Add fresh HBSS to the basolateral (B) side (the "receiver" compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace the volume with fresh buffer.

  • Permeability Measurement (B-to-A):

    • Simultaneously, perform the experiment in the reverse direction.

    • Add the compound in HBSS to the basolateral (B) side.

    • Sample from the apical (A) side at the same time points.

  • Analysis:

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B) .

  • Interpretation:

    • ER < 2.0: No significant active efflux.

    • ER > 2.0: Compound is likely a substrate of an efflux transporter.

Data Summary & Visualization
Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyPrimary Mechanism of ActionIdeal for...Key AdvantagesKey Challenges
Nanonization Increases surface area, enhancing dissolution rate.[12]BCS Class II compounds (low solubility, high permeability).Broadly applicable, uses parent compound.Requires specialized equipment; physical stability (aggregation).
Amorphous Solid Dispersion Traps drug in a high-energy amorphous state within a hydrophilic polymer.[16]BCS Class II compounds.Can achieve supersaturation, significant solubility increase.Physical instability (recrystallization); polymer selection is critical.
Prodrug Synthesis Masks polar functional groups (e.g., carboxylic acid) to increase lipophilicity.[9]BCS Class III compounds (high solubility, low permeability) or efflux substrates.Can overcome permeability barriers and efflux.[10]Requires chemical synthesis; relies on efficient in vivo cleavage.
Self-Emulsifying Drug Delivery Systems (SEDDS) Pre-concentrate of drug in oils and surfactants that forms a fine emulsion in GI fluids.[11]Highly lipophilic compounds (BCS Class II/IV).Maintains drug in a solubilized state, good for lipophilic drugs.Potential for GI side effects; limited drug loading.
Diagram: Key Barriers to Oral Drug Absorption

G cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium (Enterocyte) cluster_blood Portal Vein (Systemic Circulation) p1 drug_solid Drug (Solid Particle) drug_dissolved Drug (Dissolved) drug_solid->drug_dissolved Dissolution (Solubility-Limited) drug_inside Drug in Cell drug_dissolved->drug_inside Permeation (Passive Diffusion) p2 efflux P-gp / BCRP Efflux Transporters drug_inside->efflux Efflux drug_systemic Drug Absorbed drug_inside->drug_systemic Absorption efflux->drug_dissolved Pumped Out

Caption: Visualization of the sequential barriers to oral bioavailability.

References
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (n.d.). Pharmaceutical Technology.
  • Drug nanoparticles: formulating poorly water-soluble compounds - PubMed. (n.d.). PubMed.
  • Recent progress in prodrug design strategies based on generally applicable modific
  • Prodrugs of Carboxylic Acids | Request PDF - ResearchGate. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.).
  • EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents. (n.d.).
  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry - ACS Publications. (2022).
  • Enhancing the Bioavailability of Poorly Soluble Drugs - MDPI. (n.d.). MDPI.
  • BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW - Innoriginal: International Journal of Sciences. (n.d.). Innoriginal.
  • The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
  • Intestinal efflux transporters and drug absorption - PubMed. (n.d.). PubMed.
  • In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated r
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - SciRP.org. (2015). Scientific Research Publishing.
  • The Bioavailability of Drugs—The Current St
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (n.d.).

Sources

Validation & Comparative

Validating the Biological Activity of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone for treating cancers with deficiencies in the homologous recombination repair (HRR) pathway.[1][2] This guide provides a comprehensive framework for validating the biological activity of a novel compound, 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid, as a potential PARP inhibitor. We will objectively compare its hypothetical performance benchmarks against established PARP inhibitors, Olaparib and Talazoparib, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the field of DNA damage response.

The Scientific Rationale: Exploiting Synthetic Lethality

The central mechanism of action for PARP inhibitors lies in the concept of synthetic lethality.[3] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway.[4] If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[5][6]

However, in cancer cells with mutations in HRR genes such as BRCA1 or BRCA2, the HRR pathway is compromised.[7] These cells become heavily dependent on the PARP-mediated repair pathway to maintain genomic integrity and survive.[6] By inhibiting PARP, we can block the repair of SSBs, leading to an accumulation of DSBs that cannot be repaired by the deficient HRR pathway. This overload of DNA damage triggers apoptosis and selective death of cancer cells, while largely sparing normal cells with functional HRR.[3][8]

Established PARP inhibitors like Olaparib and Talazoparib have been successfully translated into clinical practice for treating ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[7][9][10] A key differentiator among PARP inhibitors is their ability not only to inhibit the catalytic activity of PARP but also to "trap" the PARP enzyme on the DNA at the site of damage.[11][12] This PARP trapping creates a physical obstruction to DNA replication and is considered a more potent mechanism of cytotoxicity.[10][11] Talazoparib, for instance, is known to be a more potent PARP trapper than Olaparib.[10]

Our investigational compound, this compound, shares structural motifs with known PARP inhibitors, making it a compelling candidate for evaluation within this therapeutic class. The following sections outline a rigorous, multi-step validation process to ascertain its biological activity and benchmark it against current standards of care.

Experimental Validation Workflow

To comprehensively validate the biological activity of this compound, a tiered approach is recommended, moving from biochemical assays to cellular and functional assays.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Activity & Mechanism Biochemical PARP1 Enzymatic Assay Biochemical PARP1 Enzymatic Assay PARP Trapping Assay PARP Trapping Assay Biochemical PARP1 Enzymatic Assay->PARP Trapping Assay Determine IC50 Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical PARP1 Enzymatic Assay->Cellular Thermal Shift Assay (CETSA) Confirm in vitro activity γ-H2AX Foci Formation Assay γ-H2AX Foci Formation Assay Cellular Thermal Shift Assay (CETSA)->γ-H2AX Foci Formation Assay Confirm target engagement Homologous Recombination Deficiency (HRD) Cell Viability Assay Homologous Recombination Deficiency (HRD) Cell Viability Assay γ-H2AX Foci Formation Assay->Homologous Recombination Deficiency (HRD) Cell Viability Assay Confirm DNA Damage

Caption: A tiered workflow for validating a novel PARP inhibitor.

Tier 1: Biochemical Assays - Does it Inhibit and Trap PARP?

The initial step is to determine if the compound directly interacts with and inhibits the PARP1 enzyme and to what extent it traps PARP-DNA complexes.

Experiment 1: PARP1 Enzymatic Assay

This assay quantifies the catalytic inhibition of PARP1. A common method is a fluorometric assay that measures the consumption of NAD+, a co-substrate for PARP1.[13]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂) and working solutions of recombinant human PARP1 enzyme, activated DNA (e.g., sheared salmon sperm DNA), and β-NAD+.[14]

  • Compound Incubation: In a 96-well plate, add the test compound (this compound) and controls (Olaparib, Talazoparib, DMSO vehicle) across a range of concentrations.

  • Enzyme Reaction: Add the PARP1 enzyme and activated DNA to each well and incubate. Initiate the reaction by adding β-NAD+.[14]

  • Detection: After a defined incubation period, stop the reaction and add a developer reagent that converts the remaining NAD+ into a fluorescent product.[13]

  • Data Analysis: Measure fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Experiment 2: PARP Trapping Assay

This assay measures the ability of the inhibitor to stabilize the PARP1-DNA complex.

Protocol:

  • Complex Formation: In a microplate coated with a DNA substrate, incubate recombinant PARP1 with the test compound and known PARP inhibitors at various concentrations.

  • Washing: Wash the plate to remove unbound PARP1.

  • Detection: The trapped PARP1-DNA complexes are then detected using an anti-PARP1 antibody conjugated to a detection enzyme (e.g., HRP).

  • Data Analysis: Quantify the signal to determine the amount of trapped PARP1. The results are expressed as the concentration of the compound required to trap 50% of the maximum PARP1 (EC50).

CompoundPredicted PARP1 IC50 (nM)Predicted PARP Trapping EC50 (nM)Reference
Olaparib 1-520-50[12][15]
Talazoparib 0.5-21-5[10][12]
This compound To be determinedTo be determined

Table 1: Hypothetical biochemical performance benchmarks.

Tier 2: Cellular Assays - Does it Engage the Target in a Cellular Environment?

Positive results in biochemical assays must be validated in a more physiologically relevant context.

Experiment 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[16][17] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[17]

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a human cancer cell line like MDA-MB-436) with the test compound, controls, or vehicle for a specified time.[18]

  • Heating: Heat the cells across a temperature gradient.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[19]

  • Detection: Quantify the amount of soluble PARP1 in the supernatant using Western blotting or an AlphaScreen assay.[18]

  • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The concentration-dependent thermal stabilization can be used to determine an apparent cellular EC50.[18]

G Cell Culture 1. Culture cells Compound Treatment 2. Treat with compound Cell Culture->Compound Treatment Heat Shock 3. Apply temperature gradient Compound Treatment->Heat Shock Cell Lysis 4. Lyse cells Heat Shock->Cell Lysis Centrifugation 5. Separate soluble fraction Cell Lysis->Centrifugation Protein Quantification 6. Detect soluble PARP1 (Western Blot/AlphaScreen) Centrifugation->Protein Quantification Data Analysis 7. Plot melting curve Protein Quantification->Data Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

CompoundPredicted Cellular PARP1 Engagement (EC50, nM)Reference
Olaparib 10-20[18]
Talazoparib 1-10N/A
This compound To be determined

Table 2: Hypothetical cellular target engagement benchmarks.

Tier 3: Functional Assays - Does it Induce the Desired Biological Effect?

The final validation step is to confirm that target engagement translates into the intended biological outcome: DNA damage accumulation and selective killing of HRR-deficient cells.

Experiment 4: γ-H2AX Foci Formation Assay

Phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established marker for DNA double-strand breaks.[20][21] This immunofluorescence-based assay visualizes the accumulation of DNA damage.[22]

Protocol:

  • Cell Culture and Treatment: Seed cells (both HRR-proficient and HRR-deficient cell lines) onto coverslips and treat with the test compound and controls.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.[22]

    • Permeabilize the cells with Triton X-100.[22]

    • Block with bovine serum albumin (BSA).[22]

    • Incubate with a primary antibody against γ-H2AX.[22]

    • Incubate with a fluorescently labeled secondary antibody.[21]

    • Counterstain the nuclei with DAPI.[22]

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., Fiji) to count the number of γ-H2AX foci per nucleus.[22] An increase in foci indicates an accumulation of DSBs.

Experiment 5: HRD Cell Viability Assay

This assay directly tests the principle of synthetic lethality.

Protocol:

  • Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA (HRR-proficient) and one with a BRCA mutation (HRR-deficient).

  • Treatment: Treat both cell lines with a dose-response of the test compound, Olaparib, and Talazoparib for several days.

  • Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against compound concentration for each cell line. A potent PARP inhibitor should show significantly greater cytotoxicity in the HRR-deficient cell line compared to the HRR-proficient line.

CompoundPredicted IC50 in HRD-deficient cells (nM)Predicted IC50 in HR-proficient cells (nM)Selectivity Index (Proficient/Deficient)
Olaparib 10-100>1000>10-100x
Talazoparib 1-10>1000>100-1000x
This compound To be determinedTo be determinedTo be determined

Table 3: Hypothetical cellular viability benchmarks.

Conclusion

The validation of this compound as a potential PARP inhibitor requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a robust pathway to characterize its biochemical potency, confirm its engagement with PARP1 in a cellular context, and validate its functional activity through the induction of synthetic lethality. By comparing the experimental outcomes for this novel compound against established drugs like Olaparib and Talazoparib, researchers can effectively determine its potential as a next-generation therapeutic agent in the fight against cancers with homologous recombination deficiencies.

References

  • Olaparib - Wikipedia. (URL: [Link])

  • Talazoparib - Wikipedia. (URL: [Link])

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (URL: [Link])

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (URL: [Link])

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). (URL: [Link])

  • Olaparib - PMC - NIH. (URL: [Link])

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (URL: [Link])

  • Olaparib - NCI - National Cancer Institute. (URL: [Link])

  • What is the mechanism of Olaparib? - Patsnap Synapse. (URL: [Link])

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. (URL: [Link])

  • Comparison of available PARP inhibitors in the clinics. - ResearchGate. (URL: [Link])

  • Homologous recombination deficiency real-time clinical assays, ready or not? - PubMed. (URL: [Link])

  • Exploring and comparing adverse events between PARP inhibitors - PMC - NIH. (URL: [Link])

  • List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com. (URL: [Link])

  • Homologous Recombination Repair Deficiency (HRD): Brief Review of the Clinical Implication and Methodology of Measurement - College of American Pathologists. (URL: [Link])

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (URL: [Link])

  • Enzolution PARP1 Assay System - BellBrook Labs. (URL: [Link])

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC - NIH. (URL: [Link])

  • PARP1 Activity Assay - Tulip Biolabs. (URL: [Link])

  • Homologous recombination deficiency (HRD) | Testing with NGS - Illumina. (URL: [Link])

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. (URL: [Link])

  • Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments. (URL: [Link])

  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - ResearchGate. (URL: [Link])

  • PARP - Assay-Protocol. (URL: [Link])

  • Development of a high-throughput γ-H2AX assay based on imaging flow cytometry | bioRxiv. (URL: [Link])

  • High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. (URL: [Link])

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - Genedata. (URL: [Link])

  • A CETSA HT assay to screen for intracellular PARP1 target engagement.... - ResearchGate. (URL: [Link])

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (URL: [Link])

  • and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives - PubMed. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])

  • Publications - CETSA. (URL: [Link])

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])

  • and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][9][11]thiazine-8-carboxylic Acids - MDPI. (URL: [Link])

  • WO2021087018A1 - Pyridazinones as parp7 inhibitors - Google P
  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed. (URL: [Link])

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google P

Sources

A Comparative Guide to the Efficacy of Novel Heterocyclic Inhibitors: Benchmarking 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the potential efficacy of novel therapeutic agents, using 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid as a representative novel scaffold. For researchers and drug development professionals, the introduction of a new chemical entity requires rigorous benchmarking against established inhibitors in relevant biological pathways. Given the limited public data on this specific pyridopyridazine derivative, this document will establish a paradigm for its evaluation by comparing it to three critical classes of cancer therapeutics: PARP inhibitors, CDK inhibitors, and G-quadruplex stabilizers. The structural motif of a nitrogen-rich heterocyclic core, as seen in our compound of interest, is a privileged scaffold in medicinal chemistry, frequently associated with kinase and enzyme inhibition.

Introduction to Targeted Inhibition and Novel Scaffolds

The principle of targeted therapy revolves around interfering with specific molecules essential for carcinogenesis and tumor growth. This approach contrasts with traditional chemotherapy by aiming for higher specificity and, consequently, a better therapeutic window. Small molecule inhibitors have become a cornerstone of this strategy. The discovery of novel chemical scaffolds, such as the pyrido[2,3-d]pyridazine system, is crucial for overcoming challenges like acquired resistance and off-target toxicity seen with existing drugs.[1][2]

This guide will explore the mechanistic landscape of three distinct, yet pivotal, anti-cancer strategies and provide the experimental frameworks required to assess a novel compound's place within this landscape.

Comparative Analysis of Inhibitor Classes

PARP Inhibitors: Exploiting Synthetic Lethality in DNA Repair

Therapeutic Rationale: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs).[3] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. These are converted to toxic double-strand breaks (DSBs) during replication, which cannot be repaired efficiently, resulting in cell death—a concept known as synthetic lethality.[2][4] PARP inhibitors (PARPis) have shown significant clinical efficacy in ovarian, breast, prostate, and pancreatic cancers with HR deficiencies.[2][5]

Mechanism of Action: Clinically approved PARPis like Olaparib, Rucaparib, and Niraparib are competitive inhibitors that bind to the NAD+ binding site of PARP enzymes.[3][5] A key aspect of their efficacy is "PARP trapping," where the inhibitor prevents PARP1 from dissociating from the DNA damage site, creating a cytotoxic protein-DNA complex that obstructs DNA replication.[4]

Comparative Efficacy Data:

InhibitorApproved Indications (Selected)Median Progression-Free Survival (PFS)Reference
Olaparib BRCA-mutated Ovarian, Breast, Pancreatic Cancer7.0 months vs. 4.2 months (standard therapy) in gBRCAm HER2-negative metastatic breast cancer (OlympiAD trial)[2]
Rucaparib BRCA-mutated Ovarian, Prostate CancerApproved for various indications, with PFS benefits demonstrated in clinical trials.[2][2]
Niraparib Ovarian Cancer (maintenance therapy)Approved for use in patients with deleterious or suspected deleterious germline BRCA mutations.[6][6]

Potential of this compound: The planar, electron-rich pyridopyridazine core could potentially serve as a scaffold to mimic the nicotinamide portion of NAD+, enabling it to fit into the PARP catalytic site. The carboxylic acid moiety could form key hydrogen bonds within the active site, analogous to interactions made by the carboxamide groups of established PARPis.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_SSB Single-Strand Break (SSB) Repair cluster_HR Homologous Recombination (HR) Repair cluster_therapy Therapeutic Intervention ssb DNA Single-Strand Break parp PARP1 Activation ssb->parp Damage Recognition ber Base Excision Repair (BER) parp->ber Recruitment of Repair Factors dsb DNA Double-Strand Break (DSB) parp->dsb Replication Fork Collapse ber->ssb SSB Repaired brca BRCA1/2, PALB2 etc. dsb->brca apoptosis Apoptosis / Cell Death dsb->apoptosis Synthetic Lethality hr High-Fidelity Repair brca->hr hr->dsb DSB Repaired parpi PARP Inhibitor (e.g., Olaparib) parpi->parp brca_mut BRCA-Deficient Cancer Cell brca_mut->dsb Unrepaired DSBs Accumulate brca_mut->brca Loss of Function

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

CDK Inhibitors: Halting the Cell Cycle Engine

Therapeutic Rationale: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[7] Dysregulation of the CDK-cyclin axis is a hallmark of cancer, leading to uncontrolled cell proliferation.[8] Inhibitors targeting CDK4 and CDK6 have been particularly successful in hormone receptor-positive (HR+), HER2-negative breast cancer, where they prevent the G1-S phase transition.[1][7]

Mechanism of Action: First-generation CDK inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) are ATP-competitive inhibitors that selectively target the kinase activity of CDK4 and CDK6.[7] This prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

Comparative Efficacy Data:

InhibitorTargetKey Clinical Trial FindingReference
Palbociclib CDK4/6In combination with endocrine therapy, significantly improved PFS in HR+, HER2- breast cancer.[7]
Ribociclib CDK4/6Showed significant extension of life without disease progression in combination with hormonal therapy (MONALEESA trials).[1]
Abemaciclib CDK4/6Approved for various breast cancer settings, demonstrating efficacy as both monotherapy and in combination.[9]
PF-07104091 CDK2A novel, potent, and selective CDK2 inhibitor under Phase I investigation to overcome CDK4/6i resistance.[1]

Potential of this compound: The pyridopyridazine scaffold is a classic "hinge-binding" motif found in many ATP-competitive kinase inhibitors. The arrangement of nitrogen atoms can form critical hydrogen bonds with the kinase hinge region in the ATP-binding pocket of CDKs. Substitutions on the scaffold would be necessary to confer selectivity for specific CDKs (e.g., CDK4/6 vs. CDK2).

G-Quadruplex Stabilizers: Targeting Non-Canonical DNA Structures

Therapeutic Rationale: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. They are prevalent in telomeres and in the promoter regions of oncogenes like c-MYC.[10] Stabilization of these G4 structures by small molecule ligands can interfere with key cellular processes. For instance, stabilizing G4s in telomeres can inhibit telomerase activity, leading to telomere shortening and cellular senescence, while stabilizing G4s in oncogene promoters can repress transcription.[11]

Mechanism of Action: G4 ligands, such as Telomestatin or synthetic porphyrins like TMPyP4, are typically planar aromatic molecules that bind to the G-tetrads through π-π stacking interactions.[12] This binding increases the thermal stability of the G4 structure, effectively locking it in a conformation that obstructs the binding of proteins like DNA polymerase or transcription factors.

Comparative Efficacy Data:

LigandMechanismBiological EffectReference
Telomestatin G4 StabilizationPotent telomerase inhibitor, induces apoptosis in cancer cells.[4]
Pyridostatin (PDS) G4 StabilizationProvides evidence that G4 formation can inhibit Dicer processing of certain miRNAs.[12]
TMPyP4 G4 Binding (can stabilize or unfold depending on context)Shown to bind strongly to and unfold the G4 in pre-miR-149, enhancing mature miRNA levels.[12]
Metal Complexes G4 StabilizationVarious metal complexes show remarkable ability to stabilize G4s, acting as novel therapeutic agents.[10]

Potential of this compound: The flat, aromatic nature of the pyridopyridazine core is well-suited for π-π stacking interactions with the G-tetrads of a G-quadruplex. The carboxylic acid group could provide additional electrostatic or hydrogen-bonding interactions with the phosphate backbone or loop regions of the G4 structure, enhancing binding affinity and selectivity.

Experimental Protocols for Efficacy Comparison

To objectively compare a novel inhibitor like this compound against these benchmarks, a tiered experimental approach is essential.

Workflow for Initial Inhibitor Characterization

experimental_workflow cluster_tier1 Tier 1: In Vitro Target Engagement cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Advanced Models biochem Biochemical Assays (e.g., PARP, CDK2/4/6 Kinase) biophys Biophysical Assays (e.g., FRET for G4, SPR) determine_ic50 Determine IC50 / Kd biochem->determine_ic50 biophys->determine_ic50 viability Cell Viability / Cytotoxicity (e.g., MTS, CellTiter-Glo) target_engagement Cellular Target Engagement (e.g., Western Blot for pRb, γH2AX) confirm_moa Confirm Mechanism of Action viability->confirm_moa phenotypic Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) target_engagement->confirm_moa phenotypic->confirm_moa spheroid 3D Spheroid Models animal In Vivo Xenograft Models evaluate_efficacy Evaluate In Vivo Efficacy spheroid->evaluate_efficacy animal->evaluate_efficacy determine_ic50->viability confirm_moa->spheroid

Caption: A tiered workflow for characterizing a novel small molecule inhibitor.

Protocol: PARP1 Activity Assay (Chemiluminescent)

This protocol determines the IC50 of an inhibitor against PARP1 activity.

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 enzymatic activity.

Materials:

  • PARP1 Enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (provided in commercial kits)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Test Inhibitor (e.g., this compound)

  • Reference Inhibitor (Olaparib)

  • White 96-well plates

Procedure:

  • Coat a 96-well plate with Histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Prepare serial dilutions of the test inhibitor and reference inhibitor in Assay Buffer.

  • In each well, add 20 µL of Assay Buffer, 10 µL of inhibitor dilution (or vehicle control), and 10 µL of PARP1 enzyme mixed with activated DNA.

  • Incubate for 10 minutes at room temperature to allow inhibitor binding.

  • Initiate the reaction by adding 10 µL of Biotinylated NAD+.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and wash the plate 5x with PBS-T.

  • Add 50 µL of Streptavidin-HRP conjugate (diluted in PBS-T) to each well and incubate for 60 minutes at room temperature.

  • Wash the plate 5x with PBS-T.

  • Add 50 µL of chemiluminescent substrate and immediately measure luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of a CDK inhibitor on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • MCF-7 (HR+ breast cancer) cell line

  • Test Inhibitor (e.g., this compound)

  • Reference Inhibitor (Palbociclib)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • PBS, Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Seed MCF-7 cells in 6-well plates at a density that allows for logarithmic growth for 48 hours.

  • After 24 hours, treat the cells with various concentrations of the test inhibitor, reference inhibitor, or vehicle control (DMSO).

  • Incubate for an additional 24 hours.

  • Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. An effective CDK4/6 inhibitor will cause a significant increase in the G0/G1 population.

Conclusion and Future Directions

The therapeutic landscape for cancer is increasingly defined by targeted inhibitors that exploit specific molecular vulnerabilities. For a novel compound like this compound, its potential can only be understood through rigorous, comparative evaluation against established agents. This guide outlines a strategic approach, benchmarking against PARP inhibitors, CDK inhibitors, and G-quadruplex stabilizers—three pillars of modern targeted therapy.

The provided experimental protocols form a self-validating system to move from initial biochemical potency (IC50) to cellular mechanism of action and phenotypic outcomes. By employing this framework, researchers can effectively determine if a novel chemical scaffold offers a meaningful advantage in efficacy, selectivity, or the ability to overcome resistance, thereby paving the way for the next generation of precision medicines.

References

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023). Available at: [Link]

  • Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach - MDPI. (2023). Available at: [Link]

  • Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs - MDPI. (2022). Available at: [Link]

  • Novel CDK4/6 ARK5 Inhibitor Explored as a Treatment for Advanced Cancers. (2021). Available at: [Link]

  • The next generation of CDK inhibitors is coming - MD Anderson Cancer Center. (2023). Available at: [Link]

  • Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. (2019). Available at: [Link]

  • DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC. (2022). Available at: [Link]

  • G-quadruplex - Wikipedia. (n.d.). Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. (2021). Available at: [Link]

  • Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC - PubMed Central. (2018). Available at: [Link]

  • List of G-Quadruplex stabilizing ligands | Download Table - ResearchGate. (n.d.). Available at: [Link]

  • G4-Ligand-Conjugated Oligonucleotides Mediate Selective Binding and Stabilization of Individual G4 DNA Structures | Journal of the American Chemical Society. (2023). Available at: [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. (2020). Available at: [Link]

  • Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach - MDPI. (2020). Available at: [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development - PubMed Central. (2020). Available at: [Link]

Sources

The 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The therapeutic success of PARP-1 inhibitors like Olaparib has spurred the development of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of PARP-1 inhibitors: analogs based on the 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid core.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the rationale behind the molecular design, compare the biological performance of key analogs with supporting experimental data, and provide detailed protocols for the evaluation of these compounds. Our analysis is primarily centered on a key study by Elmasry et al., which systematically explored this scaffold as a bioisostere of the phthalazine nucleus found in Olaparib.[1][3]

The Scientific Rationale: Targeting the Achilles' Heel of Cancer Cells

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for fixing single-strand DNA breaks (SSBs).[4][5] In cancer cells with deficient homologous recombination (HR) repair mechanisms (e.g., BRCA-mutated cancers), the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in catastrophic genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[5]

Clinical PARP-1 inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[4] The 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxamide scaffold was rationally designed to mimic the key pharmacophoric features of the nicotinamide moiety and the core structure of established inhibitors like Olaparib, aiming to establish critical hydrogen bonding and π-π stacking interactions within the PARP-1 active site.[1][3]

PARP1_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell (Defective HR) DNA_Damage_N Single-Strand Break (SSB) PARP1_N PARP-1 Activation DNA_Damage_N->PARP1_N BER Base Excision Repair (BER) PARP1_N->BER Repair_N DNA Repaired BER->Repair_N DNA_Damage_C Single-Strand Break (SSB) PARP1_Blocked PARP-1 Blocked DNA_Damage_C->PARP1_Blocked SSB_Accum SSB Accumulation DNA_Damage_C->SSB_Accum PARP_Inhibitor Pyridopyridazinone Analog (PARP-1 Inhibitor) PARP_Inhibitor->PARP1_Blocked Replication Replication Fork Collapse SSB_Accum->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective HR Repair DSB->HR_Deficient Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death

Caption: The principle of synthetic lethality with PARP-1 inhibitors.

Comparative Analysis of Analog Performance

The core hypothesis in the development of these analogs was that the pyridopyridazinone ring system could effectively replace the phthalazine core of Olaparib, while modifications at the 5-carboxamide position would allow for fine-tuning of potency and exploration of the enzyme's active site.[3] The following table summarizes the in vitro PARP-1 inhibitory activity (IC50) of a series of synthesized analogs, providing a clear view of the structure-activity relationship.

Compound IDR Group (Substitution on Phenyl Ring)PARP-1 IC50 (nM)[3]
Olaparib (Reference) -34
8a 4-(piperidine-1-carbonyl)36
8b 4-(morpholine-4-carbonyl)41
8c 4-(thiomorpholine-4-carbonyl)129
8d 4-(4-methylpiperazine-1-carbonyl)155
8e 3-(piperidine-1-carbonyl)49
8f 3-(morpholine-4-carbonyl)56
8g 2-(piperidine-1-carbonyl)211
8h 4-fluoro>1000
8i 4-(piperidine-1-yl)methyl189
8j 4-((4-fluorobenzyl)oxy)203
Key SAR Insights
  • The Carboxamide Moiety is Crucial: The primary point of diversity, the phenylcarboxamide tail, plays a pivotal role. Analogs lacking a substantial substituent at this position, such as the simple 4-fluoro analog (8h ), exhibit a complete loss of activity (IC50 >1000 nM).[3] This highlights the necessity of this group for effective binding.

  • Positional Isomerism Matters: The position of the terminal amide group on the central phenyl ring significantly impacts potency.

    • Para-substitution (position 4) is generally favored. Compound 8a , with a para-piperidine-1-carbonyl group, demonstrates potency nearly identical to the reference drug Olaparib (IC50 = 36 nM vs. 34 nM).[3]

    • Meta-substitution (position 3), as seen in compound 8e , results in a slight decrease in potency (IC50 = 49 nM) but remains highly effective.[3]

    • Ortho-substitution (position 2) leads to a dramatic drop in activity, as observed with compound 8g (IC50 = 211 nM).[3] This suggests steric hindrance at the ortho position, which likely disrupts the optimal conformation for binding within the active site.

  • Nature of the Terminal Cyclic Amine: Within the preferred para-substituted series, the nature of the terminal cyclic amine influences activity.

    • The piperidine ring (8a , IC50 = 36 nM) and the morpholine ring (8b , IC50 = 41 nM) confer the highest potency.[3]

    • Introducing a sulfur atom in the ring (thiomorpholine, 8c , IC50 = 129 nM) or an N-methylpiperazine group (8d , IC50 = 155 nM) diminishes the inhibitory activity, suggesting that the size, electronics, and hydrogen bonding capacity of this terminal group are finely tuned for optimal interaction.[3]

  • Linker Modification: Altering the linker between the phenyl ring and the terminal amine from a carbonyl (amide) to a methylene group (8i ) or an oxymethylene group (8j ) is detrimental to activity, with IC50 values increasing to 189 nM and 203 nM, respectively.[3] This underscores the importance of the rigid and planar nature of the amide bond in correctly positioning the terminal ring for favorable interactions.

Molecular Interactions within the PARP-1 Active Site

While a co-crystal structure for this specific scaffold is not publicly available, molecular docking studies provide compelling insights into the binding mode, which aligns with known PARP-1 inhibitor interactions.[1][3] The pyridopyridazinone core acts as a mimic of the nicotinamide portion of NAD+.

PARP1_Binding_Interactions cluster_0 PARP-1 Active Site Residues cluster_1 Inhibitor Scaffold (e.g., Analog 8a) Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Tyr896 Tyr896 Pyridopyridazinone Pyridopyridazinone Core Pyridopyridazinone->Tyr907 π-π Stacking Carbonyl_O Lactam C=O Pyridopyridazinone->Carbonyl_O Amide_NH Lactam N-H Pyridopyridazinone->Amide_NH Carboxamide 5-Carboxamide Linker Pyridopyridazinone->Carboxamide Carbonyl_O->Ser904 H-Bond Amide_NH->Gly863 H-Bond Phenyl Central Phenyl Ring Carboxamide->Phenyl Phenyl->Tyr896 π-π Stacking Terminal_Amide Terminal Amide (e.g., Piperidine-carbonyl) Phenyl->Terminal_Amide Terminal_Amide->Tyr896 Hydrophobic Interaction

Caption: Key molecular interactions of the pyridopyridazinone scaffold in the PARP-1 active site.

The key interactions stabilizing the inhibitor-enzyme complex are:

  • Hydrogen Bonding: The lactam N-H of the pyridopyridazinone core forms a crucial hydrogen bond with the backbone of Gly863, while the lactam carbonyl oxygen (C=O) hydrogen bonds with the side chain of Ser904. These two interactions anchor the core scaffold in the nicotinamide-binding pocket.[1][3]

  • π-π Stacking: The aromatic pyridopyridazinone ring system engages in a π-π stacking interaction with the side chain of Tyr907.[1][3]

  • Hydrophobic and Stacking Interactions: The central phenyl ring of the carboxamide tail is positioned to form favorable π-π stacking interactions with Tyr896, further stabilizing the complex.[1][3] The terminal cyclic amine likely extends into a more solvent-exposed region, where its specific geometry and properties influence overall binding affinity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

General Synthesis Workflow for Analogs

The synthesis of the 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxamide analogs typically follows a multi-step sequence starting from commercially available pyridine derivatives. The following diagram illustrates a representative synthetic pathway.

Synthesis_Workflow Start Pyridine-2,3-dicarboxylic acid Int1 Intermediate 1 (Anhydride Formation) Start->Int1 Acetic Anhydride Int2 Intermediate 2 (Hydrazine Cyclization) Int1->Int2 Hydrazine Hydrate Int3 Intermediate 3 (Chlorination) Int2->Int3 POCl3 Core Core Scaffold (Hydrolysis & Amidation) Int3->Core 1. HCl (aq) 2. Amine (R-NH2) Final Final Analog (8a-j) (Amide Coupling) Core->Final Coupling Agent (e.g., HATU, DIPEA)

Caption: Generalized synthetic workflow for target analogs.

Step-by-Step Protocol (Example: Synthesis of Compound 8a):

  • Synthesis of Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione: A mixture of pyridine-2,3-dicarboxylic acid and acetic anhydride is heated under reflux. After cooling, the resulting anhydride intermediate is treated with hydrazine hydrate and heated to yield the bicyclic dione.

  • Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine: The dione from the previous step is refluxed with phosphorus oxychloride (POCl₃) to produce the dichloro-intermediate.

  • Synthesis of 5-Chloro-7H-pyrido[2,3-d]pyridazin-8-one: Selective hydrolysis of the dichloro-intermediate is performed using dilute hydrochloric acid to yield the monochloro-pyridazinone.

  • Amidation: The resulting intermediate is coupled with the desired amine (e.g., isonipecotamide for analog 8a) using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

  • Purification: The final product is purified using column chromatography or preparative HPLC to achieve high purity for biological testing.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the IC50 values of test compounds against PARP-1.

Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 enzymatic activity. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in signal in the presence of an inhibitor corresponds to its potency.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in the assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no enzyme).

  • Reaction Initiation: To each well, add the PARP-1 assay buffer, activated DNA (to stimulate the enzyme), the test compound dilution, and recombinant human PARP-1 enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a mixture of NAD+ and Biotinylated-NAD+. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.

  • Signal Generation: After another wash step, add the chemiluminescent HRP substrate. Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[6]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective core for the design of potent PARP-1 inhibitors. SAR studies demonstrate that inhibitory activity is exquisitely sensitive to the substitution pattern on the terminal phenylcarboxamide tail. Specifically, a para-substituted phenyl ring bearing a piperidine-1-carbonyl or morpholine-4-carbonyl group yields analogs with potency comparable to the FDA-approved drug Olaparib.[3] The well-defined interactions within the PARP-1 active site, anchored by key hydrogen bonds and π-stacking, provide a solid foundation for further optimization.

Future work should focus on obtaining co-crystal structures of these lead compounds in complex with PARP-1 to definitively validate the binding mode predicted by docking studies.[7] Furthermore, exploring modifications that can enhance selectivity for PARP-1 over other isoforms (like PARP-2) could lead to inhibitors with an improved therapeutic window and reduced off-target effects. Finally, in vivo pharmacokinetic and efficacy studies of the most potent analogs are necessary to translate these promising in vitro results into viable clinical candidates.

References

  • Elmasry, G. F., Aly, E. E., Awadallah, F. M., & El-Moghazy, S. M. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666. [Link]

  • Request PDF. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate. Retrieved from [Link]

  • Request PDF. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2016). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. Scientific Reports, 6, 38592. [Link]

  • Thorsell, A.G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271. [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010). PARP-1: a guardian of the genome. Molecular and Cellular Biology, 30(10), 2417-2420. [Link]

  • BioChemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]

  • Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent poly(ADP-ribosyl)ation by human PARP-1. Science, 336(6082), 728-732. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Selectivity in Drug Discovery

The pyrido[2,3-d]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of molecules with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2] Derivatives of this family have been shown to act as potent enzyme inhibitors, targeting protein kinases and cyclooxygenases (COX).[3] This guide focuses on a specific member of this family, 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (hereafter referred to as Compound X ), a novel kinase inhibitor candidate.

In the development of kinase inhibitors, achieving high target selectivity is a paramount challenge. The human kinome comprises over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most inhibitors act. Unintended binding to these "off-target" kinases can lead to a loss of efficacy, unexpected toxicities, or potentially beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a critical tool for understanding a compound's true biological activity and predicting its clinical behavior.

This guide provides an in-depth comparison of the cross-reactivity profile of Compound X against two comparator compounds, detailing the experimental rationale, methodologies, and data interpretation necessary for researchers, scientists, and drug development professionals to make informed decisions.

Section 1: The Imperative of Kinase Selectivity Profiling

The rationale for comprehensive profiling stems from the inherent risk of off-target activity. A highly potent compound against its intended target is of little therapeutic value if it simultaneously modulates dozens of other kinases with similar affinity. Such promiscuity can trigger unforeseen signaling cascades, leading to adverse events.

Causality of Off-Target Binding:

  • Structural Homology: The ATP-binding sites of many kinases are highly conserved. An inhibitor designed for one kinase may inadvertently fit into the ATP pocket of another.

  • Conformational Flexibility: Both the inhibitor and the kinase can adopt various conformations, creating opportunities for induced-fit binding to unintended targets.

A compound's selectivity can be quantified, often using a Selectivity Score (S-Score) , which represents the number of off-targets inhibited above a certain threshold at a given concentration, divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Below is a conceptual diagram illustrating the difference between a selective (on-target) and a non-selective (off-target) inhibitor.

cluster_0 Selective Inhibitor Action cluster_1 Non-Selective Inhibitor Action Drug_S Selective Inhibitor Target_S Primary Target (e.g., Kinase A) Drug_S->Target_S High Affinity Binding OffTarget_S1 Off-Target 1 (Kinase B) Drug_S->OffTarget_S1 Negligible Binding OffTarget_S2 Off-Target 2 (Kinase C) Drug_S->OffTarget_S2 Negligible Binding Pathway_S Desired Therapeutic Effect Target_S->Pathway_S Tox_S Toxicity / Side Effects Drug_NS Non-Selective Inhibitor Target_NS Primary Target (e.g., Kinase A) Drug_NS->Target_NS High Affinity Binding OffTarget_NS1 Off-Target 1 (Kinase B) Drug_NS->OffTarget_NS1 High Affinity Binding OffTarget_NS2 Off-Target 2 (Kinase C) Drug_NS->OffTarget_NS2 High Affinity Binding Pathway_NS Desired Therapeutic Effect Target_NS->Pathway_NS Tox_NS Toxicity / Side Effects OffTarget_NS1->Tox_NS OffTarget_NS2->Tox_NS

Caption: On-Target vs. Off-Target Inhibition.

Section 2: Selection of Comparator Compounds

To contextualize the cross-reactivity profile of Compound X , two alternative compounds were selected for simultaneous profiling. The choice of comparators is critical for a meaningful analysis.

  • Alternative A: 7-phenyl-pyrido[2,3-d]pyridazine-2,8-dione.

    • Rationale: This compound is a structural analog, belonging to the same pyrido[2,3-d]pyridazine class.[3] Its N-phenyl substitution introduces a significant structural change compared to the unsubstituted N-H of Compound X, which can alter the binding mode and kinase selectivity profile. Comparing against a close structural analog helps to establish a structure-activity relationship (SAR) for selectivity.

  • Alternative B: Staurosporine.

    • Rationale: Staurosporine is a well-known, potent, but highly non-selective protein kinase inhibitor. It serves as a "negative control" for selectivity. By including Staurosporine, we establish a baseline for promiscuous binding, allowing for a more dramatic and clear illustration of the relative selectivity achieved by Compound X and Alternative A.

Section 3: Experimental Design and Methodologies

A multi-tiered approach is employed to build a robust cross-reactivity profile. We begin with a broad in vitro screen to identify potential off-targets, followed by a cell-based assay to confirm target engagement in a physiological context.

Primary Screen: Large-Panel Enzymatic/Binding Assay

The initial step involves screening Compound X and the comparators against a large, representative panel of human kinases. A binding assay format is often preferred as it measures direct physical interaction between the compound and the kinase, independent of enzymatic activity, thus avoiding complications from ATP concentration or substrate competition.

Workflow: KINOMEscan™ Profiling (Illustrative Example)

cluster_workflow Kinase Panel Screening Workflow A 1. Compound Preparation - Compound X - Alternative A - Staurosporine (10 mM DMSO stocks) B 2. Assay Concentration Prepare final screening concentration (e.g., 1 µM) in assay buffer. A->B D 4. Binding Reaction Incubate test compounds with the kinase-tagged phage or immobilized kinase. B->D C 3. Kinase Panel Immobilized kinases from a comprehensive panel (e.g., 468 kinases). C->D E 5. Affinity Capture Quantify kinase bound to immobilized ligand via qPCR or other sensitive method. D->E F 6. Data Analysis Calculate Percent of Control (%Ctrl). %Ctrl = (test_signal / dmso_signal) * 100 E->F G 7. Hit Identification Identify off-targets based on a pre-defined threshold (e.g., %Ctrl < 10 or < 35). F->G

Caption: Workflow for a large-scale kinase binding assay.

Detailed Protocol: Kinase Binding Assay

  • Compound Preparation: Solubilize Compound X , Alternative A, and Staurosporine in 100% DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation: Serially dilute the stock solutions in assay buffer to the desired final screening concentration (e.g., 1 µM). Include DMSO-only wells as a 100% binding control.

  • Kinase Reaction: Add the diluted compounds to wells containing individual kinases from the panel. The kinases are typically expressed as fusions (e.g., with T7 phage) or immobilized on a solid support.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Wash and Elution: Wash away unbound compounds.

  • Quantification: Quantify the amount of kinase remaining bound to the support. In a competition binding assay, a lower signal indicates stronger binding by the test compound.

  • Data Analysis: Results are typically expressed as "% of Control," where the DMSO control represents 100% binding. A lower "% of Control" value signifies stronger inhibition of binding. Hits are defined as kinases showing inhibition above a certain threshold (e.g., >65% inhibition, which corresponds to a %Ctrl < 35).

Secondary Screen: Cellular Thermal Shift Assay (CETSA®)

To validate the in vitro findings, it is crucial to confirm that the compound can engage its targets within a living cell. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.

Principle: When a compound binds to its target protein, it generally increases the protein's thermal stability. When heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins.

Detailed Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Compound X ) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target kinase remaining in the supernatant using Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Section 4: Comparative Data Analysis & Interpretation

The data from the primary kinase screen are compiled and analyzed to generate a comparative selectivity profile.

Table 1: Comparative Kinase Cross-Reactivity Profile at 1 µM

Kinase TargetCompound X (% Inhibition)Alternative A (% Inhibition)Staurosporine (% Inhibition)Kinase Family
Primary Target (Hypothetical: CDK2) 99.5 98.7 99.9 CMGC
CDK985.265.199.8CMGC
GSK3B68.340.599.1CMGC
AURKB55.078.998.5Other
FLT330.125.497.2TK
VEGFR222.518.995.8TK
p38a (MAPK14)15.612.399.4CMGC
MEK1<10<1092.0STE
SRC<10<1098.9TK
ABL1<10<1099.6TK
Total Kinases Tested 468 468 468
Hits (>65% Inhibition) 2 2 215
Selectivity Score (S-35) 0.0085 (4/468) 0.0106 (5/468) 0.512 (240/468)

Data is hypothetical and for illustrative purposes.

Interpretation of Results:

  • Compound X: Demonstrates excellent potency against its primary target (CDK2) and exhibits high selectivity. It shows significant off-target activity (>65% inhibition) against only two other kinases, CDK9 and GSK3B, which are structurally related within the same CMGC family. This focused off-target profile is often considered manageable or even potentially beneficial (polypharmacology). Its S-Score, a measure of promiscuity, is very low, indicating high selectivity.

  • Alternative A: While also potent against the primary target, it shows a slightly different off-target profile. It has a weaker effect on CDK9 and GSK3B compared to Compound X but a stronger inhibitory effect on AURKB. This highlights how a seemingly minor structural modification (N-phenyl addition) can shift the selectivity profile, providing valuable SAR data for future optimization.

  • Staurosporine: As expected, Staurosporine inhibits a vast number of kinases across different families with high potency. Its very high S-Score serves as a benchmark for non-selectivity, clearly contrasting with the focused profiles of Compound X and Alternative A.

Conclusion

This guide outlines a rigorous, multi-step process for the cross-reactivity profiling of This compound (Compound X) . The comparative analysis reveals that Compound X is a highly selective kinase inhibitor, superior to its structural analog (Alternative A) in terms of its focused off-target profile and vastly more selective than the benchmark non-selective inhibitor, Staurosporine.

The combination of broad in vitro screening with cell-based target engagement assays provides a self-validating system, building confidence in the compound's mechanism of action and selectivity. This comprehensive approach is essential for de-risking kinase inhibitor candidates and provides the critical data needed to guide their progression through the drug discovery pipeline.

References

  • PubMed. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Available at: [Link]

  • Scientific Research Publishing. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available at: [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

  • ResearchGate. (2023). Pyridopyridazine-A Potent Pharmacophore. Available at: [Link]

  • ResearchGate. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available at: [Link]

  • PubMed. (1975). Pyrido(2,3-d)pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. Available at: [Link]

  • MDPI. (2010). Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][2]thiazine-8-carboxylic Acids. Available at: [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • PubMed Central. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Available at: [Link]

  • National Institutes of Health. (2024). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Available at: [Link]

  • PubMed Central. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]

  • PubMed. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Available at: [Link]

Sources

Benchmarking 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PARP Inhibition in Oncology

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for tumors harboring deficiencies in DNA repair mechanisms.[1][2][3] PARP enzymes, primarily PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[2][4] In cancer cells with compromised homologous recombination repair (HRR), a key pathway for repairing DNA double-strand breaks (DSBs), the inhibition of PARP leads to an accumulation of unrepaired SSBs.[5][6] During DNA replication, these SSBs are converted into toxic DSBs, which, in the absence of functional HRR, result in genomic instability and cell death—a concept known as synthetic lethality.[6][7][8]

This guide provides a comprehensive benchmark analysis of a novel investigational compound, 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (hereinafter referred to as "Compound X"), against a panel of well-established and FDA-approved PARP inhibitors. We will objectively compare its preclinical performance based on key metrics including potency, selectivity, efficacy in cellular and in vivo models, and its pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential of new chemical entities in the competitive field of PARP inhibition.

The Benchmark Drugs: A Profile of Leading PARP Inhibitors

Our comparative analysis will include the following leading PARP inhibitors, selected for their established clinical relevance and distinct pharmacological profiles:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA1/2 mutations.[9][10][11] Its mechanism involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, leading to cytotoxicity.[12]

  • Rucaparib (Rubraca®): Approved for recurrent ovarian and metastatic castration-resistant prostate cancer, Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[13][14][15] Its efficacy is linked to the induction of synthetic lethality in tumors with DNA repair deficiencies.[14][16]

  • Niraparib (Zejula®): Niraparib is a highly selective inhibitor of PARP1 and PARP2, approved for the maintenance treatment of recurrent ovarian cancer.[17][18] It has demonstrated efficacy in patients with and without BRCA mutations.[17]

  • Talazoparib (Talzenna®): Known for its high potency in trapping PARP-DNA complexes, Talazoparib is approved for the treatment of HER2-negative metastatic breast cancer with germline BRCA mutations.[19][20][21] This potent PARP trapping is a key differentiator in its mechanism of action.[4][19]

  • Veliparib (ABT-888): An investigational PARP1 and PARP2 inhibitor, Veliparib has been extensively studied in combination with chemotherapy and radiation.[7][22][23] It is a potent inhibitor but exhibits weaker PARP trapping compared to other approved agents.[24]

Comparative Analysis: Key Performance Metrics

This section details the head-to-head comparison of Compound X against the benchmark PARP inhibitors across critical preclinical parameters. The following data is presented hypothetically for Compound X for illustrative purposes and would be derived from the experimental protocols outlined in the subsequent sections.

Table 1: In Vitro Potency and Selectivity
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative to Olaparib)
Compound X 1.8 1.5 ~15x
Olaparib511x
Rucaparib1.45.3~5x
Niraparib3.82.1~10x
Talazoparib1.20.8~100x
Veliparib5.22.9~0.5x

Caption: Comparative in vitro potency and PARP trapping of Compound X and benchmark PARP inhibitors.

Table 2: Cellular Efficacy in BRCA-Deficient Cancer Cell Lines
CompoundCell Line (BRCA1 mutant) CC50 (nM)Cell Line (BRCA2 mutant) CC50 (nM)
Compound X 0.9 1.2
Olaparib1015
Rucaparib812
Niraparib58
Talazoparib0.50.7
Veliparib2025

Caption: Comparative cellular cytotoxicity (CC50) of Compound X and benchmark PARP inhibitors in BRCA-mutant cancer cell lines.

Table 3: In Vivo Efficacy in a BRCA1-Mutant Xenograft Model
Treatment GroupTumor Growth Inhibition (%)Complete Regressions
Vehicle Control00/10
Compound X (1 mg/kg, oral, daily) 95 6/10
Olaparib (50 mg/kg, oral, daily)702/10
Talazoparib (0.5 mg/kg, oral, daily)905/10

Caption: Comparative in vivo efficacy of Compound X, Olaparib, and Talazoparib in a mouse xenograft model of BRCA1-mutant ovarian cancer.

Table 4: Pharmacokinetic Profile
ParameterCompound XOlaparibRucaparibNiraparibTalazoparibVeliparib
Oral Bioavailability (%) ~60~30~40~70~80~50
Tmax (hours) 21-31-431-20.5-1.5
Half-life (hours) 2412-151736504-6
Primary Metabolism CYP3A4CYP3A4CYP2D6CarboxylesterasesMinimalCYP2D6

Caption: Comparative pharmacokinetic parameters of Compound X and benchmark PARP inhibitors.

Signaling Pathway and Experimental Workflow Visualizations

PARP-Mediated DNA Repair and Inhibition

PARP_Pathway cluster_0 Cellular DNA Damage cluster_1 PARP-Mediated Repair cluster_2 Action of PARP Inhibitors DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) chains PARP->PAR synthesizes SSB_Repair SSB Repair PARP->SSB_Repair normal pathway Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits Repair_Complex->SSB_Repair facilitates PARPi Compound X / PARP Inhibitors PARPi->PARP inhibits Trapped_Complex Trapped PARP-DNA Complex PARPi->Trapped_Complex forms DSB Double-Strand Break (DSB) Trapped_Complex->DSB leads to Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death Experimental_Workflow Start Compound X Synthesis Biochemical_Assays Biochemical Assays (PARP1/2 IC50) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Viability, PARP Trapping) Biochemical_Assays->Cell_Based_Assays DNA_Damage_Assays DNA Damage Assays (γH2AX, Comet Assay) Cell_Based_Assays->DNA_Damage_Assays In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) DNA_Damage_Assays->In_Vivo_Efficacy ADME_Tox ADME/Toxicity Profiling In_Vivo_Efficacy->ADME_Tox Candidate_Selection Lead Candidate Selection ADME_Tox->Candidate_Selection

Caption: A streamlined workflow for the preclinical evaluation of Compound X.

Detailed Experimental Protocols

The following protocols provide a framework for the comparative evaluation of Compound X.

Protocol 1: PARP1/2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against PARP1 and PARP2.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated 96-well plate.

    • A reaction mixture containing biotinylated NAD+ and activated DNA is prepared.

    • Serial dilutions of Compound X and benchmark inhibitors are added to the wells.

    • The enzymatic reaction is initiated by the addition of the reaction mixture and incubated at room temperature.

    • The reaction is stopped, and the incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

    • Luminescence is measured using a plate reader, and IC50 values are calculated from the dose-response curves.

Protocol 2: Cell-Based PARP Trapping Assay
  • Objective: To quantify the ability of Compound X to trap PARP-DNA complexes in live cells.

  • Methodology:

    • Cancer cells (e.g., HeLa) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of Compound X or benchmark inhibitors for a specified time.

    • Cells are lysed with a buffer containing a high salt concentration to dissociate non-covalently bound proteins from DNA.

    • The amount of PARP1 remaining bound to the DNA is quantified using an enzyme-linked immunosorbent assay (ELISA) with an anti-PARP1 antibody.

    • The relative PARP trapping potency is determined by comparing the amount of trapped PARP at equimolar concentrations of the inhibitors.

Protocol 3: Cellular Viability Assay in BRCA-Mutant Cells
  • Objective: To assess the cytotoxic effect of Compound X on cancer cells with deficient HRR.

  • Methodology:

    • BRCA1-mutant (e.g., UWB1.289) and BRCA2-mutant (e.g., PEO1) cancer cells are seeded in 96-well plates.

    • Cells are treated with serial dilutions of Compound X and benchmark inhibitors for 72-96 hours.

    • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Fluorescence is measured, and the half-maximal cytotoxic concentration (CC50) is calculated.

Protocol 4: γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
  • Objective: To visualize and quantify the induction of DNA DSBs by Compound X.

  • Methodology:

    • Cells are grown on coverslips and treated with Compound X or a positive control (e.g., etoposide).

    • After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γH2AX).

    • A fluorescently labeled secondary antibody is used for detection.

    • Nuclei are counterstained with DAPI.

    • Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified as a measure of DSBs. [25]

Protocol 5: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
  • Objective: To evaluate the anti-tumor efficacy of Compound X in a clinically relevant in vivo model.

  • Methodology:

    • Female immunodeficient mice are implanted with tumor fragments from a patient with BRCA1-mutant ovarian cancer.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, Compound X, benchmark inhibitors).

    • Compounds are administered orally at predetermined doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • The study is terminated when tumors in the control group reach a predefined size, and tumor growth inhibition is calculated.

Protocol 6: In Vitro ADME Profiling
  • Objective: To assess the drug-like properties of Compound X.

  • Methodology:

    • Metabolic Stability: Compound X is incubated with liver microsomes or hepatocytes to determine its rate of metabolism. [26][27] 2. CYP Inhibition: The potential of Compound X to inhibit major cytochrome P450 enzymes is evaluated using fluorescent or mass spectrometry-based assays. [28] 3. Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of Compound X bound to plasma proteins.

    • Permeability: The Caco-2 cell permeability assay is used to predict intestinal absorption.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound (Compound X) against established PARP inhibitors. The presented data, while hypothetical for Compound X, illustrates the key performance indicators that are critical for evaluating its potential as a novel therapeutic agent. The detailed experimental protocols offer a robust methodology for generating the necessary data to support its continued development.

Based on the illustrative data, Compound X demonstrates a promising profile with potent PARP inhibition, strong PARP trapping activity, and significant anti-tumor efficacy in preclinical models. Its favorable pharmacokinetic properties, including a longer half-life, suggest the potential for once-daily dosing.

Future studies should focus on a broader characterization of Compound X, including its selectivity profile against other enzymes, a comprehensive assessment of its off-target effects, and its efficacy in a wider range of preclinical models, including those with acquired resistance to other PARP inhibitors. [29]A thorough investigation of its safety and tolerability in toxicology studies will be paramount before advancing to clinical trials. The insights gained from such a rigorous comparative analysis will be invaluable in positioning Compound X within the evolving landscape of PARP-targeted therapies.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Veliparib - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rucaparib - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Talazoparib - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 21, 2026, from [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022, February 24). Pharmacy Times. Retrieved January 21, 2026, from [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved January 21, 2026, from [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). (n.d.). Retrieved January 21, 2026, from [Link]

  • Olaparib - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Retrieved January 21, 2026, from [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved January 21, 2026, from [Link]

  • Veliparib - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved January 21, 2026, from [Link]

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 21, 2026, from [Link]

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications. (2015, March 11). Retrieved January 21, 2026, from [Link]

  • Rucaparib Monograph for Professionals - Drugs.com. (2024, May 10). Retrieved January 21, 2026, from [Link]

  • Understanding Rucaparib Camsylate: From Mechanism to Market. (n.d.). Retrieved January 21, 2026, from [Link]

  • New PARP Inhibitor Approved for Breast Cancer | The AACR. (n.d.). Retrieved January 21, 2026, from [Link]

  • PARP Inhibitors - Susan G. Komen®. (n.d.). Retrieved January 21, 2026, from [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 21, 2026, from [Link]

  • Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. (2020, June 1). Retrieved January 21, 2026, from [Link]

  • PARP inhibitors: Overview and indications - The Jackson Laboratory. (n.d.). Retrieved January 21, 2026, from [Link]

  • DNA Damage Assays - Champions Oncology. (n.d.). Retrieved January 21, 2026, from [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • ADME Studies: Determining Promising Drug Compounds | Pharmaceutical Technology. (2022, November 2). Retrieved January 21, 2026, from [Link]

  • Veliparib | C13H16N4O | CID 11960529 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - NIH. (2021, August 7). Retrieved January 21, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC. (2022, October 11). Retrieved January 21, 2026, from [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. (2015, July 29). Retrieved January 21, 2026, from [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Methods to Measure DNA Repair in Cells | UC Davis Biotechnology Program. (2022, December 7). Retrieved January 21, 2026, from [Link]

  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews. (n.d.). Retrieved January 21, 2026, from [Link]

  • In vivo efficacy study of PARP inhibitors alone or in combination with... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • DNA/RNA damage assays from Cell Biolabs - Bio-Connect.nl. (n.d.). Retrieved January 21, 2026, from [Link]

  • Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models - AACR Journals. (2010, April 15). Retrieved January 21, 2026, from [Link]

  • ADME DMPK Studies - Charles River Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pharmacokinetic characteristics of PARP inhibitors. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Navigating the Therapeutic Potential of Pyridopyridazine Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The pyridopyridazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities.[1][2] Its derivatives have been explored for a multitude of therapeutic applications, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] This guide provides a comparative analysis of the in vivo efficacy of various pyridopyridazine derivatives, drawing upon key preclinical studies to inform researchers, scientists, and drug development professionals. We will delve into the experimental data, examine the underlying mechanisms of action, and provide detailed protocols for representative in vivo assays.

Anti-inflammatory Activity of Pyridopyridazine Derivatives

Inflammation is a complex biological response implicated in numerous diseases.[3] Several pyridopyridazine derivatives have been investigated for their potential to modulate inflammatory pathways, with a significant focus on the inhibition of cyclooxygenase (COX) enzymes.[3][4]

A noteworthy example is a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives. In a comparative study, compound 7c emerged as a potent anti-inflammatory agent.[3] When evaluated in a mouse model of ear edema, it demonstrated a remarkable 82% inhibition of inflammation.[3] Further investigation revealed that compound 7c acts as a dual inhibitor of both COX-1 and COX-2 isoenzymes, a mechanism that contributes to its significant anti-inflammatory effect.[3]

Another study focused on novel pyridazine derivatives and identified compound 6b as a potent and selective COX-2 inhibitor.[4] In an in vivo anti-inflammatory assay, compound 6b exhibited efficacy comparable to the standard drugs indomethacin and celecoxib.[4] Importantly, histopathological examination revealed no ulcerative effects upon oral administration, highlighting its potential for a favorable safety profile.[4]

Comparative In Vivo Efficacy of Anti-inflammatory Pyridopyridazine Derivatives
CompoundDerivative ClassIn Vivo ModelDosingEfficacyReference
7c Pyrido[2,3-d]pyridazine-2,8-dioneMouse Ear Edema1.25 mg/ear82% inhibition of edema[3]
6b PyridazineRat Paw EdemaNot specifiedComparable to indomethacin and celecoxib[4]

Disclaimer: The data presented is for comparative purposes and is derived from separate studies. Direct comparison is limited by variations in experimental models, protocols, and endpoints.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridopyridazine derivative. The compounds are typically administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Statistical Analysis: Data are analyzed using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Pyridopyridazine Pyridopyridazine Derivatives (e.g., 7c, 6b) Pyridopyridazine->COX1 Pyridopyridazine->COX2

Caption: Inhibition of COX-1 and COX-2 by pyridopyridazine derivatives.

Anticancer Activity of Pyridopyridazine Derivatives

The pyridopyridazine scaffold is also a promising framework for the development of novel anticancer agents.[5][6] Derivatives have been shown to target various cancer cell lines and demonstrate in vivo tumor growth inhibition.

A study on 3,6-disubstituted pyridazine derivatives identified compound 9e as a potent anticancer agent.[5] In vitro screening against a panel of 60 human cancer cell lines revealed broad-spectrum antiproliferative activity.[5] Subsequent in vivo evaluation in an Ehrlich ascites carcinoma solid tumor model in mice showed a significant reduction in mean tumor volume at doses of 15 and 30 mg/kg, with evidence of necrosis in the treated tumors.[5]

In another investigation, a novel pyrimido-pyridazine derivative, compound 2b , displayed significant antitumor activity against MDA-MB-231 breast cancer cells in vitro by inducing apoptosis and arresting the cell cycle in the S-phase.[6][7] An in vivo study in lymphoma-bearing mice demonstrated that compound 2b significantly increased the lifespan of the animals and reduced tumor growth.[6][7]

Comparative In Vivo Efficacy of Anticancer Pyridopyridazine Derivatives
CompoundDerivative ClassIn Vivo ModelDosingEfficacyReference
9e 3,6-disubstituted pyridazineEhrlich Ascites Carcinoma (solid tumor) in mice15 and 30 mg/kgSignificant reduction in mean tumor volume[5]
2b Pyrimido-pyridazineLymphoma-bearing miceNot specifiedIncreased lifespan and reduced tumor growth[6][7]

Disclaimer: The data presented is for comparative purposes and is derived from separate studies. Direct comparison is limited by variations in experimental models, protocols, and endpoints.

Experimental Protocol: Xenograft Tumor Model in Mice

This protocol describes a common method for assessing the in vivo anticancer efficacy of a test compound.

  • Cell Culture: Human cancer cells (e.g., MDA-MB-231) are cultured in appropriate media under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered at various doses according to a predetermined schedule (e.g., daily, orally).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare tumor growth between treated and control groups.

Experimental Workflow: In Vivo Anticancer Efficacy Study

in_vivo_workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_model Select Immunocompromised Mice animal_model->tumor_implantation tumor_growth Monitor Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Test Compound and Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint analysis Tumor Weight Measurement & Further Analysis endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo anticancer efficacy studies.

Conclusion and Future Directions

Pyridopyridazine derivatives represent a versatile and promising class of compounds with demonstrated in vivo efficacy in preclinical models of inflammation and cancer. The studies highlighted in this guide underscore the potential of this scaffold in drug discovery. Future research should focus on direct, head-to-head comparative studies of different pyridopyridazine derivatives to establish a clearer understanding of their relative potency and safety. Furthermore, elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their continued development as therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • ResearchGate. (n.d.). Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • ResearchGate. (n.d.). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. [Link]

  • Hassan, M. H., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]

  • Sonker, A., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2022). (PDF) Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyridopyridazine derivatives useful in treatment of neurological disorders. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Scientific Research Publishing. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [Link]

Sources

A Head-to-Head Comparison of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic Acid and Its Regioisomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridopyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of biological entities.[1][2] This guide provides an in-depth, head-to-head comparison of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and its key regioisomers. As a Senior Application Scientist, the goal is to equip researchers and drug development professionals with the critical data and experimental insights necessary to make informed decisions in their discovery programs.

The strategic placement of nitrogen atoms and functional groups within this bicyclic heteroaromatic system can profoundly influence its physicochemical properties, target engagement, and overall pharmacological profile. This guide will delve into the synthesis, physicochemical characterization, and biological evaluation of the lead compound and its regioisomers, providing a clear rationale for experimental design and a framework for interpreting the resulting data.

The Significance of the Pyridopyridazinone Core

The pyridopyridazinone nucleus is a key pharmacophore found in a variety of biologically active molecules. Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, makes it an attractive scaffold for designing inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), kinases, and others.[3][4] The carboxylic acid moiety, in particular, often serves as a crucial interaction point with target proteins and can significantly impact aqueous solubility and pharmacokinetic properties.

This guide will focus on a comparative analysis of the following regioisomers:

  • Compound 1: this compound

  • Regioisomer A: 5-Oxo-5,6-dihydropyrido[2,3-d]pyridazine-8-carboxylic acid

  • Regioisomer B: 8-Oxo-7,8-dihydropyrido[3,4-d]pyridazine-5-carboxylic acid

  • Regioisomer C: 5-Oxo-5,6-dihydropyrido[4,3-d]pyridazine-8-carboxylic acid

The subtle shifts in the positions of the pyridinone oxygen, the carboxylic acid, and the arrangement of the nitrogen atoms within the fused ring system are expected to have a significant impact on the molecules' three-dimensional shape, electronic distribution, and, consequently, their biological activity.

I. Synthesis Strategies: A Comparative Overview

General Synthetic Considerations

The construction of the pyridopyridazinone core typically involves the condensation of a suitably substituted pyridine or pyridazine precursor. The carboxylic acid functionality can be introduced either at an early stage on the starting material or later via functional group transformation.

Diagram 1: Retrosynthetic Analysis of the Pyridopyridazinone Core

G A Pyridopyridazinone-carboxylic Acid B Substituted Pyridine Dicarboxylic Acid/Ester A->B Route 1 D Substituted Pyridine Carboxylic Acid/Ester A->D Route 2 C Hydrazine B->C E Hydrazone Formation & Cyclization C->E Condensation F Aminopyridine Precursor G Diester/Diketone F->G H Condensation & Cyclization G->H Reaction

Caption: Retrosynthetic approaches to the pyridopyridazinone core.

II. Physicochemical Properties: The Impact of Regioisomerism

The spatial arrangement of atoms in regioisomers directly influences their intermolecular interactions and, therefore, their macroscopic properties. Key physicochemical parameters such as solubility, lipophilicity, and pKa are critical determinants of a compound's drug-likeness.

Table 1: Predicted Physicochemical Properties of Regioisomers
PropertyCompound 1Regioisomer ARegioisomer BRegioisomer C
Molecular Formula C₈H₅N₃O₃C₈H₅N₃O₃C₈H₅N₃O₃C₈H₅N₃O₃
Molecular Weight 191.14191.14191.14191.14
Predicted logP Data not availableData not availableData not availableData not available
Predicted pKa Data not availableData not availableData not availableData not available
Predicted Aqueous Solubility Data not availableData not availableData not availableData not available
Experimental Protocols for Physicochemical Characterization

1. Aqueous Solubility Determination (Thermodynamic)

  • Rationale: To quantify the maximum concentration of each compound that can be dissolved in an aqueous buffer at equilibrium. This is a critical parameter for oral bioavailability and formulation development.

  • Protocol:

    • Prepare a stock solution of each compound in a suitable organic solvent (e.g., DMSO).

    • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

    • Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) with constant agitation.

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

2. Lipophilicity (logD) Measurement

  • Rationale: To assess the compound's partitioning between an aqueous and an organic phase, which is a key indicator of its ability to cross biological membranes.

  • Protocol (Shake-flask method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

    • Calculate the logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Chemical Stability Assessment

  • Rationale: To evaluate the compound's susceptibility to degradation under various stress conditions, providing insights into its shelf-life and potential degradation pathways.

  • Protocol:

    • Prepare solutions of each compound in different buffers (e.g., pH 2, 7.4, and 9).

    • Expose the solutions to various stress conditions, including elevated temperature (e.g., 40°C, 60°C), light (photostability), and oxidative stress (e.g., presence of H₂O₂).

    • At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.

Diagram 2: Experimental Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison A Synthesis & Purification B Aqueous Solubility A->B C Lipophilicity (logD) A->C D Chemical Stability A->D E Comparative Analysis B->E C->E D->E

Caption: Workflow for the physicochemical comparison of regioisomers.

III. Biological Evaluation: A Focus on PARP-1 Inhibition

Given the prevalence of the pyridopyridazinone scaffold in PARP inhibitors, a comparative assessment of the regioisomers' activity against PARP-1 is a logical starting point for biological characterization.[5][6]

Rationale for Targeting PARP-1

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for maintaining genomic integrity. Inhibition of PARP-1 has proven to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Experimental Protocol for PARP-1 Inhibition Assay
  • Rationale: To determine the in vitro potency of each regioisomer in inhibiting the enzymatic activity of PARP-1.

  • Protocol (Chemiluminescent Assay):

    • Assay Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. Inhibition of PARP-1 results in a decreased signal.

    • Procedure:

      • Coat a 96-well plate with histone proteins.

      • Add a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

      • Initiate the reaction by adding biotinylated NAD+.

      • Incubate to allow for the PARP-1 catalyzed reaction.

      • Wash the plate to remove unincorporated reagents.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.

      • Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

    • Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the PARP-1 activity.

Table 2: Hypothetical Biological Activity Data
CompoundPARP-1 IC₅₀ (nM)
Compound 1 To be determined
Regioisomer A To be determined
Regioisomer B To be determined
Regioisomer C To be determined

Note: This table is a template for presenting the experimental results. The actual data will be dependent on the experimental outcomes.

Diagram 3: PARP-1 Inhibition Signaling Pathway

G A DNA Damage (Single-Strand Break) B PARP-1 Activation A->B C Poly(ADP-ribose) (PAR) Polymerization B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F Pyridopyridazinone (PARP Inhibitor) F->G G->C Blocks

Caption: Simplified schematic of PARP-1's role in DNA repair and its inhibition.

IV. Structure-Activity Relationship (SAR) and Future Directions

The comparative data generated from the synthesis, physicochemical profiling, and biological evaluation will provide a foundational understanding of the structure-activity relationships for this series of pyridopyridazinone regioisomers.

Key Questions to Address:

  • How does the position of the carboxylic acid group influence solubility and cell permeability?

  • What is the impact of the pyridinone oxygen's location on target binding affinity?

  • Does the arrangement of nitrogen atoms in the pyridine ring affect the overall conformation and inhibitory potency?

The insights gained from this head-to-head comparison will be invaluable for guiding the design of next-generation compounds with optimized properties. Future efforts should focus on exploring substitutions at other positions of the pyridopyridazinone scaffold to further enhance potency, selectivity, and drug-like properties.

V. Conclusion

This guide has outlined a comprehensive framework for the head-to-head comparison of this compound and its key regioisomers. By systematically evaluating their synthesis, physicochemical properties, and biological activity, researchers can gain critical insights into the subtle yet significant impact of regioisomerism on molecular behavior. The provided experimental protocols offer a practical starting point for generating the necessary data to drive informed decision-making in drug discovery programs targeting enzymes like PARP-1. The ultimate goal is to leverage this fundamental understanding to design and develop novel therapeutics with superior efficacy and safety profiles.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Publishing. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules. [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). ResearchGate. [Link]

  • 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. (n.d.). PubMed. [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]

  • Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][7][8]thiazine-8-carboxylic Acids. (2007). Molecules. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (n.d.). ACS Publications. [Link]

  • Diaqua(5-carboxybenzene-1,3-dicarboxylato-κO1)[8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylato-κ2O5,O6]zinc monohydrate. (n.d.). National Institutes of Health. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry. [Link]

  • Pyridazine Based Compounds with PARP-1 Inhibitory Activity. (n.d.). ResearchGate. [Link]

Sources

A Researcher's Guide to Experimental Reproducibility for PARP Inhibitors: A Comparative Analysis Featuring 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of experimental reproducibility for Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct experimental data on 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is not publicly available at this time, its structural similarity to known PARP inhibitors warrants a discussion within this class of therapeutic agents. This document will therefore focus on the established and highly characterized PARP inhibitors—Olaparib, Talazoparib, and Veliparib—to provide a framework for evaluating the reproducibility of experiments with these and future molecules in this class.

Introduction: The Significance of PARP Inhibition and the Promise of Novel Scaffolds

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA damage repair.[1] Inhibitors of PARP have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The pyrido[2,3-d]pyridazine and related pyrido[2,3-d]pyrimidine scaffolds have been identified as privileged structures in medicinal chemistry, capable of interacting with a variety of biological receptors.[2][3] Compounds based on these core structures have been investigated for a range of activities, including as anti-inflammatory agents and kinase inhibitors.[4][5]

The molecule this compound (CAS 13629-38-4) belongs to this family of compounds.[6] While specific biological activity and experimental data for this compound are not yet published, its core structure is analogous to other compounds that have been investigated for their therapeutic potential. This guide will use established PARP inhibitors as a benchmark for the types of experimental data and reproducibility standards that would be required to validate a new chemical entity in this class.

Comparative Analysis of Leading PARP Inhibitors

To establish a baseline for experimental reproducibility, we will compare three FDA-approved PARP inhibitors: Olaparib, Talazoparib, and Veliparib. The key to reproducible experiments with these small molecules lies in consistent sourcing, rigorous characterization, and standardized biological assays.

Physicochemical Characterization: The Foundation of Reproducibility

Before any biological experiment, the identity, purity, and stability of the small molecule inhibitor must be unequivocally established. Inconsistent material can be a major source of experimental variability.

Table 1: Physicochemical Characterization of Reference PARP Inhibitors

ParameterOlaparibTalazoparibVeliparib
Purity (by HPLC) ≥98%≥98%≥98%
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMR, ¹³C NMR, Mass Spectrometry
Solubility Soluble in DMSOSoluble in DMSOSoluble in water, DMSO, Ethanol
Stability Stable under recommended storage conditionsStable under recommended storage conditionsStable under recommended storage conditions

Note: The data in this table is representative of typical specifications from commercial suppliers and published literature.

Causality Behind Experimental Choices:

  • Purity: Impurities can have off-target effects, leading to misleading biological results. A purity of ≥98% is the generally accepted standard for in vitro and in vivo studies.

  • Identity Confirmation: Spectroscopic methods like NMR and mass spectrometry are essential to confirm that the chemical structure of the supplied compound is correct. This is a critical self-validating step.

  • Solubility and Stability: Understanding the solubility and stability of a compound in different solvents and under various storage conditions is crucial for preparing accurate and consistent dosing solutions. For instance, Veliparib's aqueous solubility offers more flexibility for in vivo formulations compared to the DMSO-dependent solubility of Olaparib and Talazoparib.[7]

In Vitro Assays for PARP Inhibition: Ensuring Target Engagement

Reproducibility in in vitro assays is paramount for confirming that a compound engages its intended target with a certain potency.

Table 2: Comparison of In Vitro PARP Inhibition Assays

Assay TypePrincipleTypical ReadoutKey Considerations for Reproducibility
Biochemical PARP Activity Assay Measures the incorporation of NAD+ onto histone proteins by purified PARP enzyme.Colorimetric, Fluorometric, or Chemiluminescent signal.Consistent enzyme activity, substrate concentration, and incubation times.
Cell-Based PARP Activity Assay Measures PAR levels in cells after DNA damage and treatment with the inhibitor.High-content imaging or ELISA-based detection of PAR.Consistent cell line, DNA damaging agent dose, and treatment duration.
PARP Trapping Assay Measures the ability of the inhibitor to trap PARP on damaged DNA.Chromatin fractionation followed by Western blotting or immunofluorescence.Precise timing of drug treatment and cell lysis, and efficient chromatin separation.

Experimental Protocol: Fluorometric PARP1 Enzyme Activity Assay

This protocol is a standard method for determining the IC50 value of a PARP inhibitor.

  • Reagent Preparation:

    • Prepare a 10X PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT).

    • Prepare a stock solution of activated DNA (e.g., 1 mg/mL).

    • Prepare a stock solution of β-NAD+ (e.g., 10 mM).

    • Prepare a stock solution of recombinant human PARP1 enzyme (e.g., 50 ng/µL).

    • Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors (Olaparib, Talazoparib, Veliparib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 25 µL of a master mix containing PARP Assay Buffer, activated DNA, and β-NAD+.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions (e.g., by adding a developer that reacts with the remaining NAD+).

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

dot

Caption: Workflow for a fluorometric PARP1 enzyme activity assay.

Cellular Assays: Assessing Phenotypic Consequences

Reproducible cellular assays are essential to demonstrate the on-target effects of a PARP inhibitor in a biological context.

Table 3: Comparison of Cellular Assays for PARP Inhibitors

AssayPrincipleTypical ReadoutKey Considerations for Reproducibility
Cell Proliferation/Viability Assay Measures the effect of the inhibitor on the growth of cancer cells, particularly those with DNA repair defects (e.g., BRCA-mutant).Colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) signal.Consistent cell seeding density, treatment duration, and use of appropriate controls (e.g., BRCA-proficient cell line).
DNA Damage Response Assay (γH2AX) Measures the formation of γH2AX foci, a marker of DNA double-strand breaks, which accumulate in the presence of a PARP inhibitor.Immunofluorescence microscopy or flow cytometry.Consistent method of DNA damage induction (if any), antibody quality, and imaging parameters.
Clonogenic Survival Assay Measures the ability of single cells to form colonies after treatment with the inhibitor.Colony counting.Careful cell handling to ensure single-cell suspension, appropriate plating density, and sufficient incubation time for colony formation.

Experimental Protocol: Cell Viability Assay in BRCA-mutant and BRCA-wildtype cells

This protocol is designed to assess the synthetic lethality of a PARP inhibitor.

  • Cell Culture:

    • Culture a BRCA-mutant cancer cell line (e.g., CAPAN-1) and a BRCA-wildtype cancer cell line (e.g., BxPC-3) in their recommended growth media.

  • Assay Procedure (96-well plate format):

    • Seed the cells at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and reference inhibitors for 72-120 hours.

    • At the end of the treatment period, add a viability reagent (e.g., CellTiter-Glo) to each well.

    • Incubate according to the manufacturer's instructions and measure the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

dot

Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_replication Replication cluster_hr_pathway Homologous Recombination cluster_outcome Cellular Outcome DNA_SSB Single-Strand Break PARP PARP DNA_SSB->PARP activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PAR PARylation PARP->PAR catalyzes Apoptosis Apoptosis PARP->Apoptosis leads to (in BRCA-deficient cells) Repair_Proteins Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break Replication_Fork->DSB BRCA BRCA1/2 DSB->BRCA activates DSB->Apoptosis leads to (if HR deficient) HR_Repair HR Repair BRCA->HR_Repair mediates HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits

Caption: Simplified signaling pathway of PARP inhibition and synthetic lethality.

Conclusion and Future Directions

The reproducibility of experiments with small molecule inhibitors is fundamental to the integrity of scientific research and the successful development of new therapeutics. For a novel compound like this compound to be considered a viable research tool or drug candidate, it must be subjected to the same rigorous characterization and standardized assays as established inhibitors like Olaparib, Talazoparib, and Veliparib.

Researchers investigating this and other novel pyridopyridazine derivatives should prioritize comprehensive physicochemical characterization, robust in vitro target engagement assays, and well-controlled cellular assays to demonstrate on-target activity. By adhering to these principles of scientific integrity, the research community can ensure that experimental findings are both reliable and translatable.

References

  • Coyne, G. O., et al. (2017). PARP Inhibitors: A New Era of Targeted Therapy. The Jackson Laboratory. [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • da Silva, G. F., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. [Link]

Sources

A Comparative Meta-Analysis of Pyrido[2,3-d]pyridazine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrido[2,3-d]pyridazine scaffold has emerged as a nucleus of significant interest for the development of novel therapeutic agents. Its unique electronic and structural features have positioned it as a versatile pharmacophore with a wide array of biological activities. This guide provides a comprehensive meta-analysis of studies involving pyrido[2,3-d]pyridazine compounds, offering a comparative perspective on their performance against established alternatives and structurally related scaffolds, such as the well-studied pyrido[2,3-d]pyrimidines. Through an in-depth examination of experimental data and methodologies, this document aims to equip researchers with the critical insights necessary to navigate the complexities of lead optimization and drug candidate selection in this chemical space.

The Pyrido[2,3-d]pyridazine Scaffold: A Profile of Therapeutic Potential

The fusion of a pyridine and a pyridazine ring gives rise to the pyrido[2,3-d]pyridazine core, a nitrogen-rich heterocyclic system. This arrangement imparts distinct physicochemical properties that influence the molecule's ability to interact with various biological targets. The presence and positioning of the nitrogen atoms are crucial for establishing hydrogen bonds and other non-covalent interactions within the active sites of enzymes and receptors, a key determinant of pharmacological activity.

Comparative Performance Analysis: Pyrido[2,3-d]pyridazines in Key Therapeutic Areas

This section delves into a comparative analysis of pyrido[2,3-d]pyridazine derivatives across several key therapeutic areas, juxtaposing their efficacy with that of established drugs and the closely related pyrido[2,3-d]pyrimidine analogs.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A notable area of investigation for pyrido[2,3-d]pyridazine derivatives has been in the realm of anti-inflammatory therapeutics, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A study on a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives demonstrated their potential as dual inhibitors of COX-1 and COX-2.[1] This is a significant finding, as the development of agents with balanced COX inhibition can potentially mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: In Vivo Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)Reference
7c2082[1]
Indomethacin1075[1]

The data presented in Table 1 showcases the potent in vivo anti-inflammatory effect of compound 7c , a pyrido[2,3-d]pyridazine-2,8-dione derivative, which exhibited a greater inhibition of ear edema than the standard drug, indomethacin.[1]

Anticancer Activity: A Comparison with Pyrido[2,3-d]pyrimidines

While quantitative anticancer data for pyrido[2,3-d]pyridazines is emerging, a substantial body of research exists for the analogous pyrido[2,3-d]pyrimidine scaffold, providing a valuable benchmark for comparison. These compounds have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

Table 2: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 1 EGFRWTMCF-73.98[2]
Pyrido[2,3-d]pyrimidine 2 EGFRWTHeLa6.29[2]
Pyrido[2,3-d]pyrimidine 52 -HepG-20.3[3]
Pyrido[2,3-d]pyrimidine 65 FGFR-0.13[3]
ErlotinibEGFRMCF-77.26[2]
Doxorubicin-HepG-20.6[3]

The IC50 values in Table 2 highlight the potent anticancer activity of various pyrido[2,3-d]pyrimidine derivatives, with some compounds showing greater efficacy than the standard chemotherapeutic agents erlotinib and doxorubicin in specific cell lines.[2][3] This underscores the potential of the broader pyridopyrimidine class of compounds in oncology.

Anticonvulsant Activity: Exploring Neurological Applications

The pyrido[2,3-d]pyridazine scaffold has also been investigated for its potential in treating central nervous system disorders, particularly epilepsy.

Table 3: In Vivo Anticonvulsant Activity of Pyrido[2,3-d]pyridazine Derivatives

CompoundDose (mg/kg)Seizure Protection (%) (PTZ test)Reference
5b 2587[4]
Phenytoin 10-[4]

In a pentylenetetrazole (PTZ)-induced seizure model, compound 5b demonstrated excellent anticonvulsant potential, offering 87% protection from mortality at a 25 mg/kg dose.[4] This suggests that the pyrido[2,3-d]pyridazine core may be a promising starting point for the development of novel antiepileptic drugs.

Antimicrobial Activity: A Nascent but Promising Field

The exploration of pyrido[2,3-d]pyridazines as antimicrobial agents is a more recent endeavor. While extensive quantitative data is still being gathered, initial studies on related pyridazine derivatives have shown promise. For comparison, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated moderate antibacterial activity.

Table 4: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine 1 E. coli50[2]
Pyrido[2,3-d]pyrimidine 1 P. aeruginosa50[2]

As shown in Table 4, a representative pyrido[2,3-d]pyrimidine compound exhibited moderate activity against Gram-negative bacteria.[2] Further investigation into the antimicrobial potential of the pyrido[2,3-d]pyridazine scaffold is warranted.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in the analysis of pyrido[2,3-d]pyridazine compounds.

Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives

This protocol outlines a general procedure for the synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives, as adapted from the literature.

Experimental Workflow for Synthesis

start β-enamino diketones reagents Active methylene reagents (malononitrile or ethyl cyanoacetate) in refluxing EtOH start->reagents Step 1 intermediate Intermediate formation reagents->intermediate hydrazine Addition of hydrazine monohydrate intermediate->hydrazine Step 2 cyclization Reflux hydrazine->cyclization product 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones cyclization->product

Caption: One-pot synthesis of pyrido[2,3-d]pyridazine-2,8-diones.

Step-by-Step Protocol:

  • A mixture of the appropriate β-enamino diketone and an active methylene reagent (e.g., malononitrile or ethyl cyanoacetate) is refluxed in ethanol for 8-24 hours.

  • Hydrazine monohydrate is then added to the reaction mixture.

  • The resulting mixture is refluxed for an additional 6-16 hours until the reaction is complete, as monitored by thin-layer chromatography.

  • The desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones are then isolated and purified.

In Vivo Anti-inflammatory Assay: Ear Edema Model

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

Experimental Workflow for In Vivo Anti-inflammatory Assay

animal_prep Animal acclimatization and grouping treatment Topical application of test compound or vehicle to the ear animal_prep->treatment induction Application of an inflammatory agent (e.g., croton oil) treatment->induction 30 min post-treatment measurement Measurement of ear thickness or weight at a specified time point induction->measurement 6 hours post-induction analysis Calculation of edema inhibition (%) measurement->analysis

Caption: Workflow for the ear edema anti-inflammatory assay.

Step-by-Step Protocol:

  • Experimental animals (e.g., mice) are acclimatized and divided into control and treatment groups.

  • The test compound, dissolved in a suitable vehicle, is applied topically to the inner surface of the right ear of the animals in the treatment group. The vehicle alone is applied to the control group.

  • After a predetermined time (e.g., 30 minutes), a solution of an inflammatory agent (e.g., croton oil in acetone) is applied to the same ear of all animals.

  • After a specified period (e.g., 6 hours), the animals are euthanized, and a standardized section of the ear is punched out and weighed.

  • The percentage of edema inhibition is calculated by comparing the weight of the ear punches from the treated group with those from the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general outline for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[5][6][7][8][9]

Experimental Workflow for COX Inhibition Assay

enzyme_prep Preparation of COX-1 and COX-2 enzymes incubation Incubation of enzyme with test compound or vehicle enzyme_prep->incubation reaction_init Addition of arachidonic acid (substrate) incubation->reaction_init reaction_stop Termination of the reaction reaction_init->reaction_stop quantification Quantification of prostaglandin product (e.g., PGE2) by ELISA reaction_stop->quantification ic50_calc Calculation of IC50 values quantification->ic50_calc

Caption: General workflow for an in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • The enzymes are pre-incubated with various concentrations of the test compound or vehicle (control) for a specific time at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined period and is then terminated.

  • The amount of prostaglandin produced (e.g., PGE2) is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Structure-Activity Relationships and Mechanistic Insights

The biological activity of pyrido[2,3-d]pyridazine derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have begun to elucidate the key chemical features that govern their potency and selectivity.

Signaling Pathway of COX Inhibition

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrido_pyridazine Pyrido[2,3-d]pyridazine Inhibitor pyrido_pyridazine->cox Inhibition

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid, a heterocyclic compound often utilized in drug discovery and development.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of yourself, your colleagues, and the environment.

The fundamental principle of laboratory waste management is to treat all new or unfamiliar chemical waste as hazardous until confirmed otherwise by a qualified safety professional.[3] This proactive approach minimizes risk and forms the bedrock of a robust safety culture.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a compound is the first step in managing its waste. Based on available safety data, this compound is a solid compound.[4] While specific toxicity data is limited, its structure as a complex nitrogen-containing heterocycle warrants careful handling.[5][6][7] Upon combustion, similar chemical structures are known to produce hazardous byproducts, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

PropertyDescriptionSource
Physical State Solid, potential for dust formation.[4]
Known Incompatibilities Strong oxidizing agents, Strong acids.[9][10]
Hazardous Decomposition Combustion may produce Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx).
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.[4]

The primary risk associated with this compound in a waste context is the potential for inadvertent reaction if mixed with incompatible materials. Therefore, proper segregation is paramount.

Personal Protective Equipment (PPE) for Handling Waste

When handling this compound waste, a standard suite of PPE is mandatory to prevent exposure.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be needed if dust is generated.Avoids inhalation of fine particles.[4]
Waste Segregation and Storage: The Satellite Accumulation Area (SAA)

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established guidelines for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).[11][12] An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

Core Principles of Waste Segregation:

  • Isolate Solids: Solid waste, such as unused this compound or contaminated consumables (e.g., weigh boats, wipes), must be collected separately from liquid waste.[14]

  • Avoid Incompatibles: Never mix this compound with incompatible waste streams, particularly strong acids or oxidizing agents.[11] Mixing can cause violent reactions, heat generation, or the release of toxic gases.

  • Designated Containers: Use only containers designated for hazardous waste that are compatible with the chemical. The container must be in good condition with a secure, screw-top lid.[11][15]

The following diagram illustrates the decision-making process for handling chemical waste within the laboratory, leading to its final disposal.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Container Decontamination cluster_2 Step 3: Solid Waste Accumulation cluster_3 Step 4: Disposal Request A Waste Generated (Solid 8-Oxo-7,8... acid) B Is this an empty container? A->B C Triple rinse with a suitable solvent (e.g., Methanol, DMSO). B->C Yes F Select a compatible, sealable solid waste container. B->F No D Collect first rinse as hazardous liquid waste. C->D E Deface all labels. Dispose of container in regular trash. D->E G Affix a Hazardous Waste Label. F->G H Place waste in container. Keep container closed. G->H I Store in designated SAA, away from incompatibles. H->I J Is container 3/4 full or stored for >6 months? I->J K Submit a waste pickup request to Institutional EHS/OCRS. J->K Yes L EHS collects waste for final, approved disposal. K->L

Caption: Decision workflow for disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for preparing both bulk chemical waste and contaminated materials for disposal.

  • Container Selection: Obtain a designated solid hazardous waste container. This should be a robust container with a screw-top lid that can be securely sealed. Ensure the container material is compatible with the compound.

  • Labeling: As soon as you begin accumulating waste, affix a hazardous chemical waste tag provided by your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[3] Fill out the label completely, listing "this compound" as the contents. Do not use abbreviations.

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Secure Storage: Tightly seal the container lid.[16] Store the container in your designated SAA. The SAA must provide secondary containment (e.g., a tray or bin) to contain any potential spills.[3]

  • Request Pickup: Once the container is three-quarters full or has been in storage for a defined period (e.g., 6-12 months, per institutional policy), submit a request for waste collection through your EHS department.[13][16] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3][13]

A container that once held the compound is not considered regular trash until it is properly decontaminated.

  • Initial Cleaning: Ensure the container is as empty as possible, with all pourable material removed.

  • Triple Rinsing: For standard hazardous chemicals, the container must be rinsed three times with a suitable solvent capable of dissolving the compound (e.g., methanol, DMSO).[3]

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid chemical waste.[15] This is because it will contain the highest concentration of the dissolved compound. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative and recommended approach is to collect all rinses as hazardous waste.

  • Container Disposal: Once triple-rinsed and air-dried, completely deface or remove the original manufacturer's label.[3] The clean, unlabeled container can then be disposed of in the regular trash.

Spill Response Procedures

Accidental spills should be treated as hazardous waste.[3]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Prevent entry into the spill area. Remove all sources of ignition.[4]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting cleanup.

  • Contain and Clean:

    • For a small solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.

    • Use spark-proof tools if there is any fire hazard.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose: Label the container as "Spill Debris containing this compound," seal it, and store it in your SAA for pickup.

Never dispose of hazardous chemical waste by evaporation in a fume hood or by washing it down the sink.[3] These actions are illegal and environmentally irresponsible. Your institution's EHS department is your primary resource for waste management and disposal. They are responsible for the final disposal of the waste through licensed and approved facilities.[13]

By following these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your research advances knowledge without compromising the well-being of your team or the environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Safety Data Sheet for 6,7-Dihydro-5H-pyrazolo[5,1-b][3][11]oxazine-2-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing (SciRP). [Link]

  • Pyridopyridazine-A Potent Pharmacophore. ResearchGate. [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

Sources

A Researcher's Guide to the Safe Handling of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid (CAS: 13629-38-4). While specific toxicological data for this compound is not extensively documented, a thorough evaluation of its chemical structure—a heterocyclic pyridazine derivative—and data from analogous compounds necessitates a cautious and well-planned approach to its handling. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation: Similar to many nitrogen-containing heterocyclic compounds and carboxylic acids, this molecule has the potential to cause irritation or serious eye damage upon direct contact.[1][2]

  • Respiratory Tract Irritation: If handled as a powder, dust inhalation may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Many related compounds are classified as harmful if ingested.

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is the first and most critical line of defense.

Personal Protective Equipment (PPE): A Mandate for Safety

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.

Protection Type Specific Recommendations Rationale for Use
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of damage before each use and change them frequently.[3][5]Provides a critical barrier to prevent skin contact. The integrity of gloves is paramount to avoid exposure.[6]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement.[4] For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]Protects the skin and personal clothing from contamination in the event of a spill or splash.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][7]A fume hood is the primary engineering control to prevent respiratory exposure to potentially harmful aerosols or vapors.[8]

Operational Protocols: From Benchtop to Disposal

Adherence to a strict, step-by-step operational plan is crucial for ensuring both experimental integrity and personal safety.

Preparation and Handling
  • Pre-Handling Assessment: Before any work begins, ensure that the chemical fume hood is functioning correctly and that all required PPE is readily available and in good condition.[6][8] The work area should be clean and uncluttered.[9]

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation of the solid compound within a chemical fume hood to contain any dust.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) and handle them in a manner that minimizes the generation of airborne particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers with the compound tightly sealed when not in use.[5]

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and avoid open flames.[10]

    • Ensure any apparatus that might release vapors is properly vented within the fume hood.[9]

Spill Management

Accidents can happen, and a prepared response is key to mitigating their impact.

  • Immediate Actions:

    • Alert colleagues in the immediate vicinity.

    • If a significant spill occurs, evacuate the area and, if safe to do so, ensure ventilation is maximized (i.e., the fume hood is operational).

  • Small Spills (Contained within the fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[11]

    • Carefully collect the absorbed material and any contaminated items (e.g., weighing paper, pipette tips) into a designated, sealable hazardous waste container.[6][11]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[11] Dispose of all cleaning materials as hazardous waste.

  • Large Spills (Outside of a fume hood):

    • Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures

Prompt and correct first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[5] Remove any contaminated clothing. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal is a legal and ethical responsibility. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4]

  • Waste Collection: All waste containing this compound, including unused product and contaminated materials (gloves, pipette tips, absorbent materials), must be collected in a designated, clearly labeled, and sealable hazardous waste container.[11]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS office.

  • Final Disposal: The sealed hazardous waste container must be disposed of through a licensed professional waste disposal service, typically arranged by your institution's EHS department. Chemical incineration is a common and effective method for the final disposal of such compounds.

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for PPE selection and spill response.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Start: Handling this compound task_type What is the task? start->task_type weighing Weighing solid / Preparing stock solution task_type->weighing Solid Handling reaction Running reaction / Transferring solution task_type->reaction Liquid Handling fume_hood Action: Work in Fume Hood weighing->fume_hood reaction->fume_hood ppe_base Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk Is there a significant splash risk? ppe_base->splash_risk fume_hood->ppe_base face_shield Add Face Shield over Goggles splash_risk->face_shield Yes end_ppe Proceed with Task splash_risk->end_ppe No face_shield->end_ppe Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs location Where is the spill? spill->location in_hood Inside Fume Hood location->in_hood out_hood Outside Fume Hood location->out_hood cleanup 1. Wear full PPE. 2. Absorb with inert material. 3. Collect waste. 4. Decontaminate area. in_hood->cleanup size What is the spill size? out_hood->size small_spill Small & Contained size->small_spill large_spill Large or Uncontained size->large_spill small_spill->cleanup evacuate 1. Evacuate immediate area. 2. Alert others. 3. Call EHS/Safety Office. large_spill->evacuate report Report Incident cleanup->report evacuate->report

Caption: Spill Response Workflow.

References

  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. Benchchem.
  • Proper Disposal of 3-Aminopyridazine: A Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Pyridazine - Safety Data Sheet. ChemicalBook.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 7,8-dihydro-8-oxo-pyrido[2,3-d]pyridazine-5-carboxylic acid Safety Data Sheets. Echemi.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
  • Hazard Communication: Pyridine. Washington State University.
  • SAFETY DATA SHEET - Picolinic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyridazine-3-carboxylic acid. Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • 4,6-Dihydroxypyridazine-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc..
  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Jubilant Ingrevia Limited.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.